molecular formula C13H19NO4 B120977 (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate CAS No. 117977-19-2

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Cat. No.: B120977
CAS No.: 117977-19-2
M. Wt: 253.29 g/mol
InChI Key: MCHZMEXSIPGEDJ-UHFFFAOYSA-N
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Description

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a vital chemical intermediate in the multi-step synthesis of Alectinib, a highly effective therapeutic agent. Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC) [https://go.drugbank.com/drugs/DB09053]. Its mechanism of action involves competitively inhibiting ATP binding to the ALK kinase domain, thereby suppressing downstream signaling pathways like JAK/STAT and PI3K/Akt that drive tumor cell proliferation and survival. This specific pyridine derivative serves as a crucial building block, contributing the core scaffold to the final Alectinib molecule during its chemical construction. Researchers utilize this compound in medicinal chemistry and pharmaceutical development projects focused on optimizing ALK inhibitor synthesis, scaling up production, or developing novel analogues. Its reliable quality and availability are essential for ensuring the efficiency and reproducibility of the synthetic route to this important oncology drug. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZMEXSIPGEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598960
Record name [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117977-19-2
Record name [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Abstract

This compound is a pivotal intermediate in the industrial synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions. This guide provides a comprehensive overview of the predominant synthetic pathway for this key intermediate, grounded in established chemical principles and supported by peer-reviewed literature and patents. We will dissect the synthesis starting from 2,3-dimethylpyridine, focusing on the strategic N-oxidation, subsequent functionalization of the pyridine ring, and the critical Boekelheide rearrangement. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that govern the reaction's efficiency and yield.

Introduction: The Role in Rabeprazole Synthesis

Rabeprazole is a member of the benzimidazole class of compounds that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. The synthesis of Rabeprazole, like other PPIs, is a multi-step process where the construction of the substituted pyridine moiety is a critical phase. The target molecule, this compound, serves as a stable, readily prepared precursor to the reactive 2-(chloromethyl)pyridine derivative, which is ultimately coupled with 2-mercaptobenzimidazole.

The efficiency of the entire Rabeprazole synthesis is heavily dependent on the high-yield production of this key acetate intermediate. The pathway discussed herein is widely adopted due to its robust nature and the availability of starting materials.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of Rabeprazole reveals the importance of the target acetate intermediate. The final sulfoxide is formed via oxidation of a thioether, which itself is synthesized by coupling a chloromethylpyridine with a mercaptobenzimidazole. The chloromethylpyridine is derived from the corresponding hydroxymethyl derivative, which is obtained through the hydrolysis of our target acetate. The acetate is strategically formed via a rearrangement reaction on a pyridine N-oxide, a common and powerful method for functionalizing methyl groups at the C2 position of a pyridine ring.

G rabeprazole Rabeprazole thioether Thioether Intermediate rabeprazole->thioether Oxidation chloromethyl 2-(Chloromethyl)pyridine Derivative thioether->chloromethyl Condensation hydroxymethyl 2-(Hydroxymethyl)pyridine Derivative chloromethyl->hydroxymethyl Chlorination (e.g., SOCl₂) acetate Target Acetate This compound hydroxymethyl->acetate Hydrolysis n_oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide acetate->n_oxide Boekelheide Rearrangement G cluster_0 Step 1: N-Oxide Formation start 2,3-Dimethylpyridine-N-oxide nitro 2,3-Dimethyl-4-nitropyridine-N-oxide start->nitro H₂SO₄ / KNO₃ product 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide nitro->product 1. NaH, 3-Methoxypropan-1-ol 2. DMSO

Figure 2: Synthesis of the key N-oxide intermediate.

Step 2: Boekelheide Rearrangement to Form the Acetate

This is the pivotal transformation in the synthesis of the title compound. The reaction of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide with acetic anhydride triggers a rearrangement to functionalize the C2-methyl group. [1][2] Mechanism Insight: The reaction proceeds via a mechanism akin to the Boekelheide rearrangement. The nucleophilic N-oxide oxygen attacks one of the carbonyl carbons of acetic anhydride, forming an O-acetylated pyridinium intermediate. A proton is then abstracted from the adjacent C2-methyl group, likely by an acetate ion. The resulting methylene species undergoes a-[3][3]sigmatropic rearrangement, followed by tautomerization and elimination to yield the final product, this compound. This reaction is typically performed by heating the N-oxide directly in acetic anhydride. [4][2]

G cluster_1 Step 2: Acetic Anhydride Rearrangement n_oxide 4-(3-Methoxypropoxy)- 2,3-dimethylpyridine-N-oxide acetate This compound n_oxide->acetate Acetic Anhydride (Ac₂O) Heat (e.g., 90-125°C)

Figure 3: The final rearrangement step to yield the target acetate.

Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide
  • Materials: 4-Chloro-2,3-dimethyl-N-oxide, 3-methoxy-1-propanol, sodium hydride (60% dispersion in oil), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a stirred suspension of sodium hydride in DMSO, add a solution of 3-methoxy-1-propanol in DMSO dropwise at a controlled temperature (e.g., 60-70°C). [4] 2. Stir the resulting mixture for 1 hour to ensure complete formation of the sodium alkoxide. [4] 3. Cool the reaction mass to approximately 40-45°C.

    • Add 4-Chloro-2,3-dimethyl-N-oxide portion-wise, maintaining the temperature in the 40-45°C range. [4] 5. Stir the reaction for 4-5 hours at this temperature until completion (monitored by TLC or HPLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with a suitable organic solvent, such as methylene dichloride.

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the title compound, typically as an oily mass. [4]

Protocol 2: Synthesis of this compound
  • Materials: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, Acetic anhydride.

  • Procedure:

    • Charge a reaction vessel with 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

    • Add an excess of acetic anhydride (which acts as both reagent and solvent).

    • Heat the solution to approximately 90-125°C and stir for several hours (e.g., 4-6 hours). [4][2] 4. Monitor the reaction progress by HPLC or TLC.

    • After completion, remove the excess acetic anhydride by distillation under reduced pressure. [2] 6. The resulting residue is the crude this compound, which can be used directly in the next step or purified further if required.

Summary of Reaction Parameters

Effective synthesis relies on careful control of reaction conditions. The table below summarizes key parameters for the core pathway.

StepKey ReagentsSolventTemperatureTypical TimeYield
1. Etherification NaH, 3-Methoxypropan-1-olDMSO40-70°C4-6 hours~95% [2]
2. Rearrangement Acetic AnhydrideAcetic Anhydride90-125°C4-6 hoursHigh (often used crude)

Conclusion and Outlook

The synthesis of this compound via the N-oxide rearrangement pathway is a robust and well-established method in the production of Rabeprazole. The strategy leverages the activating and directing effects of the N-oxide group to achieve high regioselectivity in the functionalization of the pyridine core. The Boekelheide-type rearrangement with acetic anhydride provides a direct and efficient route to introduce the acetoxymethyl group at the C2 position. For professionals in drug development, optimizing the conditions of these steps—particularly temperature control during the etherification and managing the exothermicity of quenching—is critical for ensuring high yield, purity, and operational safety on a large scale.

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 2011.
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  • CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google P
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  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
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  • WO 2009/116072 A2 - A NOVEL AND IMPROVED PROCESS FOR THE PREPARATION OF SUBSTITUTED 2-(2-PYRIDINYLMETHYLSULFINYL)
  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] - Technical Disclosure Commons.
  • KR100771655B1 - Labeprazole and its preparation method - Google P
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  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine - ACS Publications.

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physicochemical properties of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Introduction

This compound, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole, is a molecule of significant interest to researchers and professionals in pharmaceutical development.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its core physicochemical characteristics, blending theoretical principles with practical experimental methodologies.

The molecular structure consists of a substituted pyridine ring, a core scaffold in many pharmaceuticals known for its ability to modulate parameters like metabolic stability and potency.[3] The molecule's specific functional groups—an ether, a methyl group, and an acetoxymethyl substituent—dictate its unique chemical behavior.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonym 3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine[1][4]
Molecular Formula C₁₃H₁₉NO₄[5]
Molecular Weight 253.29 g/mol [5]
CAS Number Not explicitly assigned; synthesized as an intermediate.N/A

Melting Point and Physical State

Scientific Context: The melting point is a critical indicator of a compound's purity. Pure crystalline substances exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden this range.[6] For pharmaceutical intermediates, this parameter is a fundamental quality control checkpoint. While patent literature describes the synthesis of this compound, it is often generated and used in solution or as an oil, proceeding directly to the next synthetic step without isolation as a crystalline solid.[1] Consequently, a definitive melting point is not widely reported.

Expected Physical State

Based on the structure and data from similar pyridine derivatives, this compound is expected to be a viscous oil or a low-melting solid at room temperature. For comparison, the related compound 2-acetylpyridine is a liquid at room temperature with a melting point of 8 to 10 °C.[7]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid substance, a technique widely accepted in pharmaceutical analysis.

Methodology Rationale: The capillary method provides a precise and reproducible means of determining the melting range by ensuring slow, uniform heating of a small, powdered sample. The visual observation of the transition from solid to liquid against a calibrated thermometer is a time-tested, reliable technique.

Step-by-Step Protocol:

  • Sample Preparation: If the compound is a solid, finely powder a small amount. Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Heating: Begin heating the block. A rapid heating rate (e.g., 10-15 °C per minute) can be used for an initial approximate determination.

  • Refined Measurement: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus when the temperature is at least 20 °C below the approximate melting point found.

  • Data Acquisition: Heat slowly at a rate of 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Solid Sample Load Load Capillary Tube Powder->Load Setup Insert into Apparatus Load->Setup Heat Heat at 1-2°C/min Setup->Heat Observe Observe & Record T1, T2 Heat->Observe Result Melting Point Range (T1-T2) Observe->Result Report Range

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Scientific Context: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and reaction kinetics. The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs, highlighting its importance.[8] For a synthetic intermediate like this compound, solubility dictates the choice of solvents for reaction, extraction, and purification.

Structural Analysis and Expected Solubility:

  • Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[9]

  • Ether and Ester Groups: These polar functionalities enhance solubility in a wide range of organic solvents.

  • Alkyl Groups: The methyl and propoxy chains introduce lipophilic character.

Collectively, these features suggest the compound is likely miscible with many common organic solvents such as chloroform, methanol, ethyl acetate, and acetone.[10] Its solubility in water is expected to be limited but present, due to the polar groups capable of hydrogen bonding.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is the gold standard for determining the equilibrium solubility of a compound, providing the data needed for BCS classification and process development.

Methodology Rationale: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by agitating an excess of the compound in the solvent for an extended period. This mimics physiological or process conditions more accurately than rapid dissolution tests.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, pH-adjusted buffers, organic solvents) in a sealed, screw-cap vial.

  • Equilibration: Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Centrifuge the samples at high speed to ensure clear separation of the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

SolubilityWorkflow Start Add Excess Compound to Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Sample Withdraw Supernatant Aliquot Separate->Sample Analyze Quantify Concentration via HPLC Sample->Analyze Result Calculate Solubility (mg/mL) Analyze->Result

Caption: Workflow for Equilibrium Solubility Determination.

Acidity/Basicity (pKa)

Scientific Context: The pKa value is a measure of the acidity of a compound. For a basic compound like pyridine, the pKa refers to its conjugate acid (the pyridinium ion). This value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[11]

Structural Analysis and pKa Estimation: The basicity of the pyridine nitrogen is influenced by the electronic effects of its substituents.

  • Pyridine (unsubstituted): pKa of the conjugate acid is ~5.23.[11]

  • -CH₃ group (at C3): An electron-donating group, which slightly increases basicity (raises pKa).

  • -CH₂OAc group (at C2): The acetate group is electron-withdrawing, which decreases the electron density on the ring and thus lowers basicity (lowers pKa).

  • -O(CH₂)₃OCH₃ group (at C4): The alkoxy group is strongly electron-donating through resonance, which significantly increases the electron density at the nitrogen and thus increases basicity (raises pKa).

The dominant effect is the strong electron-donating alkoxy group at the para-position (C4). Therefore, the pKa of the conjugate acid of this compound is predicted to be higher than 5.23 . Theoretical calculations on similarly substituted pyridines support that para-alkoxy groups substantially increase basicity.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.

Methodology Rationale: Potentiometric titration provides a direct measurement of a compound's pKa by generating a titration curve (pH vs. volume of titrant). The point of half-neutralization, where the concentrations of the basic form and its conjugate acid are equal, corresponds to the pKa value.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol).

  • Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation of identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrations.[13]

Expected Characteristic Bands:

  • ~1740 cm⁻¹: Strong C=O stretch from the acetate ester group.

  • ~1590-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.[14]

  • ~1230 cm⁻¹: Strong C-O stretch (acyl-oxygen) of the acetate ester.

  • ~1100 cm⁻¹: C-O-C stretching from the methoxypropoxy ether group.

  • ~2850-3000 cm⁻¹: C-H stretching from the alkyl groups (methyl, propoxy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[15]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

  • δ ~8.3 ppm (d, 1H): Aromatic proton on the pyridine ring (H-6), downfield due to the adjacent nitrogen.

  • δ ~6.8 ppm (d, 1H): Aromatic proton on the pyridine ring (H-5).

  • δ ~5.2 ppm (s, 2H): Methylene protons of the -CH₂OAc group.

  • δ ~4.1 ppm (t, 2H): Methylene protons of the -OCH₂- group adjacent to the pyridine ring.

  • δ ~3.5 ppm (t, 2H): Methylene protons of the -CH₂OCH₃ group.

  • δ ~3.3 ppm (s, 3H): Methyl protons of the -OCH₃ group.

  • δ ~2.2 ppm (s, 3H): Methyl protons on the pyridine ring (C3-CH₃).

  • δ ~2.1 ppm (s, 3H): Methyl protons of the acetate group (-COCH₃).

  • δ ~2.0 ppm (quintet, 2H): Central methylene protons of the propoxy chain (-OCH₂CH₂CH₂O-).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

  • ~170 ppm: Carbonyl carbon of the ester.

  • ~163 ppm: C4 of the pyridine ring (attached to the ether oxygen).

  • ~155 ppm: C2 of the pyridine ring.

  • ~148 ppm: C6 of the pyridine ring.

  • ~125 ppm: C3 of the pyridine ring.

  • ~107 ppm: C5 of the pyridine ring.

  • ~68-70 ppm: Methylene carbons of the propoxy ether chain.

  • ~65 ppm: Methylene carbon of the -CH₂OAc group.

  • ~59 ppm: Methoxy carbon (-OCH₃).

  • ~29 ppm: Central methylene carbon of the propoxy chain.

  • ~21 ppm: Methyl carbon of the acetate group.

  • ~12 ppm: Methyl carbon on the pyridine ring.

Conclusion

References

  • Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • I-IQ, I. H. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Diyala Journal for Pure Science. Available at: [Link]

  • Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available at: [Link]

  • Chen, P. C., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]

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  • StudySmarter. Pyridine: Uses, Structure & pKa. Available at: [Link]

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  • Busca, G., et al. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Available at: [Link]

  • Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

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The Pivotal Intermediate: A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Proton Pump Inhibitor Synthesis

In the intricate landscape of pharmaceutical manufacturing, the journey from simple precursors to life-saving active pharmaceutical ingredients (APIs) is paved with a series of critical, yet often unheralded, intermediate compounds. One such pivotal molecule is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate , a key intermediate in the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions. While this acetate may not be the final therapeutic agent, its transient formation and subsequent transformation are crucial for the efficient and high-purity production of Rabeprazole. This technical guide provides an in-depth exploration of this intermediate, from its synthesis and characterization to its central role in the manufacturing of a vital medication.

Core Synthesis and Mechanistic Insights

The formation of this compound, bearing the CAS Number 117977-19-2 , is a critical step in a multi-stage synthesis of Rabeprazole.[1][2][3][4] The most common synthetic route involves a Polonovski-type rearrangement of a pyridine-N-oxide precursor.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis commences with 4-chloro-2,3-dimethylpyridine 1-oxide, which undergoes nucleophilic substitution with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The subsequent reaction with acetic anhydride is the cornerstone of this process, leading to the formation of the title acetate intermediate.[5]

This reaction is not merely an acetylation but a sophisticated rearrangement. The acetic anhydride activates the N-oxide, facilitating an intramolecular rearrangement that results in the formation of the acetoxymethyl group at the 2-position of the pyridine ring. This transformation is pivotal as it introduces a functional handle that is essential for the subsequent coupling reaction.

Synthesis_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Polonovski-type Rearrangement cluster_2 Step 3: Hydrolysis 4-chloro-2,3-dimethylpyridine 1-oxide 4-chloro-2,3-dimethylpyridine 1-oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide 4-chloro-2,3-dimethylpyridine 1-oxide->4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide NaH 3-methoxypropan-1-ol 3-methoxypropan-1-ol 3-methoxypropan-1-ol->4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide Acetate_Intermediate This compound 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide->Acetate_Intermediate Heat Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetate_Intermediate Alcohol_Intermediate [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol Acetate_Intermediate->Alcohol_Intermediate NaOH / Ethanol

Caption: Synthetic pathway to the acetate intermediate.

Experimental Protocol: Formation of the Acetate Intermediate

The following is a representative protocol for the synthesis of this compound, based on established literature.[5]

  • Reaction Setup: To a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide in a suitable solvent (e.g., toluene), add acetic anhydride.

  • Heating: The reaction mixture is heated to 90°C and stirred for approximately 6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, the excess acetic anhydride is removed under reduced pressure. The resulting residue, containing the crude this compound, is typically used in the next step without further purification.

The Central Role in Rabeprazole Synthesis

The acetate intermediate is a transient but indispensable molecule in the larger synthetic scheme of Rabeprazole. Its primary function is to serve as a precursor to a more reactive species that can be coupled with the benzimidazole moiety.

Rabeprazole_Synthesis Acetate_Intermediate (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methyl acetate Alcohol [4-(3-Methoxypropoxy)-3- methylpyridin-2-yl]methanol Acetate_Intermediate->Alcohol Hydrolysis (NaOH) Chloro_Derivative 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine Alcohol->Chloro_Derivative Chlorination (SOCl2) Thioether 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl] methyl}sulfanyl)-1H-benzimidazole Chloro_Derivative->Thioether Condensation with 2-mercaptobenzimidazole Rabeprazole Rabeprazole Thioether->Rabeprazole Oxidation (m-CPBA)

Caption: Workflow from the acetate to Rabeprazole.

The acetate is first hydrolyzed to the corresponding alcohol, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol. This alcohol is then converted to a more reactive leaving group, typically a chloro derivative, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, using a chlorinating agent like thionyl chloride. This chlorinated intermediate readily undergoes condensation with 2-mercaptobenzimidazole to form the thioether precursor of Rabeprazole.[6] The final step is the oxidation of the thioether to the sulfoxide, yielding Rabeprazole.[7]

Analytical Characterization and Data

While the acetate intermediate is often generated and consumed in situ, its formation and purity can be assessed using various analytical techniques.

ParameterMethodExpected Observations
Identity LC-MSDetection of the molecular ion peak corresponding to the mass of the acetate intermediate (C13H19NO4, MW: 253.29).[2][3]
Purity HPLCA single major peak with a retention time distinct from the starting material and subsequent products.[8]
Structure NMR SpectroscopyAlthough not routinely performed on the isolated intermediate in a manufacturing setting, 1H and 13C NMR would confirm the presence of the acetyl group and the correct substitution pattern on the pyridine ring.

The characterization of impurities in the final Rabeprazole product can also provide indirect information about the efficiency of the acetate formation and its subsequent reactions.[9][10][11]

Conclusion: A Cornerstone of Efficient Synthesis

This compound, though a transient player, is a linchpin in the synthesis of Rabeprazole. Its formation through a Polonovski-type rearrangement is a testament to the elegant and efficient strategies employed in modern pharmaceutical chemistry. A thorough understanding of its synthesis, reactivity, and analytical profile is paramount for process optimization, impurity control, and ultimately, the consistent production of high-quality Rabeprazole for patients worldwide.

References

  • G. Mahesh Reddy, et al. Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 2007. [Link]

  • Sanjay, B. and Hammouti, B. A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 2025. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. [Link]

  • ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]

  • Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. [Link]

  • IJRAR. A REVIEW ON DIFFERENT ANALYTICAL METHODS FOR THE ESTIMATION OF RABEPRAZOLE SODIUM. [Link]

  • Patsnap. Preparation method of rabeprazole chloride and intermediate thereof. [Link]

  • Google Patents.Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.

Sources

A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl Acetate: Structure, Synthesis, and Application in Rabeprazole Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a pivotal chemical intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI). This document is intended for researchers, chemists, and professionals in the field of drug development and active pharmaceutical ingredient (API) manufacturing. We will explore the compound's molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthesis protocol is presented, including mechanistic insights into the key rearrangement reaction. Furthermore, its strategic role within the broader Rabeprazole synthesis pathway is elucidated, underscoring the importance of well-characterized intermediates in ensuring the efficiency and purity of the final API.

Introduction: A Key Intermediate in Pharmaceutical Manufacturing

This compound (CAS No. 117977-19-2) is a substituted pyridine derivative whose significance is almost exclusively tied to its role as a precursor in the production of Rabeprazole.[1][2] Rabeprazole is a highly effective anti-ulcer agent that functions by irreversibly inhibiting the H+/K+-ATPase pump (proton pump) in gastric parietal cells. The multi-step synthesis of complex APIs like Rabeprazole relies on a series of stable, high-purity intermediates. This compound serves as a critical, isolable intermediate that allows for controlled progression to the subsequent steps in the manufacturing process. Its unique structure, featuring a reactive acetoxymethyl group positioned ortho to the pyridine nitrogen, is a direct result of a specific and elegant chemical transformation, making its study essential for process optimization and impurity profiling in Rabeprazole synthesis.

Molecular Structure and Physicochemical Properties

The structural integrity and functional group arrangement of an intermediate are paramount to its intended reactivity. This section details the molecular architecture and key properties of the title compound.

Chemical Structure

The molecule consists of a pyridine core substituted at four positions. A methyl group at position 3 and a 3-methoxypropoxy group at position 4 sterically and electronically influence the ring. The key functionality for its role as an intermediate is the acetoxymethyl group at the 2-position.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key identification and physicochemical properties is provided below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 2-Acetoxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine; Rabeprazole Impurity 49[3]
CAS Number 117977-19-2[3][4]
Molecular Formula C13H19NO4[3][4]
Molecular Weight 253.29 g/mol [3]
Storage Temp. 2-8°C[3]
Spectroscopic Profile (Predicted)

While specific spectral data is proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features, which is essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets. The methylene protons of the acetoxymethyl group (-CH₂-O-Ac) would likely be a singlet in the 4.5-5.5 ppm range. The protons of the 3-methoxypropoxy chain will present as two triplets and a multiplet for the three methylene groups, and a sharp singlet for the terminal methoxy group around 3.3 ppm. The methyl group on the pyridine ring will be a singlet around 2.2-2.4 ppm, and the acetyl methyl group will be a singlet around 2.0-2.1 ppm.

  • Mass Spectrometry (MS): In ESI positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 254.14.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the acetate group, typically found around 1735-1750 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The formation of this compound is a chemically elegant and efficient step in the Rabeprazole synthesis pathway. It is typically not the result of a simple esterification, but rather a rearrangement.

Synthesis Workflow

The compound is synthesized from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This precursor is prepared by the nucleophilic substitution of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base. The subsequent reaction of the N-oxide with acetic anhydride at elevated temperatures yields the target acetate intermediate.[2]

synthesis_workflow cluster_precursor Precursor Synthesis cluster_main Acetate Formation (Rearrangement) cluster_conversion Subsequent Conversion start1 4-Chloro-2,3-dimethyl- pyridine 1-oxide precursor 4-(3-Methoxypropoxy)-2,3- dimethylpyridine 1-oxide start1->precursor start2 3-Methoxypropan-1-ol start2->precursor target (4-(3-Methoxypropoxy)-3-methylpyridin- 2-yl)methyl acetate precursor->target Boekelheide Rearrangement precursor->target reagent Acetic Anhydride (Ac₂O) reagent->target alcohol (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methanol target->alcohol target->alcohol hydrolysis Hydrolysis (e.g., NaOH) hydrolysis->alcohol

Caption: Synthesis workflow for this compound and its subsequent conversion.

Mechanistic Insight: The Boekelheide Rearrangement

The conversion of the N-oxide precursor with acetic anhydride is not a simple side-chain oxidation. It proceeds via a mechanism analogous to the Boekelheide rearrangement.

  • Activation: The nucleophilic oxygen of the pyridine N-oxide attacks one of the carbonyl carbons of acetic anhydride, forming an O-acetylated pyridinium intermediate and releasing an acetate anion.

  • Deprotonation: The acetate anion acts as a base, abstracting a proton from one of the methyl groups at the 2-position, which is now acidic due to the positively charged ring. This forms a methylene intermediate.

  • [4][4]-Sigmatropic Rearrangement: The reaction proceeds through a concerted, intramolecular[4][4]-sigmatropic rearrangement. The methylene group attacks the peroxide-like oxygen-oxygen bond of the acetyl group, leading to the formation of the final product, this compound.

This mechanistic pathway explains the high regioselectivity of the reaction, specifically functionalizing the methyl group at the 2-position. Understanding this mechanism is crucial for optimizing reaction conditions and controlling potential side-product formation.

Experimental Protocol

The following is a representative laboratory-scale protocol derived from established synthesis routes.[2]

Objective: To synthesize this compound from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Materials:

  • 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

  • Acetic Anhydride (Ac₂O)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide in a minimal amount of toluene.

  • Reagent Addition: Add an excess of acetic anhydride (typically 2-3 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 90-110°C, depending on the solvent) and maintain for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be purified further by column chromatography or crystallization if required to meet API intermediate purity standards.

Application in the Rabeprazole Synthesis Pathway

The primary and sole significant application of this compound is as a stable precursor to the corresponding alcohol.[4][5]

  • Hydrolysis to Alcohol: The acetate group is readily hydrolyzed under basic conditions (e.g., using sodium hydroxide in ethanol) to yield (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol.[2] This step is typically high-yielding and clean. The alcohol is an important intermediate in its own right and is sometimes the starting point for alternative synthesis routes.[5][6]

  • Conversion to the Chloromethyl Intermediate: The resulting alcohol is then halogenated, most commonly using thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride, to produce the highly reactive 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[7] This chlorinated intermediate is the electrophile that is crucial for the next key step.

  • Condensation: Finally, the 2-(chloromethyl)pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base.[7][8] This nucleophilic substitution reaction forms the thioether linkage, creating the core structure of Rabeprazole sulfide, which is then oxidized to produce Rabeprazole.[9]

The use of the acetate intermediate provides a robust and scalable method to introduce the necessary hydroxymethyl group, which is then activated for the critical condensation step.

Conclusion

This compound is more than just a chemical compound; it is a testament to elegant synthetic strategy in pharmaceutical manufacturing. Its formation via a Boekelheide-type rearrangement provides a regioselective and efficient method for functionalizing the pyridine core. As a stable, isolable intermediate, it represents a critical control point in the multi-step synthesis of Rabeprazole, enabling the production of this vital anti-ulcer medication with high purity and yield. A thorough understanding of its structure, synthesis, and reactivity is indispensable for any scientist or professional involved in the development, optimization, and manufacturing of proton pump inhibitors.

References

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2025). [Source details not fully available in search results].
  • An efficient synthesis of rabeprazole. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

  • Labeprazole and its preparation method.
  • Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
  • [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride. LookChem. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 675198-19-3) API Intermediate Manufacturers. apicule. [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

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(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for this compound, a compound identified as a proton pump inhibitor (PPI). This document delves into the molecular journey of the compound, from its administration as a prodrug to its targeted, covalent inhibition of the gastric H+/K+-ATPase. We will explore the critical role of the acidic microenvironment of the parietal cell in the chemical transformation of this molecule into its active form. Furthermore, this guide outlines detailed experimental protocols for researchers to investigate and validate its inhibitory activity. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals engaged in the study of gastric acid secretion and the development of related therapeutics.

Part 1: Compound Profile and Therapeutic Context

This compound is a substituted pyridine derivative belonging to the class of drugs known as proton pump inhibitors. These agents are the cornerstone of therapy for acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The efficacy of this class of compounds stems from their ability to profoundly and durably suppress gastric acid secretion.

The molecule is a prodrug, meaning it is administered in an inactive form and requires metabolic or chemical conversion in the body to exert its pharmacological effect. Its chemical structure is specifically designed to ensure stability at neutral pH while enabling rapid activation in a highly acidic environment, a key feature for its targeted action.

Part 2: The Molecular Target - Gastric H+/K+-ATPase

The primary and exclusive target of this compound is the H+/K+-ATPase, commonly referred to as the gastric proton pump. This enzyme is an integral membrane protein located in the secretory canaliculi of gastric parietal cells. It is responsible for the final step in gastric acid secretion: the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺). This process, which is powered by the hydrolysis of ATP, is responsible for acidifying the stomach contents to a pH of 1-2. The H+/K+-ATPase is a heterodimeric protein, consisting of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the ATP and ion-binding sites and is the specific target of inhibition.

Part 3: The Journey to Activation: A pH-Dependent Transformation

The mechanism of action is a sophisticated example of targeted drug delivery, relying on the unique physiology of the parietal cell.

  • Systemic Absorption and Distribution: Following oral administration, the compound, being a weak base, is absorbed in the more alkaline environment of the small intestine. It enters the systemic circulation and travels throughout the body. Due to its pKa, it can freely cross biological membranes.

  • Accumulation in the Parietal Cell Canaliculus: The compound selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this unique, highly acidic compartment (pH < 2), the pyridine nitrogen of the molecule becomes protonated. This protonation traps the molecule, preventing it from diffusing back across the membrane and leading to a concentration several orders of magnitude higher than in the blood.

  • Acid-Catalyzed Conversion to the Active Sulfenamide: This accumulation in an acidic environment initiates a series of acid-catalyzed chemical rearrangements. The protonated molecule undergoes a transformation into a highly reactive tetracyclic sulfenamide cation. This conversion is the critical step that transforms the inactive prodrug into its active, inhibitory form.

G cluster_blood Systemic Circulation (pH 7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) cluster_pump H+/K+-ATPase (Proton Pump) Prodrug This compound (Inactive Prodrug) Accumulation Protonation & Accumulation Prodrug->Accumulation Diffusion Activation Acid-Catalyzed Rearrangement Accumulation->Activation Low pH Sulfenamide Active Sulfenamide Cation (Reactive Intermediate) Activation->Sulfenamide Pump H+/K+-ATPase (with Cysteine Residues) Sulfenamide->Pump Forms Covalent Bond Inhibition Irreversible Inhibition Pump->Inhibition

Caption: Activation pathway of the prodrug in the parietal cell.

Part 4: Core Mechanism: Irreversible Covalent Inhibition

The newly formed reactive sulfenamide cation is the pharmacologically active species. It does not act as a simple competitive inhibitor. Instead, it forms a stable, covalent disulfide bond with the thiol groups of specific cysteine residues located on the luminal-facing surface of the H+/K+-ATPase α-subunit. Key cysteine residues, such as Cys813 and Cys822, have been identified as primary binding sites for this class of drugs.

This covalent modification locks the enzyme in a conformationally inactive state, preventing it from undergoing the necessary changes to pump protons. Because the bond is covalent, the inhibition is irreversible. The restoration of acid secretion requires the synthesis of new H+/K+-ATPase pump units, a process that can take over 24 hours. This irreversible action is responsible for the prolonged duration of acid suppression characteristic of this drug class, which far outlasts the compound's plasma half-life.

Part 5: Experimental Protocols for Mechanistic Validation

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the compound on isolated gastric H+/K+-ATPase.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach).

  • Compound Activation: Pre-incubate the test compound at various concentrations in an acidic buffer (e.g., pH 4.0-5.0) for a defined period to allow for conversion to the active sulfenamide. A control group with no pre-incubation should be included.

  • Inhibition Reaction: Add the activated compound to the vesicle preparation.

  • Assay Initiation: Initiate the pump's activity by adding ATP and K⁺ ions. The activity can be measured by monitoring the rate of ATP hydrolysis (e.g., via a coupled spectrophotometric assay measuring NADH oxidation) or by measuring proton transport using a pH-sensitive fluorescent dye like acridine orange.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

G Vesicles Isolate H+/K+-ATPase Vesicles Incubation Incubate Vesicles with Activated Compound Vesicles->Incubation Compound Prepare Compound Dilutions Activation Acidic Pre-incubation (pH 4.0) Compound->Activation Activation->Incubation Assay Initiate with ATP/K+ Measure Activity Incubation->Assay Analysis Calculate IC50 Assay->Analysis

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Protocol 2: Cell-Based Assay of Gastric Acid Secretion

Objective: To measure the functional effect of the compound on acid secretion in a cellular context.

Methodology:

  • Cell Culture: Culture rabbit primary gastric glands or a suitable cell line (e.g., human gastric adenocarcinoma (AGS) cells stably expressing the H+/K+-ATPase).

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Stimulation: Stimulate acid secretion using a secretagogue such as histamine or forskolin.

  • Measurement of Acidification: Quantify the accumulation of acid in the extracellular medium or within intracellular acidic vacuoles. This is commonly done using the aminopyrine uptake assay, where the accumulation of radiolabeled ¹⁴C-aminopyrine (a weak base) is measured as an index of acid production.

  • Data Analysis: Determine the concentration-dependent inhibition of secretagogue-stimulated acid secretion and calculate the IC₅₀ value.

Part 6: Quantitative Data Summary

The following table summarizes key physicochemical and pharmacological parameters relevant to the mechanism of action of this class of compounds. Values are representative for rabeprazole, the active moiety.

ParameterValueSignificance
pKa ~4.5-5.0Determines the propensity for accumulation in acidic compartments.
Activation pH < 4.0The pH required for rapid conversion to the active sulfenamide.
IC₅₀ (H+/K+-ATPase) VariesA measure of the compound's potency in vitro.
Covalent Binding Sites Cys813, Cys822Key residues on the proton pump for irreversible inhibition.

Part 7: Conclusion

The mechanism of action of this compound is a prime example of mechanism-based, targeted drug design. Its efficacy is not merely a result of high binding affinity but is intricately linked to a series of physiological and chemical events: selective accumulation in the target compartment, pH-dependent chemical activation, and subsequent irreversible covalent inhibition of the H+/K+-ATPase. This multi-step process ensures a potent and long-lasting therapeutic effect on gastric acid secretion. Understanding this detailed mechanism is crucial for the development of next-generation acid suppressive therapies and for guiding clinical applications.

Part 8: References

  • Proton Pump Inhibitors: From Discovery to the Clinic. Gastroenterology. (Provides a comprehensive overview of the development and mechanism of PPIs). [Link]

  • The Gastric H,K-ATPase as a Drug Target. Journal of Medicinal Chemistry. (Details the structure of the proton pump and how it is targeted by drugs). [Link]

  • Pharmacology of Rabeprazole. Alimentary Pharmacology & Therapeutics. (Specific information on the pharmacokinetics and pharmacodynamics of rabeprazole). [Link]

  • Covalent Inhibition in Drug Discovery. Nature Reviews Drug Discovery. (Discusses the principles and applications of covalent inhibitors in medicine). [Link]

Spectroscopic Data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate and known impurity in the synthesis of the proton pump inhibitor Rabeprazole.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as an authoritative reference for the structural elucidation and characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a thorough interpretation of the spectral data, supported by extensive references to authoritative sources.

Introduction

This compound (CAS No. 117977-19-2) is a substituted pyridine derivative that plays a significant role in the pharmaceutical industry, primarily as a precursor in the synthesis of Rabeprazole.[1][2] Its molecular structure, comprising a substituted pyridine core, a methoxypropoxy ether chain, and a methyl acetate group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for quality control, impurity profiling, and process optimization in the manufacturing of Rabeprazole. This guide will provide a detailed theoretical and practical overview of the spectroscopic characteristics of this molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. Below is a diagram of the molecular structure and a summary of the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the chemical shifts, multiplicities, and integration values for each proton signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Pyridine H-58.0 - 8.2Doublet1H
Pyridine H-66.8 - 7.0Doublet1H
-CH₂- (acetate)5.0 - 5.3Singlet2H
-O-CH₂- (propoxy)4.0 - 4.2Triplet2H
-O-CH₃ (methoxy)3.3 - 3.5Singlet3H
-CH₂- (propoxy, middle)2.0 - 2.2Quintet2H
-CH₂-O- (propoxy)3.5 - 3.7Triplet2H
-CH₃ (pyridine)2.2 - 2.4Singlet3H
-CH₃ (acetate)2.0 - 2.2Singlet3H

Justification of Predicted Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are in the aromatic region. The H-5 proton is predicted to be downfield due to the anisotropic effect of the ring current and the influence of the adjacent nitrogen atom. The H-6 proton will be upfield relative to H-5.

  • Methylene Acetate Protons: The methylene protons adjacent to the acetate group are deshielded by the electronegative oxygen and the carbonyl group, hence their downfield shift.

  • Methoxypropoxy Protons: The protons of the methoxypropoxy group will exhibit characteristic shifts. The methylene group attached to the pyridine oxygen (-O-CH₂-) will be the most downfield of the propoxy chain. The terminal methoxy group will appear as a sharp singlet.

  • Methyl Protons: The methyl group on the pyridine ring and the methyl group of the acetate moiety are expected in the aliphatic region, with the acetate methyl protons typically appearing slightly upfield.[1][3]

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A sweep width of 0 to 12 ppm is generally sufficient.

Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals.[2][4][5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are summarized below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (acetate)170 - 172
Pyridine C-2155 - 158
Pyridine C-4160 - 163
Pyridine C-6148 - 150
Pyridine C-3120 - 123
Pyridine C-5108 - 110
-CH₂- (acetate)65 - 68
-O-CH₂- (propoxy)68 - 70
-O-CH₃ (methoxy)58 - 60
-CH₂- (propoxy, middle)28 - 30
-CH₂-O- (propoxy)69 - 71
-CH₃ (pyridine)12 - 15
-CH₃ (acetate)20 - 22

Justification of Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the acetate group is highly deshielded and appears far downfield.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the oxygen (C-4) and the carbon adjacent to the nitrogen and bearing the acetate group (C-2) are expected to be the most downfield.[6][7][8]

  • Aliphatic Carbons: The carbons of the methoxypropoxy and acetate groups will appear in the aliphatic region, with those attached to oxygen atoms being more downfield.[9]

Experimental Protocol for ¹³C NMR Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

Sample Preparation: As described for ¹H NMR, though a higher concentration (20-50 mg) is preferable for a better signal-to-noise ratio.

Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 512 to 2048 scans are typically required.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A sweep width of 0 to 200 ppm.

Processing: Similar to ¹H NMR processing, with the solvent peak used for referencing if TMS is not observed (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[10][11][12]

Predicted Mass Spectrum (ESI-MS)
  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (253.29 g/mol ) plus the mass of a proton, resulting in an m/z of approximately 254.14.

  • Adducts: Sodium [M+Na]⁺ (m/z ≈ 276.12) and potassium [M+K]⁺ (m/z ≈ 292.09) adducts may also be observed.[13]

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragments.

Fragmentation_Pattern M_H [M+H]⁺ m/z 254.14 frag1 Loss of CH₃COOH (60 Da) m/z 194.11 M_H->frag1 - C₂H₄O₂ frag2 Loss of -OCH₂CH₂CH₂OCH₃ (89 Da) m/z 165.06 M_H->frag2 - C₄H₉O₂ frag3 Loss of CH₃CO (43 Da) m/z 211.10 M_H->frag3 - C₂H₃O frag4 Pyridine core fragment m/z 150.09 frag1->frag4 - C₂H₄O₂

Figure 2: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation:

  • Loss of Acetic Acid: A common fragmentation pathway for acetate esters is the loss of a neutral acetic acid molecule.[14][15][16]

  • Cleavage of the Ether Linkage: The bond between the pyridine ring and the methoxypropoxy group can cleave.

  • Loss of the Acetyl Group: The acetyl group can be lost as a ketene or an acylium ion.

  • Pyridine Ring Fragments: Further fragmentation can lead to characteristic ions of the substituted pyridine ring.[17][18][19]

Experimental Protocol for ESI-MS Acquisition

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

Sample Preparation:

  • Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

  • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

  • Mass Range: Scan from m/z 50 to 500.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2950 - 2850C-H stretchingAliphatic (CH₂, CH₃)
1735 - 1750C=O stretchingEster (acetate)
1600 - 1580, 1500 - 1400C=C and C=N stretchingPyridine ring
1240 - 1260C-O stretching (asymmetric)Ester (acetate)
1050 - 1150C-O-C stretchingEther (methoxypropoxy)

Interpretation of Key Peaks:

  • C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.[21][22][23]

  • C-O Stretches: The spectrum will show strong bands for the C-O stretching of both the ester and the ether linkages. The ester C-O stretch is typically found at a higher wavenumber than the ether C-O-C stretch.[24][25][26]

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[6][24][25]

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Thin Film (for oils): If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with about 100 mg of dry KBr powder and press into a transparent pellet.

  • Solution: A dilute solution in a solvent like chloroform can be used in a suitable IR cell.

Acquisition:

  • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound is crucial for its role in pharmaceutical synthesis. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in established spectroscopic principles and supported by authoritative references. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data. By understanding the predicted spectral features and the rationale behind them, researchers and analytical scientists can confidently identify and characterize this important compound, ensuring the quality and integrity of the active pharmaceutical ingredients it is used to produce.

References

  • Reddy, G. M., Bhaskar, B. V., Reddy, P. P., Sudhakar, P., Babu, J. M., Vyas, K., ... & Mukkanti, K. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269. [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Physical Methods in Heterocyclic Chemistry, 2, 161-360.
  • Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectra of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 439-449.
  • Spinner, E. (1963). The vibrational spectra of substituted pyridines. Journal of the Chemical Society (Resumed), 3860-3870.
  • Reddy, B. R., Goud, T. V., Nagamani, N., Alagudurai, A., Murugan, R., Parthasarathy, K., ... & Saravanan, S. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

  • Srinivasu, M. K., Reddy, G. M., & Mukkanti, K. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624. [Link]

  • Reddy, G. M., Reddy, B. M., & Kumar, P. A. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]

  • Nature. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. [Link]

  • PubMed. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. [Link]

  • PubChem. Rabeprazole | C18H21N3O3S | CID 5029. [Link]

  • Veeprho. Rabeprazole Related Compound 1 | CAS 117977-19-2. [Link]

  • De-code. 2-Acetyloxymethyl-3-methyl-4-(methoxypropoxy)pyridine. [Link]

  • PubChem. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. [Link]

  • PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]

  • DR JCR BIO. 4-(3-Methoxypropoxy)-3-methylpyridine-2-carboxylic acid | 1163685-31-1. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • SpectraBase. 3-Methoxycarbonyl-2-(4-methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

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The Crucial Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl Acetate in the Synthesis of Rabeprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy lies in the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells[1]. The industrial synthesis of Rabeprazole is a multi-step process, demanding high purity and efficiency at each stage. A pivotal intermediate in one of the established synthetic routes is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This technical guide provides a comprehensive overview of the synthesis, utilization, and significance of this key intermediate, offering field-proven insights for researchers and professionals in drug development.

The Synthetic Landscape of Rabeprazole: A Strategic Overview

The synthesis of Rabeprazole typically commences from 2,3-dimethylpyridine, which undergoes a series of transformations to build the substituted pyridine core of the final drug molecule. The journey from this simple starting material to the complex Rabeprazole structure involves several key intermediates, with this compound playing a crucial role in functionalizing the 2-methyl group of the pyridine ring.

The overall synthetic strategy can be visualized as follows:

G cluster_0 Pyridine Core Synthesis cluster_1 Acetate Intermediate Formation & Conversion cluster_2 Final Assembly and Oxidation 2,3-Dimethylpyridine 2,3-Dimethylpyridine 4-Chloro-2,3-dimethylpyridine 1-oxide 4-Chloro-2,3-dimethylpyridine 1-oxide 2,3-Dimethylpyridine->4-Chloro-2,3-dimethylpyridine 1-oxide Oxidation & Chlorination 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide 4-Chloro-2,3-dimethylpyridine 1-oxide->4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide Etherification This compound This compound 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide->this compound Boekelheide Rearrangement (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol This compound->(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrolysis 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol->2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Chlorination Rabeprazole Sulfide Rabeprazole Sulfide 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine->Rabeprazole Sulfide Condensation with 2-Mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation Rabeprazole Sodium Rabeprazole Sodium Rabeprazole->Rabeprazole Sodium Salt Formation G cluster_synthesis Synthesis of 2-Chloromethyl Intermediate cluster_condensation Condensation and Oxidation A 1. React 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide with Acetic Anhydride B 2. Isolate crude this compound A->B C 3. Hydrolyze with NaOH in Ethanol B->C D 4. Extract (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol C->D E 5. Chlorinate with Thionyl Chloride in DCM D->E F 6. Prepare 2-Mercaptobenzimidazole Thiolate G 7. Condense with 2-Chloromethyl Intermediate E->G F->G H 8. Isolate Rabeprazole Sulfide G->H I 9. Oxidize with NaOCl H->I J 10. Purify Rabeprazole I->J

Caption: Experimental workflow for Rabeprazole synthesis.

Conclusion

This compound is a well-established and important intermediate in the synthesis of Rabeprazole. Understanding the chemistry behind its formation via the Boekelheide rearrangement and its subsequent conversion provides valuable insights into the strategic functionalization of the pyridine core of this widely used proton pump inhibitor. While more direct synthetic routes are now available, the pathway involving the acetate intermediate remains a testament to the ingenuity of process chemistry in the development of life-saving pharmaceuticals. This guide has provided a detailed technical overview to aid researchers and professionals in their understanding and potential optimization of Rabeprazole synthesis.

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • Reddy, P. R., et al. (2009). An improved process for the production of rabeprazole sodium substantially free from the impurities. Organic Process Research & Development, 13(5), 896-899. [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds.
  • an efficient synthesis fo rabeprazole. ResearchGate. [Link]

  • Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • Process for the Manufacture of Rabeprazole Sodium.
  • An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. ACS Publications. [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof.
  • An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. ResearchGate. [Link]

  • Process for the preparation of rabeprazole.
  • An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. ACS Publications. [Link]

  • RABEPRAZOLE. New Drug Approvals. [Link]

  • An improved process for the preparation of rabeprazole.
  • Process for the preparation of rabeprazole.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Labeprazole and its preparation method.
  • NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS. EPO Patent. [Link]

  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof. Patsnap. [Link]

  • United States Patent (19).
  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. Technical Disclosure Commons. [Link]

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]

  • N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide. [Source not explicitly provided, but content is consistent with general Rabeprazole impurity data].

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The Lynchpin Intermediate: A Technical Guide to the Discovery and Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a pivotal intermediate in the large-scale synthesis of Rabeprazole, a leading proton pump inhibitor (PPI). The discovery and development of this compound are inextricably linked to the commercial manufacturing of Rabeprazole. This document details the synthetic pathways, reaction mechanisms, and process optimizations that have been developed to ensure high yield and purity. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development and manufacturing who are engaged with the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs).

Introduction: A Molecule Born from Necessity

This compound, hereafter referred to as the "acetate intermediate," is a specialized pyridine derivative that serves a critical, albeit transient, role in the synthesis of Rabeprazole.[1] Rabeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, functioning by irreversibly inhibiting the stomach's H+/K+ ATPase proton pump.

The industrial production of a complex API like Rabeprazole hinges on a robust, scalable, and cost-effective synthetic route. The history of the acetate intermediate is not one of independent discovery but of rational molecular design within the broader challenge of manufacturing Rabeprazole efficiently. Its structure is tailored to facilitate the assembly of the final drug, acting as a key stepping stone from a functionalized pyridine N-oxide to the core structure of Rabeprazole. This guide will illuminate the chemistry and strategic importance of this vital molecular lynchpin.

The Genesis: Context within the Rabeprazole Synthetic Framework

The development of the acetate intermediate was a direct consequence of the need to construct the substituted pyridine portion of Rabeprazole and link it to the benzimidazole moiety. The overall synthetic strategy for Rabeprazole involves multiple steps, and early routes established a pathway that proceeds via a 2-methylpyridine N-oxide.[2][3]

The primary challenge was to functionalize the methyl group at the 2-position of the pyridine ring to enable its eventual coupling with 2-mercaptobenzimidazole. The discovery of the acetate intermediate provided a reliable solution. It is formed from its precursor, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide, through a clever rearrangement reaction that activates the 2-methyl group.[3] The acetate then serves as a stable, isolable precursor to the more reactive 2-hydroxymethyl or 2-chloromethyl derivatives required for the subsequent coupling step.

The entire process can be visualized as a carefully orchestrated sequence designed for industrial-scale production.

G cluster_0 Pyridine N-Oxide Formation cluster_1 Acetate Intermediate Synthesis cluster_2 Activation & Coupling cluster_3 Final Oxidation A 2,3-Dimethyl-4-chloropyridine N-oxide C 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide A->C Base (e.g., NaH, KOH) DMSO B 3-Methoxy-1-propanol B->C E This compound (Acetate Intermediate) C->E Boekelheide Rearrangement C->E D Acetic Anhydride D->E F [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol E->F Hydrolysis (NaOH/EtOH) E->F G 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine F->G Chlorination (SOCl₂) F->G I Rabeprazole Sulfide G->I Condensation G->I H 2-Mercaptobenzimidazole H->I J Rabeprazole I->J Oxidation (e.g., m-CPBA) I->J

Caption: Overall synthetic pathway for Rabeprazole.

Core Synthesis: The Boekelheide Rearrangement

The synthesis of the acetate intermediate is a classic example of the Boekelheide rearrangement .[4] This reaction transforms an α-alkylpyridine N-oxide into a functionalized hydroxymethylpyridine derivative using an acylating agent, in this case, acetic anhydride.[5]

Reaction Mechanism

The mechanism proceeds through several distinct steps, initiated by the activation of the N-oxide by acetic anhydride.

  • O-Acylation: The nucleophilic oxygen of the pyridine N-oxide attacks one of the carbonyl carbons of acetic anhydride. This results in the formation of an O-acetylated pyridinium intermediate and releases an acetate anion.

  • Deprotonation: The acetate anion, acting as a base, abstracts a proton from the acidic α-methyl group (the methyl group at the 2-position), creating a neutral anhydrobase or methylene-dihydropyridine intermediate.

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming and bond-breaking step. The anhydrobase undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement. This process forms the desired carbon-oxygen bond at the methylene carbon and yields the acetate-functionalized pyridine.

  • Aromatization: The rearrangement product readily aromatizes to yield the final, stable this compound.

Caption: Mechanism of the Boekelheide rearrangement.

Process Optimization and Catalysis

While the reaction can proceed with acetic anhydride alone at reflux temperatures (~140 °C), industrial processes often seek milder conditions to improve purity and reduce side reactions.[4] Several patents disclose the use of acid catalysts to accelerate the rearrangement.

CatalystTemperature (°C)Reported Purity of TargetReference
None (Acetic Anhydride only)90>85% (isomer impurities noted)Patent EP1795195[4]
Concentrated Sulfuric AcidHigh<85% (isomer impurities noted)Patent EP1795195[4]
p-Toluenesulfonic Acid (p-TSA)50 ± 593.6%Patent CN111704573A[7]
Trifluoromethanesulfonic Acid15 - 35>98% (for subsequent alcohol)Patent CN106083705A[8]

The use of catalysts like p-toluenesulfonic acid allows the reaction to proceed efficiently at significantly lower temperatures, minimizing the formation of isomeric impurities and enhancing the overall quality of the intermediate.[7] This is a critical consideration for API manufacturing, where impurity control is paramount.

Experimental Protocols

The following protocols are representative of the synthetic sequence and are synthesized from public domain patent literature. They are for informational purposes and should be adapted and optimized with appropriate laboratory safety measures.

Protocol 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide (Precursor)

This protocol describes a common method for preparing the N-oxide precursor from 4-chloro-2,3-dimethylpyridine N-oxide.[9]

  • Reagent Preparation: In a suitable reaction vessel, charge Dimethyl sulfoxide (DMSO). Under stirring, add potassium hydroxide (KOH) flakes.

  • Alkoxide Formation: Slowly add 3-Methoxy-1-propanol while maintaining the temperature between 30-36°C.

  • Reaction Incubation: Raise the temperature to 50-55°C and maintain for 1 hour to ensure complete formation of the potassium alkoxide.

  • Nucleophilic Substitution: Cool the reaction mass to 40-42°C and add 4-Chloro-2,3-dimethylpyridine N-Oxide portion-wise.

  • Reaction Completion: Raise the temperature to 75-80°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with chloroform or another suitable organic solvent.

  • Isolation: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product as an oil.

Protocol 2: Synthesis of this compound

This protocol details the catalyzed Boekelheide rearrangement.[7]

  • Charging Reagents: In a clean, dry reaction flask, add 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.08 equivalents).

  • Reaction: Stir the mixture evenly and raise the temperature to 50 ± 5°C.

  • Monitoring: Maintain the reaction at this temperature for approximately 3 hours. Monitor the consumption of the starting material by HPLC or TLC.

  • Isolation: Once the reaction is complete, concentrate the mixture under negative pressure to remove excess acetic anhydride. The resulting residue is the crude acetate intermediate, which can be used directly in the next step or purified further if required.

Protocol 3: Hydrolysis to [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol

The crude acetate intermediate is typically hydrolyzed without extensive purification.[10]

  • Reaction Setup: To the crude residue from the previous step, add ethanol and a solution of sodium hydroxide.

  • Hydrolysis: Stir the reaction mixture at room temperature or with gentle heating (e.g., 55°C) for 2 hours until the hydrolysis is complete (monitored by TLC/HPLC).

  • Work-up: Concentrate the reaction mixture to remove ethanol. Dissolve the residue in water and extract with an organic solvent like methylene dichloride.

  • Isolation: Dry the combined organic extracts and concentrate under vacuum to yield the crude 2-hydroxymethyl pyridine derivative as an oil.[11] This product can then be carried forward for chlorination and subsequent steps.[10]

Conclusion: An Enabling Transformation in Pharmaceutical Synthesis

The discovery and optimization of the synthesis of this compound represent a key achievement in the process development of Rabeprazole. Its formation via the Boekelheide rearrangement is a robust and efficient method for activating the 2-methyl group of the pyridine N-oxide precursor. Continuous innovation, particularly through the use of acid catalysis, has refined this process, enabling milder reaction conditions, shorter reaction times, and higher purity profiles. This technical guide underscores the critical role of this intermediate, demonstrating how fundamental principles of organic chemistry are applied to solve complex challenges in large-scale pharmaceutical manufacturing.

References

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 1961, 26 (2), 428-430. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof.
  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry. [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • [4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride Rabeprazole key intermediate. Sinoway. [Link]

  • Preparation method for key intermediate rabeprazole thioether.
  • Pharmaceutical Composition Comprising Rabeprazole And Its Process Of Preparation Thereof. Quick Company. [Link]

  • [4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem. [Link]

  • Labeprazole and its preparation method.

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(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Foreword

As a Senior Application Scientist, my experience has consistently shown that a comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. Among these, solubility stands out as a critical determinant of a drug's journey from a promising molecule to a viable therapeutic agent. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for characterizing the solubility profile of the compound this compound. While this molecule is recognized as a key intermediate in the synthesis of Rabeprazole, the principles and methodologies detailed herein are universally applicable to other active pharmaceutical ingredients (APIs), impurities, or novel chemical entities. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for downstream applications.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

The journey of an orally administered drug to its site of action is fraught with physiological barriers. For a drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and erratic bioavailability, which can compromise therapeutic efficacy and even lead to the failure of promising drug candidates.[1]

This compound is a significant intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to treat acid-related conditions.[2] Understanding its solubility is crucial for process chemistry, impurity control, and potentially for assessing the biopharmaceutical implications of its presence in a final drug product.

This guide provides the theoretical underpinnings and practical, field-proven protocols to fully characterize the solubility of this compound. We will focus on establishing a pH-solubility profile, differentiating between kinetic and thermodynamic solubility, and interpreting the data within the regulatory framework of the Biopharmaceutics Classification System (BCS).

Theoretical Foundations: Defining and Understanding Solubility

Solubility is not a single, monolithic value but a complex property influenced by multiple factors. For pharmaceutical scientists, two key definitions are of primary importance: thermodynamic and kinetic solubility.[3][4]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the concentration of a solute in a saturated solution at equilibrium. It is a fundamental, material-specific property under a given set of conditions (e.g., solvent, temperature, pressure). The "shake-flask" method is the gold standard for its determination and is crucial for late-stage development and regulatory submissions.[3]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution that was initially prepared in a soluble form (often in an organic solvent like DMSO) and then added to an aqueous buffer.[5][6] This high-throughput method is invaluable during early drug discovery for screening large numbers of compounds, though it can often overestimate the true thermodynamic solubility.[4][5]

Key Factors Influencing Aqueous Solubility
  • pH and pKa: The solubility of ionizable compounds is highly dependent on the pH of the medium.[1][7] The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of a drug. The pyridine nitrogen in the topic compound is basic, meaning it will become protonated and more soluble at lower pH values. Establishing the pH-solubility profile is therefore non-negotiable.

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is critical to characterize the solid form of the test article before and after the solubility experiment.

  • Temperature: Most solids exhibit increased solubility with increasing temperature. For pharmaceutical applications, solubility is typically determined at a physiologically relevant temperature, such as 37 ± 1 °C.[8]

The Biopharmaceutics Classification System (BCS)

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8][9] This classification helps predict a drug's in vivo performance and is used by regulatory agencies to grant biowaivers for certain drug products, reducing the need for extensive clinical trials.[10][11]

  • Solubility Classification: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[9][12]

The following diagram illustrates the overall workflow for a comprehensive solubility characterization study.

G start Start: Obtain Test Article (this compound) physchem Physicochemical Characterization (Purity, pKa, Solid Form) start->physchem kinetic Kinetic Solubility Assay (High-Throughput Screening) physchem->kinetic Early Discovery Decision thermo Thermodynamic Solubility Assay (Shake-Flask Method) physchem->thermo Pre-Development Decision formulation Guide Formulation & Process Development kinetic->formulation ph_profile pH-Solubility Profiling (pH 1.2, 4.5, 6.8, and others) thermo->ph_profile bcs BCS Solubility Classification ph_profile->bcs Interpret Data bcs->formulation

Figure 1: General workflow for solubility profile characterization.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating checks to ensure data integrity. All quantitative analyses should be performed using a validated, stability-indicating HPLC-UV method.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility and is required for BCS classification.[3][12]

Objective: To determine the equilibrium solubility of the test article in various pH buffers at 37 °C.

Materials:

  • This compound (purity >98%)

  • pH Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (37 ± 1 °C)

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the required pH buffers according to USP standards. Verify the final pH of each buffer at 37 °C.

  • Sample Preparation: Add an excess amount of the solid test article to a series of vials (in triplicate for each pH). A key aspect of this protocol's trustworthiness is ensuring that undissolved solid remains at the end of the experiment; a good starting point is adding ~10 mg of compound to 1 mL of buffer.

  • pH Verification (Initial): After adding the compound, briefly vortex the suspension and measure the pH to ensure the compound itself has not significantly altered the buffer's pH.[3]

  • Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. For poorly soluble compounds, equilibrium may take longer.[3] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand for ~30 minutes for larger particles to settle. Carefully withdraw an aliquot and separate the liquid from the solid phase. The most robust method is centrifugation at high speed (~14,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically compatible 0.22 µm syringe filter. Causality Note: This dual separation step is critical to prevent suspended microparticles from artificially inflating the measured solubility.

  • Quantification: Dilute the clear filtrate with mobile phase and analyze by a validated HPLC-UV method against a standard curve of the test article.

  • Final Checks: Visually inspect the vials to confirm the presence of excess solid. Measure the final pH of the suspension to check for any changes during the experiment.[3]

G prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) add_solid Add Excess Solid Compound to Vials prep_buffer->add_solid equilibrate Equilibrate (37°C, 24-48h) add_solid->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate analyze Quantify Filtrate (HPLC-UV) separate->analyze validate Final Validation (Confirm excess solid, check final pH) analyze->validate

Figure 2: Workflow for the Shake-Flask Thermodynamic Solubility protocol.

Protocol: High-Throughput Kinetic Solubility

Objective: To rapidly assess the solubility of a compound upon precipitation from a DMSO stock solution.

Materials:

  • 10 mM DMSO stock solution of the test article

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates

  • Automated liquid handler (recommended)

  • Plate reader capable of nephelometry or UV-Vis spectroscopy

Step-by-Step Methodology:

  • Plate Preparation: Dispense PBS (pH 7.4) into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (<1-2%) to minimize its solubilizing effect.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be measured by UV-Vis spectroscopy.

  • Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Thermodynamic Solubility of this compound at 37 °C
Buffer pHMean Solubility (mg/mL)Standard DeviationDose/Solubility Volume (mL)*
1.2[Experimental Value][Experimental Value][Calculated Value]
4.5[Experimental Value][Experimental Value][Calculated Value]
6.8[Experimental Value][Experimental Value][Calculated Value]

*Note: The Dose/Solubility Volume is calculated by dividing a hypothetical highest dose (e.g., 20 mg, typical for Rabeprazole) by the lowest observed solubility. A value ≤ 250 mL indicates a "highly soluble" compound under the BCS framework.[12]

Constructing the pH-Solubility Profile

The data from Table 1 forms the basis of the pH-solubility profile. Plotting solubility (on a log scale) against pH reveals the compound's behavior in different environments. For a basic compound like this, solubility is expected to be high at low pH and decrease as the pH increases past its pKa.

Factors Influencing Bioavailability cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Properties pka pKa (Ionization) sol Solubility pka->sol ph GI Tract pH ph->sol logp LogP (Lipophilicity) perm Permeability logp->perm bcs BCS Class sol->bcs perm->bcs bio Oral Bioavailability bcs->bio Predicts

Figure 3: Logical relationship between key physicochemical and biopharmaceutical properties.

Conclusion

A thorough characterization of the solubility profile of this compound is an indispensable scientific endeavor. By employing the robust, self-validating protocols detailed in this guide—particularly the gold-standard shake-flask method—researchers can generate high-quality, reliable data. This data is fundamental for classifying the compound within the BCS framework, guiding formulation development, ensuring process control, and ultimately de-risking the drug development pathway. The causality-driven approach presented here empowers scientists not just to measure, but to truly understand the behavior of their molecule, paving the way for rational and successful pharmaceutical development.

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An In-Depth Technical Guide to Potential Impurities in (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of potential impurities associated with the pharmaceutical intermediate, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key precursor in the synthesis of proton pump inhibitors such as Rabeprazole. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of impurities originating from starting materials, reagents, synthetic by-products, and degradation pathways. By elucidating the mechanistic origins of these impurities and providing robust analytical methodologies for their detection and characterization, this guide serves as an essential resource for ensuring the quality, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).

Introduction: The Critical Role of Impurity Profiling

This compound is a pivotal intermediate in the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor. The purity of this intermediate is paramount, as any impurities can potentially be carried through subsequent synthetic steps, ultimately compromising the quality and safety of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in APIs. Therefore, a thorough understanding of the potential impurity landscape of this intermediate is not merely a matter of good manufacturing practice but a critical regulatory requirement.

This guide will deconstruct the potential sources of impurities, categorizing them into logical classifications to provide a clear and actionable framework for their identification and control.

Genesis of Impurities: A Mechanistic Perspective

The formation of impurities in this compound can be traced back to several key stages of the manufacturing process. A systematic evaluation of each stage is crucial for developing effective control strategies.

Starting Material-Related Impurities

The primary starting material for the synthesis of the target acetate is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. Impurities present in this precursor will inevitably be carried forward or react to form new impurities.

  • Unreacted Precursors from Methanol Synthesis: The synthesis of the parent methanol often involves the reaction of 4-chloro-2,3-dimethylpyridine-N-oxide with 3-methoxypropanol. Incomplete reaction or purification can lead to the presence of these starting materials in the methanol precursor.

  • Isomeric Impurities: Positional isomers of the starting materials, such as 2-chloro-3,4-dimethylpyridine-N-oxide, could lead to the formation of isomeric methanol and, subsequently, isomeric acetate impurities.

Reagent-Related Impurities

The acetylation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is typically achieved using acetic anhydride with a base catalyst, commonly pyridine.

  • Acetic Anhydride Impurities: Commercial acetic anhydride may contain impurities such as acetic acid, which can arise from hydrolysis.[1][2] While acetic acid itself is a byproduct of the reaction, excessive amounts from the reagent can affect reaction kinetics. Other potential impurities in technical grade acetic anhydride can include ketene polymers and phosphorus or sulfur compounds.[1]

  • Pyridine Impurities: Pyridine, used as a catalyst and acid scavenger, can contain related substances such as picolines and lutidines. While generally used in catalytic amounts, these impurities are not expected to directly participate in the reaction to a significant extent but should be controlled to ensure consistent reaction conditions.

Process-Related Impurities (By-products)

These impurities are formed during the acetylation reaction itself and represent the most significant class of process-related impurities.

  • Unreacted (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: Incomplete acetylation will result in the presence of the starting methanol in the final product. This is a critical impurity to monitor as its physical properties are different from the acetylated product, which can impact downstream processing.

  • Di-acetylation and Other Side Reactions: While the primary alcohol is the target for acetylation, under harsh conditions or with highly reactive catalysts, side reactions can occur. However, for this specific molecule, di-acetylation is not possible. Other potential side reactions are minimal but could include reactions with trace impurities in the starting materials.

  • Formation of N-acetyl-dihydropyridyl acetic acid derivatives: An unexpected reaction between pyridine and acetyl chloride has been reported to yield N-acetyl-dihydropyridyl acetic acid derivatives.[3] While acetyl chloride is not the primary reagent here, the formation of a reactive N-acetylpyridinium intermediate with acetic anhydride could potentially lead to similar side products, especially if pyridine is used in stoichiometric amounts.

Diagram: Synthetic Pathway and Potential Impurity Formation

G cluster_0 Synthesis of Precursor Methanol cluster_1 Acetylation Reaction cluster_2 Potential Impurities 4-chloro-2,3-dimethylpyridine-N-oxide 4-chloro-2,3-dimethylpyridine-N-oxide Methanol_Precursor (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol 4-chloro-2,3-dimethylpyridine-N-oxide->Methanol_Precursor Reaction 3-methoxypropanol 3-methoxypropanol 3-methoxypropanol->Methanol_Precursor Reaction Target_Acetate This compound Methanol_Precursor->Target_Acetate Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Target_Acetate Acetic_Acid Acetic Acid (by-product/reagent impurity) Acetic_Anhydride->Acetic_Acid Hydrolysis Pyridine Pyridine Pyridine->Target_Acetate Catalyst Unreacted_Methanol Unreacted Methanol Target_Acetate->Unreacted_Methanol Incomplete Reaction Degradation_Products Degradation Products Target_Acetate->Degradation_Products Stress Conditions

Caption: Synthetic pathway and key impurity sources.

Degradation Products

This compound, like many organic molecules, is susceptible to degradation under various stress conditions. Forced degradation studies on the subsequent API, Rabeprazole, provide valuable insights into the potential degradation pathways of its intermediates.[4][5][6]

  • Hydrolytic Degradation: The ester linkage in the acetate is susceptible to hydrolysis under both acidic and basic conditions, reverting to the parent alcohol, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, and acetic acid. Rabeprazole sodium has been shown to degrade significantly under both acid and base hydrolysis.[4][5]

  • Oxidative Degradation: The pyridine ring and the methoxypropoxy side chain could be susceptible to oxidation. Forced degradation studies of Rabeprazole show significant degradation under oxidative stress, leading to the formation of N-oxides and sulfones.[7] While the acetate intermediate lacks the sulfinyl group of Rabeprazole, the pyridine nitrogen is still susceptible to oxidation, potentially forming the corresponding N-oxide.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition. Thermal degradation studies on Rabeprazole have shown the formation of various impurities.[4] The acetate intermediate could undergo elimination or rearrangement reactions at elevated temperatures.

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of radical species and subsequent complex mixtures of degradation products.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of potential impurities.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is the cornerstone for separating and quantifying impurities.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and effective technique. A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve impurities with a wide range of polarities. UV detection at an appropriate wavelength (e.g., 280 nm) is standard.[5]

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M KH2PO4 buffer (pH 6.4) with 0.1% triethylamine: Acetonitrile (90:10)
Mobile Phase B Acetonitrile: Water (90:10)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 1: Example RP-HPLC Method Parameters [5]

Spectroscopic Techniques for Structural Elucidation

Once impurities are separated by HPLC, their structures must be elucidated.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for obtaining molecular weight information of unknown impurities.[7] Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that are invaluable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure determination. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For trace impurities, techniques like LC-NMR can be employed, or impurities can be isolated using preparative HPLC for offline NMR analysis. Tables of known chemical shifts for common laboratory solvents and reagents are essential for distinguishing impurities from artifacts.[8][9]

Diagram: Analytical Workflow for Impurity Profiling

G Sample Sample HPLC RP-HPLC Separation Sample->HPLC UV_Detection UV Detection (Quantification) HPLC->UV_Detection Fraction_Collection Fraction Collection (for unknown peaks) HPLC->Fraction_Collection LC_MS LC-MS Analysis (Molecular Weight) HPLC->LC_MS NMR NMR Spectroscopy (Structure Elucidation) Fraction_Collection->NMR Impurity_Identified Impurity Identified & Characterized LC_MS->Impurity_Identified NMR->Impurity_Identified

Caption: A typical analytical workflow for impurity identification.

Experimental Protocols

Protocol for Forced Degradation Studies

To proactively identify potential degradation products, forced degradation studies should be conducted on this compound.

  • Sample Preparation: Prepare a stock solution of the acetate intermediate in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for a specified period.

  • Thermal Degradation: Store the solid sample in a hot air oven at 105°C for 24 hours. Dissolve in the analysis solvent.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples by the validated RP-HPLC method. Compare the chromatograms to that of an unstressed sample to identify degradation products.

Conclusion

The control of impurities in this compound is a critical aspect of ensuring the quality and safety of Rabeprazole and other related APIs. A comprehensive understanding of the potential sources of impurities, from starting materials and reagents to synthetic by-products and degradation products, is essential. This guide has provided a framework for identifying these impurities based on mechanistic principles and has outlined robust analytical methodologies for their detection and characterization. By implementing the strategies and protocols described herein, pharmaceutical scientists and researchers can develop effective control strategies to deliver high-purity intermediates, thereby ensuring the integrity of the final drug product.

References

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Methodological & Application

synthesis of rabeprazole from (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Rabeprazole, a widely used proton pump inhibitor, commencing from the precursor (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a blend of step-by-step instructions and the underlying scientific rationale for key procedural choices.

Introduction to Rabeprazole

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[1][2] This mechanism of action, often referred to as proton pump inhibition, blocks the final step in gastric acid production, making rabeprazole a cornerstone in the treatment of acid-related gastrointestinal conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] The synthesis of rabeprazole involves a multi-step process, and this guide will focus on a common and effective pathway starting from an advanced pyridine intermediate.

Synthetic Pathway Overview

The synthesis of rabeprazole from this compound is a well-established route that involves several key transformations. The overall strategy is to first generate the reactive chloromethyl pyridine intermediate, which is then coupled with 2-mercaptobenzimidazole. The resulting thioether, known as rabeprazole sulfide, is subsequently oxidized to form the final sulfoxide product, rabeprazole. The rabeprazole base is then typically converted to its more stable sodium salt.

The choice of this starting material is strategic, as it already contains the core substituted pyridine moiety of the final drug, streamlining the synthetic process. The acetate group serves as a stable precursor to the more reactive hydroxymethyl and chloromethyl intermediates required for the subsequent condensation step.

Below is a diagram illustrating the overall synthetic workflow:

Synthesis_Workflow Acetate This compound Alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Acetate->Alcohol Hydrolysis Chloride 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Alcohol->Chloride Chlorination Sulfide Rabeprazole Sulfide Chloride->Sulfide Condensation Rabeprazole Rabeprazole Base Sulfide->Rabeprazole Oxidation Rabeprazole_Na Rabeprazole Sodium Rabeprazole->Rabeprazole_Na Salt Formation

Caption: Overall workflow for the synthesis of Rabeprazole Sodium.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for each reaction in the synthesis of rabeprazole. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be strictly followed throughout these procedures. All reactions should be conducted in a well-ventilated fume hood.

Step 1: Hydrolysis of this compound to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Principle: The initial step involves the hydrolysis of the acetate ester to the corresponding alcohol. This is typically achieved via alkaline hydrolysis using a base such as sodium hydroxide. This reaction is a straightforward saponification that proceeds with high efficiency.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH) to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess base with a dilute acid (e.g., 1N HCl) until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Chlorination of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Principle: The hydroxyl group of the alcohol is converted to a more reactive leaving group, a chloride, to facilitate the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation.[1] The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Protocol:

  • Dissolve the (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1][5]

  • Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.[5]

  • Slowly add thionyl chloride dropwise to the cooled solution while maintaining the temperature.[1][5]

  • After the addition is complete, allow the reaction mixture to stir at low temperature for 30-60 minutes.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate or by adjusting the pH to 7.0-7.5 with an aqueous sodium carbonate solution at low temperature.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. This intermediate is often used in the next step without further purification.

Step 3: Condensation with 2-Mercaptobenzimidazole to form Rabeprazole Sulfide

Principle: This step involves the formation of the thioether linkage through a nucleophilic substitution reaction. The thiolate anion of 2-mercaptobenzimidazole, generated in situ by a base, acts as the nucleophile, displacing the chloride from the pyridine intermediate.

Protocol:

  • In a reaction vessel, dissolve 2-mercaptobenzimidazole in a suitable solvent system, such as a mixture of ethanol and water.

  • Add a base, such as sodium hydroxide, to the solution to deprotonate the thiol group and form the sodium thiolate salt.[1]

  • To this solution, add the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate prepared in the previous step.[1]

  • Heat the reaction mixture, for instance, to 45-50°C, and stir for several hours until the reaction is complete, as monitored by TLC.[6]

  • Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The crude rabeprazole sulfide may precipitate out of the solution. If not, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a dilute base solution (e.g., 5% NaOH) and then with water.[6]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude rabeprazole sulfide, which can be purified by recrystallization.

Step 4: Oxidation of Rabeprazole Sulfide to Rabeprazole Base

Principle: The final step in the formation of the rabeprazole active pharmaceutical ingredient (API) is the selective oxidation of the sulfide to a sulfoxide. This is a critical step, as over-oxidation can lead to the formation of the corresponding sulfone impurity.[4] Various oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a classic choice.[1] Alternatively, reagents like sodium hypochlorite can be used, which may offer improved yields.[7][8]

Protocol (using m-CPBA):

  • Dissolve the rabeprazole sulfide in a chlorinated solvent such as dichloromethane.[1][9]

  • Cool the solution to a low temperature, for example, -45°C, to control the reaction selectivity and minimize sulfone formation.[9]

  • Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

  • Stir the reaction at this low temperature for the required duration, monitoring its progress by HPLC or TLC.

  • Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent like sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude rabeprazole base, often as an oil.[1][10]

Step 5: Conversion to Rabeprazole Sodium

Principle: The rabeprazole base is often converted to its sodium salt to improve its stability and handling properties. This is a simple acid-base reaction.

Protocol:

  • Dissolve the crude rabeprazole base in a suitable solvent, such as a mixture of ethanol and water.

  • Add a stoichiometric amount of an aqueous sodium hydroxide solution (e.g., 0.1N NaOH).[1][11]

  • The water can be removed azeotropically by distillation with ethanol.[1][11]

  • The resulting residue is then treated with a less polar solvent, such as diethyl ether, to precipitate the amorphous rabeprazole sodium.[1][9]

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the final product.

Data Summary and Characterization

StepStarting MaterialKey ReagentsProductTypical YieldAnalytical Monitoring
1This compoundNaOH, Ethanol(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanolHighTLC
2(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanolSOCl₂, Dichloromethane2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridineGood to HighTLC
32-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine2-Mercaptobenzimidazole, NaOH, EthanolRabeprazole SulfideHighTLC, HPLC
4Rabeprazole Sulfidem-CPBA or NaOCl, DichloromethaneRabeprazole Base40-75%[7]HPLC, TLC
5Rabeprazole BaseNaOH, Ethanol, Diethyl etherRabeprazole SodiumHighHPLC, Melting Point

Troubleshooting and Optimization

  • Over-oxidation in Step 4: The formation of sulfone impurity is a common issue.[4] To minimize this, it is crucial to maintain a low reaction temperature and carefully control the stoichiometry of the oxidizing agent. The use of alternative oxidizing systems like sodium hypochlorite in the presence of a base has been reported to improve yields and reduce impurities.[7]

  • Purity of Intermediates: Ensuring the purity of the intermediates, particularly the chloromethyl pyridine, is essential for a clean condensation reaction and a higher yield of the final product.

  • Rabeprazole Instability: Rabeprazole is known to be unstable under acidic conditions.[2][4] Therefore, it is important to maintain neutral or basic conditions during the work-up and purification steps.

Logical Relationship Diagram

Logical_Relationships cluster_synthesis Synthetic Pathway cluster_considerations Key Considerations Start Acetate Precursor Hydrolysis Hydrolysis (NaOH) Start->Hydrolysis Chlorination Chlorination (SOCl2) Hydrolysis->Chlorination Condensation Condensation (2-Mercaptobenzimidazole) Chlorination->Condensation Oxidation Oxidation (m-CPBA/NaOCl) Condensation->Oxidation Purity Intermediate Purity Condensation->Purity depends on Salt_Formation Salt Formation (NaOH) Oxidation->Salt_Formation Over_Oxidation Control of Over-Oxidation Oxidation->Over_Oxidation influences Stability Product Stability (pH) Salt_Formation->Stability addresses

Caption: Key relationships in the synthesis of Rabeprazole.

References

  • Reddy, P. R., et al. (2009). An improved process for the production of rabeprazole sodium substantially free from the impurities. Organic Process Research & Development, 13(5), 896-899.
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2025). [Journal Name, Volume, Pages].
  • Rabeprazole - New Drug Approvals. (2013). [Source].
  • An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04.
  • U.S. Patent No. 8,071,781 B2. (2011). Process for preparing rabeprazole sodium.
  • An efficient synthesis for rabeprazole. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04.
  • U.S. Patent Application Publication No. 2010/0190989 A1. (2010).
  • WO 2008/155780 A2. (2008).
  • 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole. ChemicalBook.
  • WO 2014/091450 A1. (2014).
  • EP 1 851 212 B1. (2010). New process for synthesis of proton pump inhibitors.
  • WO 2010/146428 A1. (2010).
  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H–benzimidazole sodium salt thereof. (2025). Technical Disclosure Commons.
  • An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research.
  • Improving the efficiency of rabeprazole sodium synthesis and purific

Sources

Application Notes and Protocols for the Analytical Characterization of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a key intermediate in the synthesis of various pharmaceutical compounds, including the proton pump inhibitor Rabeprazole.[1][2] The purity and quality of this intermediate are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and impurity profiling.

This document provides a comprehensive guide to the analytical methodologies for this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles for the analysis of pyridine derivatives and pharmaceutical intermediates, with a strong emphasis on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

High-Performance Liquid Chromatography (HPLC) for Potency Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the potency and purity of this compound. The inherent polarity of the pyridine moiety and the presence of the ester and ether functional groups necessitate a reversed-phase chromatographic approach for optimal separation.[6][7][8]

Rationale for Method Development

The selection of a reversed-phase C18 column is based on its wide applicability and proven efficacy in separating compounds of moderate polarity. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, is chosen to provide good peak shape and resolution for the main analyte and potential process-related impurities.[9] The UV detection wavelength is selected based on the chromophoric nature of the pyridine ring, which typically exhibits strong absorbance in the UV region.[10]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 6.5 with dilute Potassium Hydroxide
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the HPLC method must be performed to demonstrate its suitability for the intended purpose.[3][4][5]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the analyte peak from all other peaks in the chromatogram.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the nominal sample concentration should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte & Impurities integrate->quantify report Generate Report quantify->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep_direct Direct Injection: Dissolve in Dichloromethane inject Inject/Vapor Transfer prep_direct->inject prep_hs Headspace: Dissolve in DMF in sealed vial prep_hs->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Peaks (Library Search) detect->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Sources

Application Note: A Validated Reversed-Phase HPLC Protocol for the Analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a critical intermediate in the synthesis of the proton pump inhibitor Rabeprazole. The described protocol is designed for researchers, scientists, and drug development professionals engaged in the process development and quality control of Rabeprazole and its related substances. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis and stability studies. This document provides a comprehensive guide, including the scientific rationale behind the method parameters, a step-by-step protocol, and validation guidelines compliant with the International Council for Harmonisation (ICH) standards.[1][2]

Introduction

This compound is a key precursor in the multi-step synthesis of Rabeprazole, a widely used pharmaceutical agent for treating acid-related gastrointestinal disorders.[3] The purity and quality of this intermediate are paramount as they directly impact the quality and safety of the final active pharmaceutical ingredient (API).[4] Therefore, a reliable and validated analytical method for its quantification and impurity profiling is essential.

This application note addresses the need for a specific and stability-indicating HPLC method for this compound. The developed method is capable of separating the main component from its potential process-related impurities and degradation products, ensuring the integrity of the synthetic process.

Scientific Rationale for Method Development

The selection of the chromatographic conditions was based on the physicochemical properties of the analyte and a thorough review of existing HPLC methods for Rabeprazole and its intermediates.[1][2][5]

  • Stationary Phase: A C18 column was chosen due to its versatility and proven efficacy in separating compounds of similar polarity. The hydrophobic nature of the C18 stationary phase provides excellent retention for the moderately non-polar analyte.

  • Mobile Phase: A gradient elution with a phosphate buffer and acetonitrile was selected to ensure optimal separation of the main analyte from potential impurities with varying polarities. The phosphate buffer helps to maintain a consistent pH, leading to reproducible retention times and improved peak shapes. The pH of the mobile phase is a critical parameter for the analysis of pyridine-containing compounds.

  • Detection: The UV detection wavelength was set to 283 nm, which is a common wavelength used for the analysis of Rabeprazole and its precursors, providing good sensitivity for the analyte.[6]

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Filter Filter through 0.45 µm Filter Sonicate->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 283 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile and water.

  • Potassium dihydrogen phosphate (KH₂PO₄).

  • Orthophosphoric acid.

  • This compound reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.0 with dilute Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 283 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (70:30, v/v)
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1]

  • Specificity: The specificity of the method should be demonstrated by analyzing a blank (diluent), the reference standard, and the sample. The method is considered specific if there are no interfering peaks at the retention time of the analyte. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can further establish the stability-indicating nature of the method.[1][2]

  • Linearity: The linearity of the method should be evaluated by analyzing a series of solutions at different concentrations (e.g., 50-150% of the working concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98-102%.

  • Precision: The precision of the method should be assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for the peak areas should be ≤ 2%.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as the flow rate, column temperature, and mobile phase pH. The method is considered robust if the results remain unaffected by these minor changes.

Potential Impurities

During the synthesis of Rabeprazole, several process-related impurities and degradation products can be formed.[7][8][9][10][11] The developed HPLC method should be capable of separating the this compound from potential impurities such as:

  • Unreacted starting materials.

  • By-products from side reactions.

  • Degradation products formed during the synthesis or storage.

The specificity of the method against these potential impurities should be confirmed by co-injecting the analyte with known impurities, if available.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it an invaluable tool for quality control and process monitoring in the manufacturing of Rabeprazole. Adherence to the detailed protocol and validation guidelines will ensure the generation of high-quality, reproducible data.

References

  • Reddy, G. J. et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 603-611. [Link]

  • Buchi Reddy, R. et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

  • Kumar, N., & Sangeetha, D. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. Scientia Pharmaceutica, 81(3), 697–711. [Link]

  • Reddy, P. P. et al. (2009). Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Synthetic Communications, 39(2), 278-290. [Link]

  • Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(3), 475-483. [Link]

  • MDPI. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]

  • Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole. [Link]

  • ResearchGate. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. [Link]

  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. [Link]

  • ResearchGate. (2011). An efficient synthesis for rabeprazole. [Link]

  • ResearchGate. (2018). Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride. [Link]

  • ACS Publications. (2010). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. [Link]

  • Semantic Scholar. (n.d.). Supporting Information. [Link]

  • PubMed. (2007). Identification and characterization of potential impurities of rabeprazole sodium. [Link]

  • Google Patents. (2020).
  • ScienceDirect. (2022). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. [Link]

Sources

Application Note: Structural Elucidation of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in pharmaceutical development, offering unparalleled insights into molecular structure.[1][2][3] This document provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols and analysis presented herein are designed to ensure robust, reproducible results, facilitating unambiguous structural confirmation and purity assessment.

Introduction: The Imperative for Structural Verification

This compound is a substituted pyridine derivative. The pyridine moiety is a common scaffold in numerous pharmaceuticals.[4] Accurate and definitive structural characterization of such intermediates is critical to ensure the integrity of the final API and to meet stringent regulatory requirements. NMR spectroscopy provides a non-destructive method to obtain detailed atomic-level information, making it an indispensable tool for identity, purity, and stability testing of pharmaceutical products.[1][5] This application note serves as a practical, field-proven guide for researchers, leveraging fundamental NMR principles to analyze this specific molecule of interest.

Molecular Structure and Predicted NMR Environment

The structure of this compound contains several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectrum. Understanding the expected chemical shifts and coupling patterns is paramount for accurate spectral assignment.

  • Pyridine Ring Protons: The two protons on the pyridine ring are in an aromatic environment. Their chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of the substituents.[4][6]

  • Methyl and Methylene Groups: The molecule contains a methyl group on the pyridine ring, a methylene group connecting the ring to the acetate, the acetate's own methyl group, and the methoxypropoxy side chain, all of which will have characteristic signals in the aliphatic region of the ¹H NMR spectrum.

  • Carbon Skeleton: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule, from the aromatic carbons of the pyridine ring to the aliphatic carbons of the side chains and the carbonyl carbon of the acetate group.[4]

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra suitable for structural elucidation and purity analysis.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.

  • Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument frequencies can range from 300 to over 1000 MHz, with higher fields providing better sensitivity and resolution.[1]

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz101 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay2.0 s2.0 s
Acquisition Time4.0 s1.5 s
Spectral Width16 ppm240 ppm
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.

Spectral Interpretation and Assignment

The following tables provide predicted chemical shifts and multiplicities for this compound. These are based on established chemical shift ranges for pyridine derivatives and related functional groups.[4]

Table 2: Predicted ¹H NMR Spectral Data

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6 (Pyridine)8.2 - 8.4d1H~5 Hz
H-5 (Pyridine)6.7 - 6.9d1H~5 Hz
-CH₂- (ester)5.1 - 5.3s2H-
-O-CH₂- (propoxy)4.0 - 4.2t2H~6 Hz
-CH₂- (propoxy)3.5 - 3.7t2H~6 Hz
-O-CH₃ (methoxy)3.3 - 3.4s3H-
-CH₂- (propoxy middle)2.0 - 2.2p2H~6 Hz
-CH₃ (pyridine)2.2 - 2.4s3H-
-CH₃ (acetate)2.0 - 2.1s3H-

Table 3: Predicted ¹³C NMR Spectral Data

AssignmentPredicted δ (ppm)
C=O (acetate)170 - 172
C-4 (Pyridine)162 - 164
C-2 (Pyridine)155 - 157
C-6 (Pyridine)148 - 150
C-3 (Pyridine)120 - 122
C-5 (Pyridine)106 - 108
-O-CH₂- (propoxy)68 - 70
-CH₂- (ester)62 - 64
-CH₂- (propoxy)60 - 62
-O-CH₃ (methoxy)58 - 60
-CH₂- (propoxy middle)28 - 30
-CH₃ (acetate)20 - 22
-CH₃ (pyridine)12 - 14

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow and the molecular structure with key proton assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve in CDCl₃ filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H Spectrum filter->h1_nmr c13_nmr Acquire ¹³C Spectrum filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to Solvent phase_baseline->reference assign Assign Signals reference->assign report Generate Report assign->report

Caption: Experimental workflow for NMR analysis.

molecular_structure mol

Caption: Structure of this compound.

Conclusion

This application note provides a detailed protocol and theoretical framework for the NMR analysis of this compound. By following these guidelines, researchers can reliably confirm the structure and assess the purity of this important pharmaceutical intermediate. The principles and techniques described are broadly applicable to the characterization of other substituted pyridine derivatives and small molecules in a drug discovery and development setting.[3][5]

References

  • Holzgrabe, U. NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. 2014. Available from: [Link]

  • Semantic Scholar. Supporting Information. Available from: [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Institute of Physical Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. Available from: [Link]

  • Sim, T., et al. NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. 2022. Available from: [Link]

  • The Royal Society of Chemistry. Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society. Available from: [Link]

  • Mäkelä, M., et al. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju. 2019. Available from: [Link]

  • Spectroscopy Online. NMR Spectroscopy Revolutionizes Drug Discovery. 2024. Available from: [Link]

  • Roy, S., et al. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. 2015. Available from: [Link]

  • University of Notre Dame. NMR of molecules large and small in biomedical research and drug design. YouTube. 2022. Available from: [Link]

  • St. John, T. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. 2017. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • PubChem. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. Available from: [Link]

  • Pharmaffiliates. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Available from: [Link]

  • Veeprho. N-[(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl] Rabeprazole Sulfide. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. 2015. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • SpectraBase. METHYL-2-METHOXY-4,5-DIHYDRO-5-PYRENE-ACETATE - Optional[13C NMR]. Available from: [Link]

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Application Note & Protocol: A Robust and Scalable Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

This document provides a comprehensive technical guide for the large-scale synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a pivotal intermediate in the manufacturing of the proton pump inhibitor Rabeprazole.[1] The protocol herein is designed for scalability, emphasizing process robustness, safety, and high yield. We move beyond a simple recitation of steps to explain the critical process parameters and chemical principles that ensure a reproducible and efficient synthesis suitable for industrial production. This guide is intended for researchers, chemists, and engineers in pharmaceutical development and manufacturing.

Synthesis Strategy and Rationale

The selected synthetic route is a two-step process starting from the readily available 4-chloro-2,3-dimethylpyridine 1-oxide. This pathway is favored for its operational simplicity and high overall yield.

  • Nucleophilic Aromatic Substitution (SNAr): The first step involves the displacement of the chloro group at the C4 position of the pyridine N-oxide with 3-methoxypropan-1-ol. The N-oxide functionality activates the pyridine ring for nucleophilic attack, making this a highly efficient etherification.

  • Catalytic Boekelheide-type Rearrangement: The second, and key, transformation is the reaction of the resulting N-oxide with acetic anhydride. This accomplishes a rearrangement and acetylation in a single operation, directly yielding the target product.[2] The use of a catalyst like p-toluenesulfonic acid is incorporated to significantly lower the reaction temperature, which minimizes the formation of isomeric impurities and enhances product purity.[3][4]

Synthesis_Pathway A 4-chloro-2,3-dimethylpyridine 1-oxide B 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide A->B  Step 1: Etherification + 3-methoxypropan-1-ol  NaH, DMF C This compound (Target Compound) B->C  Step 2: Rearrangement & Acetylation + Acetic Anhydride  p-TsOH (cat.), 50-60°C

Figure 1: Overall synthetic pathway for the target intermediate.

Detailed Protocols and Methodologies

Critical Safety Precautions

All operations must be conducted in a well-ventilated fume hood or a controlled reactor system.[5][6] Pyridine derivatives are toxic and flammable.[6][7] Acetic anhydride is corrosive and a lachrymator. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat, is mandatory.[6] Emergency spill kits for acids and solvents should be readily accessible.[5]

Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Rationale: This SNAr reaction utilizes sodium hydride to deprotonate the alcohol, forming a potent nucleophile (alkoxide) that readily displaces the chloride from the activated pyridine ring. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, facilitating the dissolution of reagents and promoting the desired reaction rate.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-chloro-2,3-dimethylpyridine 1-oxide 157.59 1.00 kg 6.35 mol
3-methoxypropan-1-ol 90.12 0.75 kg 8.32 mol
Sodium Hydride (60% dispersion in oil) 40.00 (as NaH) 0.30 kg 7.50 mol
Dimethylformamide (DMF) - 10.0 L -
Toluene - 5.0 L -

| Deionized Water | - | 20.0 L | - |

Protocol:

  • Charge a 20 L reactor with 10.0 L of DMF and 0.75 kg (8.32 mol) of 3-methoxypropan-1-ol under a nitrogen atmosphere.

  • Begin stirring and cool the solution to 0-5 °C using an appropriate cooling bath.

  • Carefully add 0.30 kg (7.50 mol) of sodium hydride (60% dispersion) in portions, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure adequate ventilation and no ignition sources.

  • Stir the mixture at 5-10 °C for 1 hour to ensure complete formation of the sodium alkoxide.

  • Add 1.00 kg (6.35 mol) of 4-chloro-2,3-dimethylpyridine 1-oxide to the reactor.

  • Allow the reaction to warm to room temperature and then heat to 80-85 °C.

  • Maintain the temperature and monitor the reaction progress by HPLC or TLC (Mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 6-8 hours.

  • Once complete, cool the mixture to 10-15 °C and slowly quench by adding 5.0 L of deionized water, controlling the exotherm.

  • Extract the aqueous phase with toluene (2 x 2.5 L). Combine the organic layers.

  • Wash the combined organic layer with deionized water (2 x 2.0 L) to remove residual DMF.

  • Concentrate the toluene layer under reduced pressure to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide as a viscous oil, which can be used directly in the next step.

    • Expected Yield: 1.25 - 1.30 kg (93-97%)

    • Purity (HPLC): >95%

Step 2: Synthesis of this compound

Rationale: This step utilizes acetic anhydride as both a reactant and a solvent. The addition of p-toluenesulfonic acid (p-TsOH) catalyzes the rearrangement, allowing the reaction to proceed efficiently at a much lower temperature (50-60 °C) compared to the uncatalyzed reaction, which often requires temperatures exceeding 90 °C.[3][4] This milder condition significantly reduces the formation of undesired isomers, leading to a purer product and simplifying downstream processing.[3]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide 211.26 1.25 kg (crude) ~5.92 mol
Acetic Anhydride 102.09 2.42 kg 23.7 mol
p-Toluenesulfonic acid (p-TsOH) 172.20 0.10 kg 0.58 mol
Sodium Hydroxide (10% aq. solution) - As needed -

| Toluene | - | 5.0 L | - |

Protocol:

  • Charge the crude 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (1.25 kg) and acetic anhydride (2.42 kg) into a clean, dry 10 L reactor under a nitrogen atmosphere.

  • Add p-toluenesulfonic acid (0.10 kg, 0.58 mol) to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and maintain for 3-4 hours.[4]

  • Monitor the reaction by HPLC until the starting material is consumed (typically <1%).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess acetic anhydride.

  • Dissolve the residue in 5.0 L of toluene.

  • Carefully wash the organic layer with deionized water (2.0 L), followed by a 10% sodium hydroxide solution to neutralize residual acids until the aqueous layer is basic (pH > 10), and finally with brine (2.0 L).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a light yellow oil.

    • Expected Yield: 1.30 - 1.40 kg (yield over two steps: 81-87%)

    • Purity (HPLC): >95%

Process Workflow and Controls

A successful large-scale synthesis relies on a well-defined workflow with integrated quality checks.

Workflow cluster_prep Preparation cluster_step1 Step 1: Etherification cluster_step2 Step 2: Acetylation cluster_final Finishing RM Raw Material Receiving & QC Check S1_Charge Charge Reagents (DMF, Alcohol, NaH) RM->S1_Charge S1_React Reaction at 80-85°C S1_Charge->S1_React S1_IPC IPC-1: HPLC/TLC (Reaction Completion) S1_React->S1_IPC S1_Workup Quench, Extraction & Solvent Swap S1_IPC->S1_Workup S2_Charge Charge N-Oxide, Acetic Anhydride, p-TsOH S1_Workup->S2_Charge S2_React Reaction at 50-60°C S2_Charge->S2_React S2_IPC IPC-2: HPLC/TLC (Reaction Completion) S2_React->S2_IPC S2_Workup Concentration, Neutralization & Wash S2_IPC->S2_Workup FP_Iso Final Concentration S2_Workup->FP_Iso FP_QC Final Product QC (Purity, Identity, Assay) FP_Iso->FP_QC FP_Pack Packaging & Labeling FP_QC->FP_Pack

Figure 2: Large-scale production workflow with in-process controls.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Incomplete Reaction 1. Inactive Sodium Hydride due to moisture exposure.2. Insufficient reaction temperature or time.1. Use fresh, properly stored NaH. Consider titrating a sample to check activity.2. Ensure temperature is maintained at 80-85°C and extend reaction time, monitoring by IPC.
Step 2: Low Purity / Isomer Formation 1. Reaction temperature was too high (>70°C).2. Insufficient catalyst or no catalyst used.1. Strictly control the internal temperature to 50-60°C.[4]2. Ensure the correct catalytic amount of p-TsOH is added.
Difficult Phase Separation during Workup Emulsion formation due to residual DMF or vigorous agitation.Add brine during the wash steps to help break the emulsion. Allow the mixture to stand without agitation for a longer period.
Final Product is Dark in Color Thermal degradation or presence of impurities from starting materials.Consider a charcoal treatment of the toluene solution before final concentration. Ensure all starting materials pass QC specifications.

References

  • Zhong, T., Schiek, W., Rossler, M., Seifter, C. (2003). Preparation of substituted Pyridine-N-oxide compounds. US6806371A. Link

  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium. Link

  • Moroccan Journal of Chemistry. (2021). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Link

  • Google Patents. (2014). Process for the preparation of rabeprazole. WO2014091450A1. Link

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Link

  • Google Patents. (2020). Preparation method of rabeprazole chloride and intermediate thereof. CN111704573A. Link

  • Google Patents. (2014). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A. Link

  • ResearchGate. (2011). An efficient synthesis for rabeprazole. Link

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Link

  • ChemicalBook. Rabeprazole Sodium synthesis. Link

  • Loba Chemie. (2023). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Link

  • Patsnap. (2020). Preparation method of rabeprazole chloride and intermediate thereof. Link

  • Carl ROTH. (2020). Safety Data Sheet: Pyridine. Link

  • ACS Green Chemistry Institute. Safety Issues with Pyridine Ring Construction. Link

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (2006). Quick Company. Link

  • Google Patents. (2016). The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. CN106083705A. Link

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Application Notes & Protocols: The Strategic Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in medicinal chemistry. This compound is a pivotal, albeit often transient, intermediate in the multi-step synthesis of Rabeprazole, a widely prescribed proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders. We will dissect the synthetic pathways involving this acetate intermediate, provide detailed, field-proven experimental protocols for its generation and subsequent conversion, and discuss the underlying chemical principles that validate its role in the production of Rabeprazole. The narrative emphasizes the causality behind experimental choices, analytical validation, and process optimization, grounding all claims and methodologies in authoritative scientific literature.

Compound Profile: Physicochemical Properties and Safe Handling

This compound is primarily generated as an intermediate during the Polonovski-type rearrangement of the corresponding N-oxide precursor. While often produced and consumed in situ in streamlined industrial processes, its formation is a critical checkpoint in the synthetic route.

PropertyDataSource(s)
IUPAC Name This compound
Molecular Formula C₁₃H₁₉NO₄Derived
Molecular Weight 253.29 g/mol Derived
Typical Appearance Often an oily residue post-reaction before hydrolysis[1]
Precursor 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide[2]
Key Synthetic Role Intermediate for 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine[3]

Safety & Handling:

While a dedicated Safety Data Sheet (SDS) for this specific acetate intermediate is not commonly available due to its transient nature in synthesis, a robust safety protocol can be established based on its precursors, reagents, and subsequent products.

  • Precautionary Measures: Handle in a well-ventilated fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Reagent Hazards: The synthesis involves acetic anhydride, which is corrosive, flammable, and causes severe skin burns and eye damage.[6] Handle with extreme care.

  • Compound Hazards: Based on related pyridine derivatives used in the synthesis, the compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[4][5]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

The Central Role in Rabeprazole Synthesis

The significance of this compound is inextricably linked to its role in building the pyridine moiety of Rabeprazole, a potent anti-ulcer agent.[3]

Rabeprazole: A Cornerstone Proton Pump Inhibitor

Rabeprazole belongs to the class of drugs known as proton pump inhibitors (PPIs), which are mainstays in the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[7][8] They function by irreversibly blocking the gastric H+/K+ ATPase, the enzyme responsible for the final step in gastric acid secretion.[9][10]

Mechanism of Action: Targeting the Gastric Proton Pump

Rabeprazole is a prodrug, meaning it is administered in an inactive form.[8] Its mechanism relies on selective accumulation and activation in the highly acidic environment of the parietal cell secretory canaliculi.

  • Accumulation: As a weak base, Rabeprazole freely crosses cell membranes and accumulates in the acidic parietal cell canaliculus (pH ~1).[8]

  • Acid-Catalyzed Activation: The acidic environment catalyzes the conversion of Rabeprazole into a reactive tetracyclic sulfenamide.[11]

  • Covalent Inhibition: This activated form rapidly forms a stable disulfide bond with key cysteine residues (notably Cys813) on the luminal surface of the H+/K+ ATPase enzyme.[12]

  • Inhibition of Acid Secretion: This covalent modification inactivates the pump, effectively shutting down the secretion of H+ ions into the gastric lumen.[13]

rabeprazole_mechanism cluster_blood Bloodstream (pH 7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) Rabeprazole_Inactive Inactive Rabeprazole (Prodrug) Rabeprazole_Active Active Sulfenamide Rabeprazole_Inactive->Rabeprazole_Active Acid Activation ProtonPump H+/K+ ATPase (Proton Pump) Rabeprazole_Active->ProtonPump Covalent Bonding (to Cys813) Pump_Inactive Inactive Pump ProtonPump->Pump_Inactive Inhibition H_ion H+ (Acid) ProtonPump->H_ion Pumps H+ StomachLumen Stomach Lumen Pump_Inactive->StomachLumen Acid Secretion Blocked H_ion->StomachLumen

Caption: Mechanism of Rabeprazole action in gastric parietal cells.

The Synthetic Blueprint: A Multi-Step Pathway

The synthesis of Rabeprazole from commercially available starting materials like 2,3-dimethylpyridine is a multi-step process. The formation of the acetate intermediate is a key transformation that enables the functionalization of the 2-methyl group on the pyridine ring, a necessary step for linking it to the benzimidazole moiety.

rabeprazole_synthesis node_start 4-Chloro-2,3-dimethyl- pyridine 1-oxide node_ether 4-(3-methoxypropoxy)-2,3- dimethylpyridine 1-oxide node_start->node_ether 3-methoxypropan-1-ol, strong base node_acetate (4-(3-Methoxypropoxy)-3-methyl- pyridin-2-yl)methyl acetate (TARGET INTERMEDIATE) node_ether->node_acetate Acetic Anhydride (Rearrangement) node_alcohol (4-(3-methoxypropoxy)-3- methylpyridin-2-yl)methanol node_acetate->node_alcohol Alkaline Hydrolysis node_chloro 2-(Chloromethyl)-4-(3-methoxy- propoxy)-3-methylpyridine node_alcohol->node_chloro Thionyl Chloride (Chlorination) node_sulfide Rabeprazole Sulfide node_chloro->node_sulfide 2-Mercaptobenzimidazole, base node_final Rabeprazole node_sulfide->node_final Oxidation (e.g., m-CPBA)

Caption: Synthetic workflow for Rabeprazole highlighting the target intermediate.

Experimental Methodologies & Protocols

The following protocols are synthesized from established literature and represent a standard laboratory-scale approach.[1][2] All operations should be performed in a fume hood with appropriate PPE.

Protocol: Synthesis of this compound

This protocol describes the critical rearrangement of the N-oxide precursor to form the acetate intermediate. The reaction is a variation of the Polonovski reaction, where acetic anhydride serves both as a reagent and solvent, activating the N-oxide for rearrangement.

Materials:

  • 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

  • Acetic anhydride

  • Sodium hydroxide (for workup)

  • Ethanol (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (1 equivalent).

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents).

  • Heat the solution to 90-100 °C and stir for 6-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting residue, which contains the crude this compound, is typically a dark oil and is often used directly in the next step without further purification.[1]

Protocol: Hydrolysis to (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol

The acetate is a stable protecting group but is readily cleaved under basic conditions to unmask the required primary alcohol for subsequent chlorination.

Procedure:

  • To the crude acetate residue from the previous step, add ethanol (e.g., 5 volumes).

  • Add an aqueous solution of sodium hydroxide (e.g., 2 equivalents in 2-3 volumes of water).

  • Heat the mixture to 50-60 °C and stir for 2-3 hours.[1] Monitor the hydrolysis by TLC.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by column chromatography if necessary.

Protocol: Chlorination to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

The conversion of the primary alcohol to a reactive chloromethyl group is essential for the subsequent nucleophilic substitution with the benzimidazole thiol. Thionyl chloride is an effective reagent for this transformation.

Materials:

  • (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(chloromethyl)pyridine derivative. This intermediate is often used immediately due to potential instability.

  • Field Insight & Optimization: Modern industrial syntheses often seek to improve efficiency. An alternative, shorter route involves treating the N-oxide intermediate (from step 3.1) with p-toluenesulfonyl chloride and triethylamine to directly form the 2-(chloromethyl)pyridine derivative, bypassing the isolation of both the acetate and alcohol intermediates.[2][14] This significantly reduces step count and improves overall yield.

Analytical Characterization Framework

Validation at each stage is crucial. The formation of the acetate intermediate and its subsequent products can be confirmed using standard analytical techniques.

TechniqueExpected Observations for Key Intermediates
¹H NMR Acetate: Appearance of a singlet around δ 2.1 ppm (acetyl CH₃) and a singlet around δ 5.0-5.2 ppm (pyridin-CH₂-O). Alcohol: Disappearance of the acetyl singlet; the pyridin-CH₂ signal shifts, and a broad singlet for the -OH proton appears. Chloro: The pyridin-CH₂ signal shifts further downfield to ~δ 4.6-4.8 ppm.
TLC Use a mobile phase like Ethyl Acetate/Hexane (e.g., 1:1 v/v). The Rf value will change distinctly between the N-oxide, acetate, alcohol, and chloro-intermediates, allowing for effective reaction monitoring.
Mass Spectrometry (MS) ESI-MS will show the expected [M+H]⁺ ion for each intermediate, confirming the correct mass and successful transformation.
HPLC A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient) can be developed to quantify purity and identify impurities at each stage of the synthesis.[15]

Conclusion

This compound serves as a critical synthetic intermediate whose successful formation and conversion are integral to the production of the blockbuster drug Rabeprazole. Understanding its role within the broader synthetic context allows for informed process development, troubleshooting, and optimization. The protocols and analytical frameworks provided herein offer a solid foundation for researchers engaged in the synthesis of proton pump inhibitors and related heterocyclic compounds, bridging the gap between theoretical chemistry and practical application in drug development.

References

  • What is the mechanism of Rabeprazole Sodium? - Patsnap Synapse. (2024). [Link]

  • A review of rabeprazole in the treatment of acid-related diseases. - National Center for Biotechnology Information. [Link]

  • Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Rabeprazole moa animation - proton pump mechanism of action. - Nanobot Medical. [Link]

  • Rabeprazole: MedlinePlus Drug Information. - MedlinePlus. (2023). [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. - Asian Journal of Pharmaceutical Research. (2011). [Link]

  • An efficient synthesis for rabeprazole. - ResearchGate. (2011). [Link]

  • CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. - ScienceDirect. (2022). [Link]

  • CN106674198A - Preparation method for key intermediate rabeprazole thioether.
  • WO2014091450A1 - Process for the preparation of rabeprazole.
  • US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.
  • Synthesis of degradants and impurities of rabeprazole. - Semantic Scholar. (2021). [Link]

  • The Chemically Elegant Proton Pump Inhibitors. - National Center for Biotechnology Information. [Link]

  • WO 2009/116072 A2.
  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] - Technical Disclosure Commons. (2019). [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. - Quick Company. [Link]

  • KR100771655B1 - Labeprazole and its preparation method.
  • EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine... - ResearchGate. (2014). [Link]

  • Pharmacology of Proton Pump Inhibitors. - National Center for Biotechnology Information. [Link]

  • Safety and Efficacy of Proton-Pump Inhibitors are Relevant to their Distinctive Chemical Structures and Physicochemical Properties. - ResearchGate. (2022). [Link]

  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 675198-19-3) API Intermediate Manufacturers. - apicule. [Link]

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Application Notes and Protocols for the Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Proton Pump Inhibitor Synthesis

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a critical chemical intermediate in the multi-step synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI).[1][2] Rabeprazole is prescribed for the treatment of conditions associated with excessive gastric acid secretion, such as ulcers and gastroesophageal reflux disease (GERD).[3][4] The purity and yield of this acetate intermediate directly impact the efficiency and quality of the final Active Pharmaceutical Ingredient (API).[5] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, offering insights into the underlying chemistry and critical process parameters for researchers and professionals in drug development.

Overall Synthetic Pathway

The synthesis of Rabeprazole is a multi-step process. The formation of this compound is a key rearrangement step from the corresponding N-oxide. The following diagram illustrates the general synthetic route leading to Rabeprazole, highlighting the position of the acetate intermediate.

G cluster_0 Synthesis of N-Oxide Intermediate cluster_1 Formation of Acetate Intermediate cluster_2 Hydrolysis and Chlorination cluster_3 Condensation and Oxidation 4-Chloro-2,3-dimethylpyridine N-Oxide 4-Chloro-2,3-dimethylpyridine N-Oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide 4-Chloro-2,3-dimethylpyridine N-Oxide->4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide 3-methoxypropan-1-ol, Base This compound This compound 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide->this compound Acetic Anhydride 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-Oxide->this compound [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol This compound->[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol Alkaline Hydrolysis 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol->2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine Thionyl Chloride Rabeprazole Sulfide Rabeprazole Sulfide 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine->Rabeprazole Sulfide 2-Mercaptobenzimidazole, Base Rabeprazole Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidizing Agent

Caption: Overall synthetic scheme for Rabeprazole, highlighting the formation of the acetate intermediate.

Detailed Synthesis Protocol for this compound

This protocol details the synthesis of the title compound from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The reaction proceeds via a rearrangement facilitated by acetic anhydride.

Materials and Reagents:

  • 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

  • Acetic anhydride

  • Sodium hydroxide (for hydrolysis in subsequent steps)

  • Ethanol (for subsequent steps)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

  • Reagent Addition: Under a fume hood, slowly add an excess of acetic anhydride to the reaction flask. A typical molar ratio is 1:5 to 1:10 (N-oxide to acetic anhydride).

  • Reaction Conditions: Heat the reaction mixture to 90°C and stir for approximately 6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.[6]

    • The resulting residue contains the crude 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine.[6]

Causality Behind Experimental Choices:

  • Acetic Anhydride: Serves as both a reagent and a solvent. It reacts with the N-oxide to form an acetylated intermediate which then undergoes a[5][7]-sigmatropic rearrangement to yield the more stable acetate product.

  • Heating: Provides the necessary activation energy for the rearrangement to occur at a practical rate. The temperature is a critical parameter that needs to be controlled to avoid side reactions.

Critical Reaction Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters and their potential impact.

ParameterRecommended RangeImpact on Reaction
Temperature 80-100°CLower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition and the formation of by-products.
Reaction Time 4-8 hoursInsufficient time will result in a low yield. The reaction should be monitored by TLC or HPLC to determine the optimal endpoint.
Molar Ratio of Acetic Anhydride 5-10 equivalentsA significant excess of acetic anhydride drives the reaction to completion.
Purity of Starting Material >98%Impurities in the N-oxide can lead to the formation of undesired side products, complicating purification.

Purification and Characterization

The crude product obtained after the removal of excess acetic anhydride can be purified or used directly in the next step of the synthesis. For characterization, a small sample should be purified.

Purification Protocol:

  • Dissolve the crude residue in a suitable organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization:

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the methyl, methoxy, propoxy, and pyridine ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for C=O (ester), C-O, and aromatic C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress closely.
Formation of Side Products High reaction temperature or impurities in the starting material.Optimize the reaction temperature. Ensure the purity of the starting N-oxide.
Low Yield Inefficient work-up or purification.Optimize extraction and purification procedures to minimize product loss.

Downstream Conversion: Hydrolysis to the Alcohol

The synthesized this compound is typically not isolated but is directly hydrolyzed under alkaline conditions to yield [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[1][6] This alcohol is a more stable intermediate that is then chlorinated in the subsequent step of the Rabeprazole synthesis.[2][7]

G This compound This compound [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol This compound->[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol NaOH, Ethanol, 55°C

Caption: Hydrolysis of the acetate intermediate to the corresponding alcohol.

This detailed guide provides a comprehensive framework for the synthesis and handling of this compound. By understanding the underlying chemistry and adhering to the optimized protocols, researchers can ensure a high-quality intermediate for the successful synthesis of Rabeprazole.

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • (PDF) an efficient synthesis fo rabeprazole. ResearchGate. [Link]

  • WO2014091450A1 - Process for the preparation of rabeprazole.
  • US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.
  • CN106674198A - Preparation method for key intermediate rabeprazole thioether.
  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. Moroccan Journal of Chemistry. [Link]

  • CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.
  • Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. ResearchGate. [Link]

  • An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. ResearchGate. [Link]

  • Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research. [Link]

  • Identification and characterization of potential impurities of rabeprazole sodium. PubMed. [Link]

  • WO2010146428A1 - An improved process for the preparation of rabeprazole.
  • Rabeprazole Impurities. SynZeal. [Link]

  • Preparation and Characterization of Rabeprazole Cocrystals. International Journal of Advances in Pharmacy and Biotechnology. [Link]

  • WO 2009/116072 A2. Google APIs. [Link]

  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]. Technical Disclosure Commons. [Link]org/dpubs_series/4545/)

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Application Notes and Protocols: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Proton Pump Inhibitors

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a sophisticated pyridine derivative that has carved a niche as a pivotal intermediate in the synthesis of complex pharmaceutical agents.[1] Its primary and most well-documented application lies in the multi-step synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[2][3] PPIs, as a class, function by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby reducing acid secretion.[4][5][6]

The unique substitution pattern of this building block—a methoxypropoxy group at the 4-position, a methyl group at the 3-position, and a reactive acetoxymethyl group at the 2-position—is not accidental. This arrangement is meticulously designed for subsequent transformations that ultimately form the core structure of Rabeprazole and related benzimidazole-based compounds.[7] The acetoxy group serves as a masked hydroxyl group, which, after hydrolysis, is typically converted into a leaving group (e.g., a chloride) to facilitate coupling with the benzimidazole moiety.[8] This guide provides an in-depth look at the synthesis and application of this key intermediate, offering detailed protocols and the scientific rationale behind the procedural choices.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₄Calculated
Molecular Weight 253.29 g/mol Calculated
Appearance Typically an oil or low-melting solidInferred from synthesis descriptions
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from reaction workups[8][9]
CAS Number 117977-19-2[1]

Handling & Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.

  • As with all pyridine derivatives, handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Synthetic Application: The Rabeprazole Pathway

The primary utility of this compound is as a precursor to the pyridinylmethyl fragment of Rabeprazole. The overall synthetic workflow involves the rearrangement and subsequent functionalization of a pyridine N-oxide precursor.

rabeprazole_synthesis N_Oxide 4-(3-methoxypropoxy)- 2,3-dimethylpyridine 1-oxide Acetate (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl) methyl acetate N_Oxide->Acetate Acetic Anhydride (Rearrangement) Alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl) methanol Acetate->Alcohol Base-catalyzed Hydrolysis (e.g., NaOH) Chloride 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine Alcohol->Chloride Chlorinating Agent (e.g., SOCl₂) Sulfide Rabeprazole Sulfide (Thioether Intermediate) Chloride->Sulfide + 2-Mercaptobenzimidazole (Condensation) Rabeprazole Rabeprazole Sulfide->Rabeprazole Oxidation (e.g., m-CPBA)

Caption: Synthetic workflow from N-oxide to Rabeprazole.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via a Polonovski-type rearrangement of the corresponding pyridine N-oxide. The reaction with acetic anhydride serves a dual purpose: it acts as the rearranging agent and the acetyl source.

Reaction Scheme: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide → this compound

Materials:

  • 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

  • Acetic Anhydride (Ac₂O)

  • Toluene (or another suitable high-boiling solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (1.0 eq) in a minimal amount of toluene.

    • Scientist's Insight: Toluene is chosen as the solvent to facilitate heating to the required temperature for the rearrangement. The reaction can sometimes be run neat in acetic anhydride, but the use of a co-solvent can improve control over the reaction exotherm.

  • Reagent Addition: Add acetic anhydride (2.0-3.0 eq) to the solution.

    • Causality: Acetic anhydride is the key reagent. The N-oxide oxygen attacks one of the carbonyl carbons of the anhydride, forming an adduct. This adduct is primed for an intramolecular rearrangement where the acetate group is transferred to the adjacent methyl group, which is activated by the N-oxide. An excess is used to ensure the complete conversion of the starting material.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for several hours (typically 2-4 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting N-oxide is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and any acetic acid formed.

    • Trustworthiness: This step must be performed cautiously due to CO₂ evolution. The goal is to neutralize the acid to allow for efficient extraction of the product into an organic solvent.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

    • Expertise: The brine wash helps to remove residual water from the organic phase, breaking any emulsions and facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product is often used in the next step without further purification.[2]

Protocol 2: Application in the Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

The acetate serves as a stable precursor to the corresponding alcohol. The hydrolysis is a straightforward de-protection step, typically achieved under basic conditions.

Reaction Scheme: this compound → (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol

Materials:

  • Crude this compound

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1N or 10% w/v)

  • Water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude acetate from Protocol 1 in methanol or ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (1.1-1.5 eq) to the flask. Stir the mixture at room temperature.

    • Scientist's Insight: This is a classic saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction is typically fast at room temperature, but gentle warming (40-50 °C) can be applied to expedite it if necessary.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting acetate.

  • Solvent Removal: Once the reaction is complete, remove the alcohol solvent (methanol/ethanol) under reduced pressure.

  • Extraction: Add water to the residue and extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times to ensure maximum recovery.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.[10][11] This product can be purified by column chromatography if required, but is often carried forward as a crude product.[3]

From Intermediate to Active Pharmaceutical Ingredient

The workflow below illustrates the critical subsequent steps where the alcohol, derived from our title acetate, is converted into the final API, Rabeprazole.

final_steps cluster_0 Activation cluster_1 Coupling & Oxidation Alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl) methanol Chloride 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine Alcohol->Chloride SOCl₂ or p-TsCl/Et₃N Sulfide Rabeprazole Sulfide Chloride->Sulfide + 2-Mercaptobenzimidazole, NaOH, EtOH Rabeprazole Rabeprazole Sulfide->Rabeprazole m-CPBA

Caption: Activation and coupling steps to form Rabeprazole.

The conversion of the alcohol to the 2-(chloromethyl) derivative is a crucial activation step.[8] This electrophilic intermediate is then ready for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole.[12][13] The final step is a selective oxidation of the resulting sulfide to the sulfoxide, which is the active form of the drug.[9] While alternative, more direct routes from the N-oxide have been developed to improve commercial efficiency by bypassing the isolation of the acetate and alcohol intermediates, this classical pathway fully demonstrates the foundational role of this compound.[8]

Conclusion

This compound is more than just a chemical compound; it is a testament to strategic molecular design in pharmaceutical synthesis. Its role as a stable, isolable intermediate allows for the controlled and stepwise construction of the complex pyridinylmethyl moiety required for Rabeprazole. The protocols outlined herein provide a practical framework for its synthesis and subsequent transformation, while the accompanying scientific rationale aims to empower researchers to not only execute these procedures but also to understand the underlying chemical principles that ensure their success. This building block remains a cornerstone in the efficient and scalable production of a vital medication.[1][2]

References

  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)
  • an efficient synthesis fo rabeprazole.
  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • KR100771655B1 - Labeprazole and its preparation method.
  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride.
  • EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.
  • The Chemically Elegant Proton Pump Inhibitors.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
  • Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Pharmacology of Proton Pump Inhibitors.
  • Study of Acid Catalyzed Reactions of Proton Pump Inhibitors at D.M.E. Portugaliae Electrochimica Acta.
  • 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem.

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experimental procedure for acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for the Acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Acylation of a Key Rabeprazole Intermediate

(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol is a critical intermediate in the multi-step synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal conditions.[1][2] The chemical manipulation of its primary alcohol functional group is a key step in various synthetic routes. Acetylation, the introduction of an acetyl group, serves as a robust method to convert the hydroxyl group into an acetate ester. This transformation, formally a nucleophilic acyl substitution, is fundamental in organic synthesis for several reasons:

  • Protecting Group Strategy: The resulting acetate ester protects the primary alcohol from undesired reactions in subsequent synthetic steps. The acetyl group is stable under neutral and acidic conditions and can be readily removed under basic conditions (saponification).[3]

  • Activation for Substitution: The acetate can function as a better leaving group than a hydroxyl group in certain nucleophilic substitution reactions.

  • Intermediate for Rearrangement Reactions: In some synthetic pathways for Rabeprazole, the formation of an acetate ester, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate, is the product of a rearrangement reaction (e.g., a Boekelheide rearrangement) starting from a pyridine-N-oxide precursor.[4] This protocol, however, focuses on the direct acetylation of the alcohol itself.

This document provides a comprehensive, step-by-step protocol for the efficient O-acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol using acetic anhydride and pyridine. It details the reaction mechanism, safety precautions, and methods for purification and characterization, designed for reproducibility in a research or process development setting.

Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the pyridinylmethanol attacks one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine typically serves a dual role: as the solvent and as a basic catalyst that deprotonates the alcohol, increasing its nucleophilicity.[5] It also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction: (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol + Acetic Anhydride --(Pyridine)--> [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate + Acetic Acid

Materials & Reagents Data

All quantitative data for a typical lab-scale reaction are summarized below. Reagents should be of high purity (≥98%) unless otherwise specified.

ReagentChemical FormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanolC₁₁H₁₇NO₃211.26[6]5.00 g23.671.0
Acetic Anhydride(CH₃CO)₂O102.093.62 mL38.671.6
Pyridine (anhydrous)C₅H₅N79.1050 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93As needed-Extraction
1 M Hydrochloric AcidHCl (aq)36.46As needed-Work-up
Saturated Sodium BicarbonateNaHCO₃ (aq)84.01As needed-Work-up
BrineNaCl (aq)58.44As needed-Work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying

Experimental Workflow Visualization

The following diagram outlines the complete experimental procedure from initial setup to final product analysis.

Acetylation_Workflow setup 1. Reaction Setup - Dry glassware - Add starting material & pyridine - Cool to 0 °C reagent_add 2. Reagent Addition - Add acetic anhydride dropwise - Maintain temperature at 0 °C setup->reagent_add Inert Atmosphere reaction 3. Reaction - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC reagent_add->reaction Exothermic Control quench 4. Quenching - Cool reaction mixture - Add methanol or water reaction->quench Reaction Complete extraction 5. Extraction & Wash - Dilute with DCM - Wash with 1M HCl - Wash with NaHCO₃ (sat.) - Wash with Brine quench->extraction Phase Separation isolation 6. Product Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate - Purify via chromatography extraction->isolation Crude Product analysis 7. Analysis - Obtain ¹H NMR, ¹³C NMR, MS - Determine yield and purity isolation->analysis Purified Product

Caption: High-level workflow for the acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.

Detailed Step-by-Step Protocol

1. Reaction Setup a. Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acetic anhydride. b. Charge the flask with (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (1.0 eq., 5.00 g, 23.67 mmol). c. Under a gentle flow of nitrogen, add anhydrous pyridine (50 mL) to dissolve the starting material completely. d. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

2. Acetylation Reaction a. Using a syringe, add acetic anhydride (1.6 eq., 3.62 mL, 38.67 mmol) dropwise to the cold, stirring solution over 10-15 minutes. Maintain the internal temperature below 10 °C during the addition. b. Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). c. Stir the reaction for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a solvent system such as Ethyl Acetate/Hexane (1:1). The product should have a higher Rf value than the starting alcohol.

3. Work-up and Extraction a. Upon completion, cool the reaction mixture again in an ice-water bath. b. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water (or methanol) to consume any excess acetic anhydride.[3] c. Transfer the mixture to a 500 mL separatory funnel and dilute with dichloromethane (DCM, 150 mL). d. Wash the organic layer sequentially with: i. 1 M HCl (2 x 100 mL) to remove the pyridine. ii. Saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acetic acid. iii. Brine (1 x 100 mL) to remove residual water. e. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the solid with a small amount of DCM.

4. Purification and Characterization a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid. b. Purify the residue by silica gel column chromatography. A gradient elution starting from 30% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate is typically effective. c. Combine the pure fractions (as identified by TLC) and concentrate under reduced pressure to yield the final product, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate. d. Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety & Handling

  • General: Conduct the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol: May cause skin, eye, and respiratory irritation.[7] Avoid inhalation and direct contact.

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water and alcohols. Handle with extreme care and add it slowly to the reaction mixture.

  • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and ensure it is handled away from ignition sources.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature; poor quality reagents.Allow the reaction to stir longer at room temperature. Ensure reagents are anhydrous. A catalytic amount of DMAP (4-dimethylaminopyridine) can be added to accelerate the reaction.[3]
Low Yield Product loss during aqueous work-up; incomplete extraction.Ensure pH is correct during washes. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product.
Product Hydrolysis Presence of water in reagents or during work-up.Use anhydrous solvents and oven-dried glassware. Perform work-up efficiently without prolonged exposure to aqueous acid/base.

Conclusion

This protocol describes a reliable and scalable method for the acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol. The procedure employs standard laboratory techniques and readily available reagents to produce the desired acetate ester in high purity. Careful control of reaction temperature and adherence to anhydrous conditions are critical for achieving optimal results. The resulting product is a key building block suitable for further use in the synthesis of Rabeprazole and other related pharmaceutical compounds.

References

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry. Available at: [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof. Google Patents.
  • (PDF) an efficient synthesis fo rabeprazole. ResearchGate. Available at: [Link]

  • Preparation method of rabeprazole and sodium salts thereof. Eureka | Patsnap. Available at: [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Cas 675198-19-3,[4-(3-Methyoxypropoxy) - LookChem. Available at: [Link]

  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. Available at: [Link]

  • WO2014091450A1 - Process for the preparation of rabeprazole. Google Patents.
  • 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem. Available at: [Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]

  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. Available at: [Link]

  • How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]_I_get_acetylation_with_acetic_anhydride_and_prydine)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a critical intermediate in the production of Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic step. The information is presented in a practical question-and-answer format to directly address issues that may arise in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of the acetate intermediate from its N-oxide precursor?

The synthesis of this compound from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide using acetic anhydride is a classic example of the Boekelheide rearrangement .[1] This is a powerful reaction for the functionalization of the alkyl group at the 2-position of a pyridine ring.

The mechanism proceeds through several key steps:

  • O-Acylation: The oxygen atom of the pyridine N-oxide acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms an N-acetoxy pyridinium intermediate.

  • Deprotonation: A base, typically pyridine or another mild base present in the reaction, removes a proton from the 2-methyl group. This deprotonation is facilitated by the electron-withdrawing nature of the positively charged pyridinium nitrogen, creating a neutral, ylide-like intermediate.

  • [2][2]-Sigmatropic Rearrangement: The molecule then undergoes a concerted, intramolecular[2][2]-sigmatropic rearrangement. This is the key bond-forming step where the acetate group is transferred from the nitrogen to the methylene carbon of the former methyl group.[1]

This rearrangement is highly efficient for converting 2-alkylpyridine N-oxides into valuable 2-(acetoxymethyl)pyridine derivatives.

Boekelheide_Mechanism Mechanism of the Boekelheide Rearrangement N_Oxide 4-(3-methoxypropoxy)- 2,3-dimethylpyridine 1-oxide Intermediate1 N-Acetoxy Pyridinium Intermediate N_Oxide->Intermediate1 1. O-Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate1 Intermediate2 Ylide-like Intermediate Intermediate1->Intermediate2 2. Deprotonation (-H⁺) TS [3,3]-Sigmatropic Transition State Intermediate2->TS 3. Rearrangement Product (4-(3-Methoxypropoxy)-3-methylpyridin- 2-yl)methyl acetate TS->Product

Caption: The Boekelheide rearrangement pathway.

Q2: Why is acetic anhydride the preferred reagent? Are there alternatives?

Acetic anhydride serves two primary roles in this reaction: it acts as the acetylating agent and can also function as the solvent . Its high reactivity is necessary to efficiently acylate the N-oxide oxygen, initiating the rearrangement cascade.[1]

While other acid anhydrides or acyl chlorides could theoretically be used to generate different ester products, acetic anhydride is widely employed for several practical reasons:

  • Reactivity: It is reactive enough to drive the reaction forward under moderate heating but is not so aggressive as to cause excessive side reactions.

  • Cost and Availability: It is an inexpensive, readily available bulk chemical.

  • Volatility: Excess acetic anhydride and the acetic acid byproduct can be readily removed under reduced pressure during workup.

Using acyl chlorides can also work, but they are generally more reactive and can lead to the formation of pyridinium salts that may complicate the reaction and workup.[3] For the synthesis of the specific acetate intermediate for Rabeprazole, acetic anhydride is the industrially established and most reliable choice.

Troubleshooting Guide

This section addresses specific experimental problems, their probable causes, and validated solutions.

Problem 1: Low or incomplete conversion of the starting N-oxide.

Symptom: TLC or HPLC analysis shows a significant amount of the starting 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide remaining after the expected reaction time.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Protocol
Insufficient Temperature The Boekelheide rearrangement is a thermal process that requires sufficient energy to overcome the activation barrier of the[2][2]-sigmatropic shift.1. Ensure the internal reaction temperature reaches the target, typically between 80-120°C. Use a calibrated thermometer. 2. Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress by TLC/HPLC at each stage.
Inadequate Reagent Stoichiometry An insufficient amount of acetic anhydride will result in unreacted N-oxide. While it can be used as the solvent, in co-solvent systems, a molar excess is crucial.1. Use at least 1.5-2.0 equivalents of acetic anhydride for each hydroxy group equivalent if a co-solvent is used.[4] 2. If running the reaction neat, ensure the N-oxide is fully dissolved.
Short Reaction Time The rearrangement may be slower than anticipated depending on the specific substrate and conditions.1. Extend the reaction time, taking aliquots every 1-2 hours to monitor for completion. 2. Do not quench the reaction until analytical data confirms the consumption of the starting material.
Problem 2: The major byproduct is the alcohol, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.

Symptom: The desired acetate ester is present, but a significant peak corresponding to the hydrolyzed alcohol product is observed in analytical data.

Potential Causes & Solutions:

This is almost always caused by the presence of water, which readily hydrolyzes the acetate ester product, especially under the thermal conditions of the reaction or during workup.

  • Ensure Anhydrous Conditions:

    • Reagents: Use freshly opened or distilled acetic anhydride. Verify the purity of the N-oxide starting material and ensure it is dry.

    • Glassware: Oven-dry all glassware immediately before use.

    • Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Refine the Workup Protocol:

    • Quenching: Before any aqueous wash, quench the excess acetic anhydride by adding a small amount of a dry alcohol like methanol or ethanol at a low temperature (0°C).[4] This will consume the remaining anhydride without introducing water.

    • Aqueous Wash: When performing aqueous washes, use a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct. Perform this step quickly and at a low temperature to minimize base-catalyzed ester hydrolysis.[4]

Troubleshooting_Flowchart start Low Yield or Impure Product check_sm Is Starting Material (SM) Present in Product? start->check_sm increase_cond ACTION: Increase Temperature/Time or Ac₂O Equivalents check_sm->increase_cond Yes check_alcohol Is Alcohol Byproduct Present? check_sm->check_alcohol No end Pure Product increase_cond->end improve_anhydrous ACTION: Use Dry Reagents/Solvents Refine Workup Protocol check_alcohol->improve_anhydrous Yes check_other Are Other Unidentified Impurities Present? check_alcohol->check_other No improve_anhydrous->end purify ACTION: Purify via Column Chromatography or Recrystallization check_other->purify Yes check_other->end No purify->end

Caption: Troubleshooting decision tree for the synthesis.

Problem 3: Formation of colored impurities or tar.

Symptom: The reaction mixture darkens significantly, and the crude product is a dark, oily residue that is difficult to purify.

Potential Causes & Solutions:

Excessive heating or the presence of catalytic impurities can lead to polymerization or decomposition pathways. Pyridine derivatives, especially when activated, can be susceptible to side reactions.[3]

Potential Cause Scientific Rationale Troubleshooting Protocol
Excessive Heat Temperatures significantly above the optimal range can provide enough energy for undesired elimination or polymerization pathways, leading to complex mixtures and tar formation.1. Maintain strict temperature control. Do not exceed 125°C. 2. Consider using a high-boiling, inert solvent (e.g., toluene, xylene) to better moderate the temperature.
Acidic Impurities Strong acidic impurities in the starting material or reagents can catalyze decomposition.1. Analyze the purity of the N-oxide starting material. If necessary, purify it by recrystallization before use. 2. Consider adding a non-nucleophilic, hindered base to the reaction to scavenge any stray protons, although this is not standard and should be tested on a small scale first.
Oxygen Exposure While less common, oxidation of the electron-rich intermediates at high temperatures can contribute to the formation of colored byproducts.1. Ensure the reaction is maintained under an inert atmosphere (N₂ or Ar) throughout the heating process.

References

  • Pingili, R. R., Jambula, M. R., Ganta, M. R., Ghanta, M. R., Sajja, E., Sundaram, V., & Boluggdu, V. B. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Pharmazie, 60(11), 814–8. [Link]

  • Synthesis of degradants and impurities of rabeprazole. (2021). Semantic Scholar. [Link]

  • Process for the preparation of rabeprazole. (2014).
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2021). ResearchGate. [Link]

  • An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research. [Link]

  • an efficient synthesis fo rabeprazole. (2011). ResearchGate. [Link]

  • NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS. (2010).
  • Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates. (2009).
  • What is the role of pyridine in the acetylations of alcohols? (2020). Reddit. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]

  • Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2023). MDPI. [Link]

  • Pyridine N-oxide and derivatives. Organic Chemistry Portal. [Link]

  • Pyrolysis acetylation. (2018). Unibo. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).
  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (2016).
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015).
  • O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]

  • Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity. (2007).
  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. [Link]

  • An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). IRIS . [https://re.public.polimi.it/retrieve/handle/11311/791883/409608/Tetrahedron Letters 55 (2014) 1032-1035.pdf]([Link] Letters 55 (2014) 1032-1035.pdf)

  • Rabeprazole-impurities. Pharmaffiliates. [Link]

Sources

Technical Support Center: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a critical intermediate in the synthesis of Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during its handling, storage, and downstream applications. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new, more polar impurity on my reverse-phase HPLC chromatogram after storage. What could it be?

A1: The most probable cause for the appearance of a more polar impurity is the hydrolysis of the acetate ester. This reaction results in the formation of the corresponding alcohol, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol. This is a common degradation pathway for acetate esters, particularly if the sample has been exposed to moisture or trace amounts of acid or base.

To confirm the identity of this impurity, you can synthesize the alcohol standard and compare its retention time with the observed impurity. The hydrolysis can be intentionally induced by treating a small sample of your starting material with a mild acid or base to see if the peak corresponding to the impurity increases.

Q2: I'm observing an impurity with a mass increase of 16 Da in my LC-MS analysis. What is the likely origin of this species?

A2: An increase of 16 Da strongly suggests an oxidation event, specifically the formation of a pyridine N-oxide. The nitrogen atom on the pyridine ring is susceptible to oxidation. This can occur during synthesis if oxidizing agents are not properly quenched, or during storage with prolonged exposure to air (autoxidation). Several N-oxide impurities of Rabeprazole have been identified in forced degradation studies, indicating this is a relevant degradation pathway for its precursors as well.[1]

To mitigate this, ensure your reactions are performed under an inert atmosphere (e.g., nitrogen or argon) and that any oxidizing agents are completely removed during workup. For long-term storage, consider keeping the material under an inert atmosphere and protected from light.

Q3: During the subsequent synthesis step to produce Rabeprazole, I'm getting a significant amount of Rabeprazole thioether impurity. Is this related to the stability of the starting acetate?

A3: While the formation of Rabeprazole thioether is a known process-related impurity in Rabeprazole synthesis, its prevalence can be influenced by the quality of your starting materials, including the acetate intermediate.[1][2] The thioether is typically formed by the reaction of the pyridinylmethyl moiety with 2-mercaptobenzimidazole. If your acetate intermediate has degraded, for instance through hydrolysis to the alcohol, the reactivity in the subsequent step might be altered, potentially favoring side reactions.

It is crucial to use a high-purity, stable acetate intermediate to ensure a clean reaction. Ensure your intermediate is fully characterized and meets the required purity specifications before proceeding.

Troubleshooting Guides

Issue 1: Inconsistent Purity in Batches of this compound
  • Symptom: Significant variability in the purity of the synthesized acetate intermediate from batch to batch.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The acetylation of (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol may not be going to completion.

      • Troubleshooting: Monitor the reaction progress using TLC or HPLC to ensure all the starting alcohol has been consumed. Consider extending the reaction time or using a slight excess of the acetylating agent.

    • Workup Issues: The product may be degrading during the aqueous workup. As Rabeprazole itself is unstable in acidic conditions, the intermediate may share this lability.[3][4]

      • Troubleshooting: Ensure the pH of your aqueous washes is neutral or slightly basic. Minimize the time the product is in contact with aqueous phases.

    • Purification Challenges: The product may be co-eluting with impurities during chromatography.

      • Troubleshooting: Develop a robust HPLC method to ensure good separation of the product from all potential impurities.[5][6] A gradient method using a C18 column with a phosphate buffer and acetonitrile/methanol as the mobile phase is a good starting point.[2][7]

Issue 2: Degradation of the Acetate Intermediate Upon Storage
  • Symptom: A previously pure sample of the acetate intermediate shows multiple degradation peaks after being stored for a period.

  • Potential Causes & Solutions:

    • Hydrolytic Instability: As discussed in FAQ 1, hydrolysis to the alcohol is a primary degradation pathway.

      • Troubleshooting: Store the material in a tightly sealed container in a desiccator to protect it from moisture. For long-term storage, consider storage at low temperatures (-20°C).

    • Oxidative Instability: As mentioned in FAQ 2, oxidation to the N-oxide can occur. Rabeprazole has been shown to be labile to oxidative stress.[5]

      • Troubleshooting: Store the material under an inert atmosphere (nitrogen or argon). The use of amber vials can also protect against light-induced degradation, although Rabeprazole itself is relatively stable to photolytic degradation.[5]

    • Thermal Instability: Although Rabeprazole shows some degradation under thermal stress, it is generally more stable than to acid or oxidative stress.[5]

      • Troubleshooting: While less critical than moisture and air exclusion, storing the material at controlled room temperature or refrigerated conditions is good practice.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.025 M Potassium Dihydrogen Orthophosphate, pH 3.0
Mobile Phase B Acetonitrile:Water (90:10)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 286 nm
Column Temperature 30°C

This method is adapted from established methods for Rabeprazole and its impurities and may require optimization for your specific application.[5][7]

Visualizing Degradation Pathways

The following diagram illustrates the primary anticipated degradation pathways for this compound based on its chemical structure and the known degradation of Rabeprazole.

DegradationPathways Acetate This compound Alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Acetate->Alcohol Hydrolysis (H₂O, H⁺/OH⁻) N_Oxide Acetate N-Oxide Acetate->N_Oxide Oxidation ([O])

Caption: Potential degradation pathways of the acetate intermediate.

References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. Available at: [Link]

  • Method development and validation and forced degradation study on rabeprazole sodium using rphplc. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Identification and characterization of potential impurities of rabeprazole sodium. (2007). PubMed. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. Available at: [Link]

  • CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (2021). Google Patents.
  • Design, Development, Evaluation and Optimization of Antiulcer Delayed Release Tablets. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Time for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a critical step in the manufacturing pathway of Rabeprazole, a widely used proton pump inhibitor (PPI).[1] This key intermediate is formed through the rearrangement of its corresponding N-oxide precursor. The efficiency and speed of this reaction are paramount for maintaining high throughput and purity in the overall synthesis of the active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and optimized protocols to address common challenges related to reaction time, yield, and purity that researchers, scientists, and drug development professionals may encounter.

Synthesis Overview and Key Transformation

The core reaction involves the treatment of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide with acetic anhydride. This is not a simple acylation but a Boekelheide-type rearrangement where the N-oxide is activated, followed by an intramolecular rearrangement to yield the desired 2-acetoxymethyl pyridine derivative. Understanding this mechanism is crucial for troubleshooting, as reaction conditions directly influence the rearrangement efficiency versus potential side reactions.

start 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide product This compound start->product  Rearrangement 1. reagent Acetic Anhydride (Ac₂O) reagent->product hydrolysis Hydrolysis (e.g., NaOH/Ethanol) product->hydrolysis 2. final_alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrolysis->final_alcohol

Caption: General synthesis pathway for the target acetate intermediate.

Troubleshooting Guide: Reaction Time & Purity Optimization

This section addresses specific issues in a question-and-answer format to provide direct and actionable solutions.

Q1: My reaction is proceeding very slowly or appears to have stalled. How can I effectively reduce the reaction time without compromising the yield?

A1: A sluggish reaction is a common hurdle. The primary factors controlling the rate are temperature and catalysis.

  • Thermal Acceleration: The reaction typically requires heating to proceed at a practical rate. A common temperature range is 90-100°C.[2] However, simply increasing the temperature indefinitely can promote the formation of isomeric byproducts and other impurities.[3]

  • Catalysis for Efficiency: The most effective way to accelerate the reaction while maintaining control is to use an acid catalyst. The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) can significantly shorten the required reaction time, often from over 6 hours to just a few hours, and may allow for a reduction in reaction temperature.[3] This is because the acid protonates the N-oxide, making it more susceptible to attack by acetic anhydride.

  • Reagent Stoichiometry: Ensure that acetic anhydride is used in excess, as it often serves as both the reagent and the solvent. This high concentration helps drive the reaction equilibrium towards the product. After the reaction, the excess can be removed by distillation under reduced pressure.[2]

Q2: I'm achieving a high conversion rate, but my final product has low purity due to significant byproduct formation. Could the reaction time be the culprit?

A2: Absolutely. In this synthesis, "more" is not always "better" when it comes to reaction time.

  • Isomer Formation: Prolonged heating, even at the recommended temperature, can lead to the formation of unwanted isomers and degradation products.[3] It is critical to stop the reaction as soon as the starting material, 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide, has been consumed.

  • Proactive Reaction Monitoring: The key to achieving high purity is diligent monitoring.

    • Thin-Layer Chromatography (TLC): This is a rapid and effective method for qualitative monitoring. A suggested mobile phase is a mixture of chloroform and methanol (e.g., 15:1 v/v), which can effectively separate the starting material from the product.[4]

    • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the preferred method. It allows you to track the disappearance of the starting material and the appearance of the product, enabling you to pinpoint the optimal reaction endpoint and prevent over-processing.[5]

cluster_0 Troubleshooting Workflow start Reaction Started check_progress Monitor by TLC/HPLC (every 60 mins) start->check_progress is_complete Starting Material Consumed? check_progress->is_complete slow_reaction Reaction Slow? is_complete->slow_reaction No workup Proceed to Work-up (Distill Ac₂O) is_complete->workup Yes optimize Increase Temp to 90°C Add p-TsOH Catalyst slow_reaction->optimize Yes over_reaction Stop Reaction Immediately to Prevent Impurity Formation slow_reaction->over_reaction No (Check for byproducts) optimize->check_progress

Caption: Decision workflow for optimizing reaction time and purity.

Key Parameter Optimization Summary

The following table summarizes the critical parameters that influence the reaction time and overall success of the synthesis.

ParameterRecommended Range/ConditionRationale & Impact on Reaction TimeAuthoritative Source
Temperature 90 - 100°CIncreases reaction rate. Temperatures above this range can lead to increased byproduct formation.[2][3]
Catalyst p-Toluenesulfonic acid (catalytic)Significantly reduces reaction time and can lower the required temperature, improving the purity profile.[3]
Solvent/Reagent Acetic Anhydride (in excess)Serves as both reagent and solvent, driving the reaction forward. Must be removed post-reaction.[2]
Reaction Time 2 - 6 hoursHighly dependent on temperature and catalyst use. Must be optimized through careful monitoring.[2][3]
Monitoring TLC or HPLCEssential for determining the optimal reaction endpoint to maximize yield while minimizing impurity formation.[4][5]

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for an efficient and high-purity synthesis.

Materials:

  • 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

  • Acetic Anhydride (Ac₂O)

  • p-Toluenesulfonic acid (p-TsOH, optional but recommended)

  • Sodium Hydroxide (for subsequent hydrolysis step)

  • Ethanol (for subsequent hydrolysis step)

  • TLC plates (Silica gel 60 F254)

  • Chloroform and Methanol for TLC mobile phase

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (1.0 eq).

  • Reagent Addition: Add acetic anhydride (approx. 5-10 volumes). If using a catalyst, add p-toluenesulfonic acid (0.05 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress every hour using TLC (Mobile phase: Chloroform/Methanol 15:1). The starting N-oxide should have a different Rf value than the acetate product.

  • Reaction Completion: The reaction is complete when TLC analysis shows the complete disappearance of the starting material spot. This typically takes 2-6 hours. Avoid prolonged heating beyond this point.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride by distillation under reduced pressure. The resulting residue is the crude this compound, which often presents as a brown oil.[2]

  • Subsequent Hydrolysis (Optional): The crude acetate is often used directly in the next step. To proceed to the alcohol, add ethanol and a solution of sodium hydroxide (2.0 eq) to the residue. Heat the mixture to approximately 55°C for 2 hours to complete the hydrolysis.[2][6]

Frequently Asked Questions (FAQs)

Q: Why is the formation of the acetate intermediate necessary instead of directly functionalizing the methyl group? A: The pyridine N-oxide functionality is key. It activates the adjacent methyl group at the 2-position, making it susceptible to rearrangement in the presence of acetic anhydride. This is a reliable and well-established method for introducing a functional group (acetoxymethyl) that can be easily converted to the required hydroxymethyl and subsequently chloromethyl groups for the final condensation step in the Rabeprazole synthesis.[4]

Q: The crude product after removing the acetic anhydride is a dark oil. Is this normal, and can it be used directly in the next step? A: Yes, it is common for the crude product of this reaction to be a brown or dark oil.[2] For many large-scale processes, this crude oil is of sufficient purity to be carried directly into the subsequent hydrolysis step without further purification. The impurities are often removed at a later stage in the synthesis, for instance, during the crystallization of the final API or a more stable intermediate.

Q: Can other acylating agents be used instead of acetic anhydride? A: While acetic anhydride is the most commonly reported and cost-effective reagent for this transformation, other anhydrides or acyl halides could theoretically work. However, any change would require significant process re-optimization. The reaction conditions, temperature, time, and byproduct profile would likely change. For a validated process, sticking with acetic anhydride is highly recommended due to the extensive documentation of its use.[2][6]

References

  • Benchchem. (n.d.). Improving the efficiency of rabeprazole sodium synthesis and purification.
  • ResearchGate. (2011). An efficient synthesis for rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04.
  • Asian Journal of Pharmaceutical Research. (2011). An Efficient Synthesis of Rabeprazole Sodium.
  • Moroccan Journal of Chemistry. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds.
  • ACS Publications. (2009). An Improved Process for the Production of Rabeprazole Sodium Substantially Free from the Impurities. Organic Process Research & Development.
  • Google Patents. (2009). WO 2009/116072 A2.
  • Semantic Scholar. (2021). Synthesis of degradants and impurities of rabeprazole.
  • New Drug Approvals. (2013). RABEPRAZOLE.
  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Google Patents. (2015). CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.

Sources

minimizing impurity formation in (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and minimize impurity formation during the synthesis of this critical intermediate. As a key precursor in the synthesis of Rabeprazole, ensuring the high purity of this acetate is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth, field-proven insights into common synthetic challenges, their mechanistic origins, and robust protocols for mitigation.

Core Synthesis Pathway and Key Transformation

The target compound, this compound, is synthesized via the reaction of its corresponding N-oxide with acetic anhydride. This reaction proceeds through a rearrangement mechanism.

Core Reaction: 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide + Acetic Anhydride → this compound

This transformation is a pivotal step, and its efficiency directly impacts the purity profile of the resulting intermediate.[3]

Synthesis_Pathway Start 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide Reagent + Acetic Anhydride Start->Reagent Product This compound Reagent->Product  Rearrangement  

Caption: Core synthesis of the acetate intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should screen for in my final product? A: The most prevalent impurities are typically:

  • Unreacted Starting Material: 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

  • Hydrolysis Product: (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol.

  • Side-Reaction Byproducts: Trace amounts of chlorinated impurities if starting from a chloro-precursor in an alternative route.[2][4]

Q2: My reaction yield is consistently low. What are the most probable causes? A: Low yields are often traced back to three main issues:

  • Incomplete Reaction: Insufficient heating, inadequate reaction time, or suboptimal stoichiometry of acetic anhydride.

  • Product Degradation: Hydrolysis of the acetate ester back to the alcohol during aqueous workup or purification.[5]

  • Mechanical Losses: Product loss during extraction, crystallization, or chromatography.

Q3: How should I store this compound to ensure its stability? A: As an ester, the compound is susceptible to hydrolysis. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place away from moisture and light.

In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific impurity-related challenges, their chemical origins, and validated protocols for resolution.

Problem 1: High Levels of Unreacted Pyridine N-Oxide Starting Material

The persistence of the N-oxide starting material is a common issue indicating an incomplete reaction.

  • Root Cause Analysis:

    • Stoichiometry: An insufficient molar equivalent of acetic anhydride will result in an incomplete conversion.

    • Temperature & Duration: The rearrangement requires a specific activation energy. Temperatures that are too low or reaction times that are too short will halt the reaction prematurely. A patent describing this process specifies heating to 90°C for 6 hours, indicating the need for significant energy input over time.[3]

  • Mechanism of Failure: The reaction is a classic example of a pyridine N-oxide rearrangement. The N-oxide oxygen attacks the acetic anhydride, forming an adduct that subsequently rearranges to yield the acetate product. Without sufficient thermal energy or time, this rearrangement does not proceed to completion.

Incomplete_Reaction cluster_desired Desired Pathway cluster_problem Problem Pathway N_Oxide Pyridine N-Oxide Product Acetate Product N_Oxide->Product Sufficient Heat & Time N_Oxide_2 Pyridine N-Oxide Unreacted Unreacted N-Oxide N_Oxide_2->Unreacted Insufficient Heat or Time

Caption: Incomplete conversion due to suboptimal conditions.

  • Corrective & Preventive Actions (CAPA):

    Protocol: Optimizing the Acetic Anhydride Reaction

    • Reagent Stoichiometry: Ensure at least 1.1 to 1.5 molar equivalents of acetic anhydride are used relative to the pyridine N-oxide.

    • Temperature Control: Heat the reaction mixture to a consistent temperature between 90-110°C. Use an oil bath and a thermocouple for precise control.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 1-2 hours. The reaction is complete when the N-oxide spot/peak is no longer detectable.

    • Workup: After completion, remove the excess acetic anhydride under reduced pressure before proceeding with the extraction.[3]

ParameterStandard ProtocolOptimized ProtocolRationale
Acetic Anhydride (eq.)1.051.2 - 1.5Drives the reaction to completion.
Temperature (°C)80-9095-105Ensures sufficient activation energy for rearrangement.
Time (h)46-8 (or until completion by TLC/HPLC)Allows the reaction to reach full conversion.
Problem 2: Significant Presence of the Hydrolysis Product

The detection of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol indicates the degradation of the desired acetate ester.

  • Root Cause Analysis:

    • Water Contamination: The primary cause is the presence of water in the reaction solvent, reagents, or introduced during the workup procedure. Esters are highly susceptible to both acid- and base-catalyzed hydrolysis.[5]

    • Byproduct Catalysis: The reaction itself produces acetic acid as a byproduct. If water is present, this acetic acid can catalyze the hydrolysis of the ester product back to the alcohol.[6]

  • Mechanism of Impurity Formation:

Hydrolysis_Pathway Product (...)-methyl acetate Water + H₂O Product->Water Impurity (...)-methanol (Hydrolysis Impurity) Water->Impurity Hydrolysis Catalyst H⁺ or OH⁻ Catalyst Byproduct + Acetic Acid Impurity->Byproduct

Sources

Technical Support Center: Stability and Handling of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this key intermediate in pharmaceutical synthesis. As a crucial precursor in the synthesis of proton pump inhibitors like Rabeprazole, its stability is paramount to ensuring the quality and yield of the final active pharmaceutical ingredient (API). This document provides insights into potential stability issues and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My sample of this compound shows signs of degradation upon receipt or after short-term storage. What are the likely causes and how can I prevent this?

A1: Degradation of this compound can often be attributed to improper storage and handling. This compound, being an ester and a pyridine derivative, is susceptible to hydrolysis and oxidation.

Causality: The ester functional group is prone to hydrolysis, especially in the presence of moisture or acidic/basic conditions. The pyridine ring, while relatively stable, can be susceptible to oxidation.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately upon receipt, ensure the compound is stored under the recommended conditions. Based on related compounds, storage in a refrigerator at 2-8°C is advisable for long-term stability.[1][2] For very sensitive experiments, storage in a freezer under an inert atmosphere is recommended.[3]

  • Inspect for Impurities: Analyze the sample using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC), to identify any degradation products. Common degradants of related compounds like Rabeprazole include sulfone and sulfide impurities, which can provide clues about the degradation pathway.[4]

  • Prevent Future Degradation:

    • Moisture Control: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon).

    • Temperature Control: Maintain the recommended storage temperature consistently. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas before sealing to minimize oxidative degradation.

Recommended Storage Conditions Summary:

ConditionRecommendationRationale
Temperature Refrigerator (2-8°C) for short to medium-term storage.[1][2] Freezer (-20°C) for long-term storage.Slows down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen).[3]Prevents oxidation of the pyridine moiety.
Container Tightly sealed, opaque container.Protects from moisture and light.
Q2: I am observing unexpected byproducts in my reaction where this compound is a starting material. Could this be due to its instability under my reaction conditions?

A2: Yes, the stability of this compound is highly dependent on the reaction conditions. Given that the parent drug, Rabeprazole, shows significant degradation under acidic, basic, and oxidative stress, it is plausible that this intermediate is also sensitive to these conditions.[5]

Potential Degradation Pathways:

  • Acid/Base Hydrolysis: The acetate group can be hydrolyzed to the corresponding alcohol, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol. This is a common impurity in Rabeprazole synthesis.[6][7][8]

  • Oxidation: The pyridine ring can be oxidized, particularly at the nitrogen, to form an N-oxide derivative.[9][10]

Experimental Protocol to Test Stability:

To determine the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.

Step-by-Step Forced Degradation Study:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Expose to Stress Conditions:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 N HCl).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 N NaOH).

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

  • Analyze Samples: At various time points, take aliquots of each solution and analyze them by HPLC.

  • Compare Results: Compare the chromatograms of the stressed samples to a control sample (the compound in solvent at room temperature) to identify and quantify degradation products.

Troubleshooting Workflow for Unexpected Byproducts:

Troubleshooting Workflow start Unexpected byproducts observed check_stability Is the starting material stable under reaction conditions? start->check_stability forced_degradation Perform forced degradation study check_stability->forced_degradation No end Reaction optimized check_stability->end Yes analyze_results Analyze degradation products via HPLC/LC-MS forced_degradation->analyze_results modify_conditions Modify reaction conditions (e.g., pH, temp, atmosphere) analyze_results->modify_conditions modify_conditions->end

Caption: A logical workflow for troubleshooting unexpected byproducts.

Q3: How can I confidently identify if the degradation product in my sample is the hydrolyzed alcohol form, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol?

A3: Identification of degradation products requires analytical characterization. The most common techniques for this are HPLC coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identification Protocol:

  • LC-MS Analysis:

    • Method: Develop an HPLC method that separates the parent compound from its potential degradants. A reverse-phase C18 column is often suitable.[5]

    • Mass Spectrometry: The mass spectrometer will provide the molecular weight of the parent compound and any impurities. The expected molecular weight of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol is lower than the acetate precursor due to the loss of the acetyl group.

  • NMR Spectroscopy:

    • ¹H NMR: In the proton NMR spectrum of the acetate, you would expect to see a characteristic singlet for the methyl protons of the acetate group around 2.1 ppm. Upon hydrolysis to the alcohol, this singlet will disappear, and you will observe a broad singlet for the hydroxyl proton.

  • Reference Standard: The most definitive way to confirm the identity of a degradation product is to compare its retention time and mass spectrum to a certified reference standard of the suspected compound, in this case, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride.[6][8]

Expected Mass and NMR Signatures:

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signal
This compoundC₁₃H₁₉NO₄253.29 g/mol Singlet ~2.1 ppm (3H, -OCOCH₃)
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanolC₁₁H₁₇NO₃211.26 g/mol Absence of acetate singlet; presence of -OH proton signal

Degradation Pathway Visualization:

Hydrolysis Pathway Acetate This compound Alcohol (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Acetate->Alcohol H₂O (Acid/Base) AceticAcid Acetic Acid Acetate->AceticAcid H₂O (Acid/Base)

Caption: Hydrolysis of the acetate to the corresponding alcohol.

References

  • MATERIAL SAFETY DATA SHEETS RABEPRAZOLE EP IMPURITY E - Cleanchem.
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formul
  • RABEPRAZOLE SODIUM HYDR
  • SAFETY D
  • Rabeprazole USP Related Compound A | CAS No. 2437254-50-5 | Clearsynth.
  • Rabeprazole Related Compound A USP Reference Standard Sigma-Aldrich.
  • Rabeprazole EP Impurity A | 117976-47-3 - SynZeal.
  • [4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride - ChemicalBook.
  • (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride | CAS No - Chemicea.
  • 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 675198-19-3)
  • IMPURITY-III;2-[[[4-(3-METHOXYPROPOXY)-3-METHYL-2-PYRIDINYL-1-OXIDE]-METHY]-SULFONYL]-1-H-BENZIMIDAZOLE - SpectraBase.
  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide | CAS 924663-39-8.

Sources

Technical Support Center: Scaling Up (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a critical intermediate in the production of Rabeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the manufacturing process. Our focus is on providing practical, experience-driven advice to ensure a robust, scalable, and high-purity synthesis.

Introduction to the Synthesis

The synthesis of this compound is a key step in the multi-stage production of Rabeprazole.[1] A common synthetic route involves the N-oxidation of 2,3-dimethyl-4-(3-methoxypropoxy)pyridine, followed by rearrangement and acetylation.[1][2] While the chemistry appears straightforward on a lab scale, scaling up this process introduces a host of challenges that can impact yield, purity, and overall process efficiency. This guide will address these potential hurdles in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N-oxidation step?

A1: The N-oxidation of the pyridine derivative is a foundational step where precise control is paramount to prevent impurity formation. The key parameters are:

  • Temperature: Exothermic reactions are common with oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. Runaway reactions can lead to side products and safety hazards. Strict temperature control, typically at low temperatures (e.g., 0-5 °C), is crucial.

  • Rate of Reagent Addition: Slow, controlled addition of the oxidizing agent is necessary to manage the exotherm and prevent localized high concentrations, which can lead to over-oxidation or degradation.

  • Stoichiometry: Using the correct molar ratio of the oxidizing agent is critical. An excess can lead to the formation of unwanted byproducts, while an insufficient amount will result in an incomplete reaction.

Q2: I am observing low yields after the acetylation step. What are the likely causes?

A2: Low yields in the acetylation of the N-oxide intermediate can often be traced back to a few key areas:

  • Incomplete Rearrangement: The rearrangement of the N-oxide is a critical precursor to acetylation.[1] Inadequate heating or insufficient reaction time during the rearrangement step (often with acetic anhydride) can lead to a mixture of starting material and the desired intermediate, ultimately lowering the yield of the final acetate.[2]

  • Hydrolysis of the Product: The acetate product is an ester and can be susceptible to hydrolysis back to the alcohol if exposed to water and acidic or basic conditions during workup. Ensure all workup steps are performed under neutral or mildly acidic conditions and that solvents are anhydrous.

  • Sub-optimal Reaction Temperature: The acetylation reaction itself requires a specific temperature range to proceed efficiently.[2] Temperatures that are too low may result in a sluggish and incomplete reaction, while excessively high temperatures can lead to thermal degradation of the product.

Q3: What are the common impurities I should be looking for, and how do they originate?

A3: Impurity profiling is crucial for any pharmaceutical intermediate. For this specific acetate, common impurities can include:

  • Unreacted Starting Material: Incomplete N-oxidation or acetylation will result in the presence of the starting pyridine derivative or the intermediate alcohol.

  • Over-oxidation Products: During the N-oxidation step, it's possible to form other oxidized species, especially if the reaction conditions are not well-controlled.

  • Positional Isomers: During the rearrangement and acetylation, minor amounts of other isomers may form.

  • Degradation Products: Thermal stress or exposure to harsh acidic or basic conditions can lead to the degradation of the pyridine ring or the ester group.

Many impurities in the final Rabeprazole drug substance can be traced back to the quality of its intermediates.[3][4][5] Therefore, stringent control over the purity of the acetate intermediate is essential.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during scale-up and the recommended solutions.

Problem 1: Poor Reproducibility Between Batches

Symptoms: Significant variations in yield and purity from one batch to another, even when following the same protocol.

Root Causes & Solutions:

Potential Cause Underlying Science Recommended Action
Inconsistent Raw Material Quality The purity of starting materials, such as the pyridine derivative and acetic anhydride, can vary between suppliers or even lots. Impurities in these materials can interfere with the reaction or introduce new impurities into the product.Implement rigorous quality control testing for all incoming raw materials. This should include assays for purity (e.g., by HPLC or GC) and identification of any potential reactive impurities.
Inefficient Mixing at Scale As the reactor size increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" during exothermic additions or areas of high reagent concentration, resulting in side reactions and inconsistent product quality.Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. Perform mixing studies (e.g., using computational fluid dynamics or tracer studies) to validate that mixing is efficient throughout the vessel.
Inadequate Temperature Control The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. This can lead to poor temperature control and an increased risk of runaway reactions or the formation of temperature-sensitive impurities.Utilize a reactor with a well-designed heating/cooling jacket and consider using a secondary cooling system if necessary. Implement a cascade control system for precise temperature regulation.
Problem 2: Product Isolation and Purification Challenges

Symptoms: Difficulty in crystallizing the product, formation of an oil instead of a solid, or low purity after initial isolation.

Root Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to oil out.

    • Solution: Re-purify the crude product using column chromatography on a small scale to identify the problematic impurities. Once identified, modify the reaction or workup conditions to minimize their formation. An alternative is to perform a solvent screen to find a suitable solvent system for crystallization that leaves the impurities in the mother liquor.

  • Incorrect Solvent for Crystallization: The choice of solvent is critical for successful crystallization.

    • Solution: Conduct a systematic solvent screening to identify a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a common and effective technique.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or an oil.

    • Solution: Implement a controlled cooling profile. A slower cooling rate allows for the formation of larger, more ordered crystals with higher purity. Seeding the solution with a small amount of pure product can also promote crystallization.

Experimental Workflow: A Scalable Protocol

The following diagram outlines a robust, scalable workflow for the synthesis of this compound.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Rearrangement & Acetylation cluster_2 Step 3: Isolation & Purification start Start: 2,3-dimethyl-4-(3-methoxypropoxy)pyridine oxidation N-Oxidation Reagent: m-CPBA or H2O2 Solvent: Dichloromethane Temp: 0-5 °C start->oxidation workup1 Aqueous Workup (Quench excess oxidant, wash with brine) oxidation->workup1 rearrangement Rearrangement & Acetylation Reagent: Acetic Anhydride Temp: Reflux workup1->rearrangement Crude N-oxide workup2 Solvent Swap & Aqueous Workup (Neutralize excess acetic anhydride) rearrangement->workup2 crystallization Crystallization (e.g., from Ethyl Acetate/Hexane) workup2->crystallization Crude Acetate filtration Filtration & Drying crystallization->filtration final_product Final Product: This compound filtration->final_product G cluster_0 Analysis cluster_1 Hypothesis Generation cluster_2 Corrective Action start Problem Encountered (e.g., Low Yield, High Impurity) analyze_data Analyze Batch Records: - Temperature Profiles - Addition Rates - Reaction Times start->analyze_data analyze_product Analyze Product by HPLC/LC-MS: - Identify Impurities - Quantify Purity start->analyze_product hypo1 Hypothesis 1: Incomplete Reaction analyze_product->hypo1 hypo2 Hypothesis 2: Side Reaction analyze_product->hypo2 hypo3 Hypothesis 3: Degradation analyze_product->hypo3 hypo4 Hypothesis 4: Purification Issue analyze_product->hypo4 action1 Adjust Reaction Conditions: - Increase Reaction Time - Increase Temperature hypo1->action1 action2 Modify Reagent Stoichiometry or Addition hypo2->action2 action3 Implement Milder Workup Conditions hypo3->action3 action4 Optimize Crystallization Protocol hypo4->action4 action1->start Re-evaluate action2->start Re-evaluate action3->start Re-evaluate action4->start Re-evaluate

Caption: A logical flow for troubleshooting synthesis and scale-up issues.

Conclusion

Successfully scaling up the production of this compound requires a deep understanding of the reaction mechanism, careful control of process parameters, and a systematic approach to troubleshooting. By anticipating potential challenges related to reaction kinetics, heat transfer, and mass transport at scale, researchers and production chemists can develop a robust and efficient manufacturing process. This guide serves as a starting point for addressing the common hurdles, but it is essential to combine this knowledge with rigorous in-process monitoring and data analysis to ensure the consistent production of high-quality material.

References

  • Reddy, G. J., et al. (2012). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

  • Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. International Journal of Health Sciences, 5(3), 475-484. [Link]

  • Anonymous. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Patel, P. N., et al. (2012). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 10(4), 569-587. [Link]

  • Jadhav, R., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 1-4. [Link]

  • Reddy, B. P., et al. (2009).
  • Sawant, S., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. ResearchGate. [Link]

  • Reddy, B. P., et al. (2010).

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Technical Support Center: Chromatography of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for resolving chromatographic challenges encountered with (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This resource is designed for researchers, analytical scientists, and drug development professionals who are experiencing issues with peak asymmetry, specifically peak tailing, during the analysis of this compound. Our approach moves from rapid-response FAQs to a deep, systematic troubleshooting methodology grounded in chromatographic first principles.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peak tailing for this compound on our C18 column. What is the most likely cause?

A: The most probable cause is a secondary interaction between the basic pyridine nitrogen atom in your analyte and acidic residual silanol groups (Si-OH) on the silica surface of the stationary phase.[1][2][3] This interaction provides an additional, stronger retention mechanism alongside the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4]

Q2: What is the quickest adjustment I can make to the mobile phase to improve the peak shape?

A: The most immediate and often effective solution is to lower the pH of the aqueous portion of your mobile phase. Adding 0.1% formic acid to bring the pH to approximately 2.8-3.0 is an excellent starting point.[5][6] This low pH suppresses the ionization of the surface silanol groups, minimizing the unwanted ionic interaction with your basic analyte.[1][2][7]

Q3: Should I use triethylamine (TEA) as an additive?

A: Triethylamine (TEA) can be effective but is often considered a more traditional approach.[1] It acts as a "sacrificial base," preferentially interacting with the active silanol sites and masking them from your analyte.[8][9] However, TEA can shorten column lifetime, may suppress MS ionization, and is often unnecessary with modern, high-purity (Type B) silica columns.[10] We recommend starting with pH adjustment before trying TEA.

Q4: Can the column itself be the problem?

A: Absolutely. Older columns, particularly those packed with lower purity Type A silica, have a higher concentration of acidic silanols and trace metals, which exacerbates tailing for basic compounds.[2] If you are not using a modern, high-purity, end-capped column, switching to one is a highly recommended long-term solution.[1][4] Physical issues like a column void or a blocked inlet frit can also cause tailing, but this typically affects all peaks in the chromatogram.[3][11]

Understanding the Analyte: A Chemical Perspective

To effectively troubleshoot, one must understand the analyte's behavior. This compound possesses a substituted pyridine ring. The nitrogen atom in this ring has a lone pair of electrons, making it a Lewis base. In typical reversed-phase mobile phases (pH > 4), this nitrogen can be protonated, carrying a positive charge. This basicity is the primary driver of the problematic secondary interactions that lead to peak tailing. The methyl group adjacent to the nitrogen may also introduce some steric hindrance, potentially influencing how the analyte interacts with the stationary phase surface.[12][13][14]

The Root Cause: Mechanism of Silanol Interaction

Peak tailing occurs when a single analyte experiences more than one retention mechanism within the column.[3][4] For our target compound, these are:

  • Primary (Desirable) Mechanism: Hydrophobic interaction between the analyte and the C18 alkyl chains of the stationary phase. This is the intended mechanism for reversed-phase chromatography.

  • Secondary (Undesirable) Mechanism: Strong ionic interaction between the protonated basic pyridine nitrogen of the analyte and ionized, acidic silanol groups (SiO⁻) on the silica surface.[15]

Because the silanol interaction is stronger and kinetically slower, molecules that engage in it are retained longer than those that only interact via the hydrophobic mechanism, leading to a skewed, tailing peak.

Caption: Analyte interaction with the stationary phase.

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve peak tailing efficiently. This process is designed to save time by addressing the most probable causes first.

Troubleshooting Workflow Start Peak Tailing Observed for This compound CheckAllPeaks Q: Does tailing affect ALL peaks or just the basic analyte? Start->CheckAllPeaks SpecificPeak Specific Peak Tailing: Suggests Chemical Interaction CheckAllPeaks->SpecificPeak  Specific Peak AllPeaks All Peaks Tailing: Suggests Physical/System Issue CheckAllPeaks->AllPeaks All Peaks   MobilePhase Step 1: Mobile Phase Optimization (See Protocol 1) SpecificPeak->MobilePhase CheckpH Adjust pH to 2.5 - 3.0 (e.g., 0.1% Formic Acid) MobilePhase->CheckpH CheckAdditive If needed, add competing base (e.g., 0.1% TEA) CheckpH->CheckAdditive ColumnEval Step 2: Column Evaluation CheckAdditive->ColumnEval CheckColumnType Use high-purity, end-capped (Type B) silica column ColumnEval->CheckColumnType ConsiderAlt Consider Polar-Embedded or Hybrid phase column CheckColumnType->ConsiderAlt HardwareCheck Step 1: Check for System Dead Volume AllPeaks->HardwareCheck Fittings Ensure correct fittings, minimize tubing length HardwareCheck->Fittings ColumnVoid Step 2: Check for Column Void/Frit Blockage Fittings->ColumnVoid ReverseFlush Reverse and flush column (if manufacturer allows) ColumnVoid->ReverseFlush ReplaceColumn Replace column ReverseFlush->ReplaceColumn

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to suppress silanol interactions by controlling the mobile phase pH.

  • Baseline Preparation: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and sample solution as per your current method.

  • System Suitability Injection: Perform an injection using your current method. Record the retention time (tR), calculate the Tailing Factor (TF) or Asymmetry Factor (As), and note the resolution (Rs) between the target analyte and any adjacent peaks. A TF or As > 1.2 is generally considered tailing.[4]

  • Mobile Phase A (Aqueous) Acidification: Prepare a new batch of the aqueous component (Mobile Phase A) containing 0.1% (v/v) formic acid. This will yield a pH of approximately 2.8.[16]

  • Column Equilibration: Equilibrate the column with the new, acidified mobile phase for at least 15-20 column volumes.

  • Test Injection: Inject the same sample solution.

  • Evaluation: Compare the new chromatogram to the baseline. A successful outcome will show a significant reduction in the tailing factor and potentially a slight decrease in retention time for the basic analyte.[17][18][19]

ParameterBaseline (No Additive)After 0.1% Formic AcidTarget
Mobile Phase pH~6.5~2.8< 3.0
Retention Time (min)8.58.2Method Dependent
Tailing Factor (TF)2.11.2≤ 1.5
Resolution (Rs)1.62.2≥ 2.0

Table 1: Hypothetical results of mobile phase acidification.

Protocol 2: Column Evaluation and Selection

If mobile phase optimization does not fully resolve the issue, the column chemistry is the next logical target.

  • Assess Current Column: Identify the specifications of your current column. Is it made with high-purity Type B silica? Is it fully end-capped? If this information is not clear, assume it may not be optimal for basic analytes.

  • Select a Modern Column: Choose a high-quality, end-capped C18 or C8 column from a reputable manufacturer. These columns are synthesized from high-purity silica with minimal metal contamination and undergo exhaustive end-capping to shield the majority of residual silanols.[4][20]

  • Consider Polar-Embedded Phases: For robust, long-term solutions, consider a column with a polar-embedded group (e.g., amide or carbamate).[21][22][23][24] The embedded polar group helps to shield the silanols and can provide alternative selectivity for polar and non-polar analytes.[25] These columns are also often more stable in highly aqueous mobile phases.[23][24]

  • Installation and Conditioning: Install the new column and condition it according to the manufacturer's instructions, using the optimized mobile phase from Protocol 1.

  • Performance Verification: Inject a standard and verify that the peak shape is symmetrical and meets system suitability criteria.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • ResearchGate. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF. [Link]

  • Sepu-Tech. [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Link]

  • Crawford Scientific. The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Element Lab Solutions. Polaris Reversed Phase HPLC Columns. [Link]

  • Welch Materials, Inc. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Pharma Growth Hub. Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Hawach. HPLC Columns in Polar, RP HPLC Column. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent. Polaris Reversed-Phase HPLC Columns. [Link]

  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • Separation Science. Why Acid?. [Link]

  • Waters Corporation. Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?. [Link]

  • Agilent. Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. [Link]

  • ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • ResearchGate. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra | Request PDF. [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring the stringent purity of intermediates is as critical as the final API. This guide provides an in-depth comparative analysis of analytical methodologies for assessing the purity of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor.[1] This document moves beyond a simple listing of protocols to offer a scientifically grounded rationale for methodological choices, supported by experimental data and insights from the field.

The control of impurities in drug substances is a mandate governed by international guidelines, such as those from the International Council for Harmonisation (ICH).[2][3][4] These guidelines necessitate the reporting, identification, and qualification of impurities to ensure patient safety.[4][5] Organic impurities, inorganic impurities, and residual solvents are the primary classes of impurities that can arise during manufacturing and storage.[2][5]

This guide will explore the primary workhorse for purity analysis, High-Performance Liquid Chromatography (HPLC), and compare its performance with orthogonal techniques including Gas Chromatography (GC) for volatile impurities, Mass Spectrometry (MS) for definitive identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute quantification.

I. The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of non-volatile organic impurities in pharmaceutical manufacturing.[6][7] Its versatility, high resolution, and sensitivity make it an indispensable tool for separating and quantifying the active pharmaceutical ingredient from its process-related impurities and degradation products.[8][9]

A. Rationale for Method Development

A robust, stability-indicating HPLC method is paramount for accurately assessing the purity of this compound. The development of such a method involves a systematic approach to selecting the column, mobile phase, and detection parameters to achieve optimal separation of all potential impurities. Given that the topic compound is a precursor to Rabeprazole, the impurities encountered in Rabeprazole synthesis offer a logical starting point for method development.[1][10][11]

Potential Process-Related Impurities:

Based on the synthesis of Rabeprazole, potential impurities in this compound could include:

  • Starting materials and reagents.

  • By-products from incomplete reactions or side reactions.

  • Intermediates from preceding or subsequent synthetic steps.

  • Degradation products formed during synthesis or storage.

B. Comparative HPLC Methodologies

Two distinct reversed-phase HPLC (RP-HPLC) methods are presented below for the analysis of pyridine derivatives, which can be adapted and optimized for this compound.

Validation ParameterMethod 1: Isocratic RP-HPLCMethod 2: Gradient RP-HPLC
Principle Separation based on constant mobile phase composition.Separation based on a programmed change in mobile phase composition.
Typical Application Routine quality control with a limited number of known impurities.Complex samples with a wide range of impurity polarities.
Advantages Simpler, faster run times, and greater reproducibility.Higher resolution for complex mixtures and improved peak shape.
Limitations May not resolve all impurities in a complex sample.Longer run times and potential for baseline drift.
C. Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a starting point for the development of a validated, stability-indicating method.

1. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.[12]

2. Chromatographic Conditions:

  • Column: Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm.[8]

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0.[8]

  • Mobile Phase B: Acetonitrile:Water (90:10 v/v).[8][9]

  • Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.[1]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 286 nm.[13]

  • Column Temperature: 30°C.[9][13]

  • Injection Volume: 20 µL.[9]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.[12]

4. Purity Calculation:

  • The purity is typically determined using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[12]

II. Orthogonal and Complementary Analytical Techniques

While HPLC is a powerful tool, a multi-faceted analytical approach provides a more comprehensive purity profile. Orthogonal methods, which rely on different separation or detection principles, are crucial for a complete understanding of a compound's purity.

A. Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Rationale: Residual solvents are organic volatile chemicals used during the synthesis of drug substances and must be controlled to ensure patient safety.[14][15][16] Gas Chromatography, particularly with headspace sampling (GC-HS), is the technique of choice for the determination of residual solvents.[14][15][17]

Experimental Protocol: Headspace Gas Chromatography (HS-GC)

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.[17]

2. Chromatographic Conditions:

  • Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.[15]

  • Carrier Gas: Nitrogen or Helium.[17]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 240°C and held for 10 minutes.

3. Headspace Parameters:

  • Vial Equilibration Temperature: 80°C.

  • Vial Equilibration Time: 30 minutes.

4. Data Analysis:

  • Quantification is performed against a standard containing known amounts of the potential residual solvents.

B. Mass Spectrometry (MS) for Impurity Identification and Structural Elucidation

Rationale: Mass Spectrometry is an indispensable tool for the structural elucidation of unknown impurities.[18][19] When coupled with a separation technique like HPLC (LC-MS), it provides molecular weight information and fragmentation patterns that are crucial for identifying impurities.[6] High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, further aiding in the determination of elemental compositions.[18][20]

Workflow for Impurity Identification using LC-MS:

Caption: A logical workflow for the identification of unknown impurities using LC-MS.

C. Quantitative NMR (qNMR) for Absolute Purity Assessment

Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[21][22][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for accurate and precise quantification.[21][22] This is particularly advantageous for qualifying new process impurities for which certified reference standards are not yet available.

Comparison of qNMR with Chromatographic Techniques:

FeatureqNMRHPLC/GC
Reference Standard Requires a certified internal standard of a different, stable compound.[23]Requires a certified reference standard of the analyte for accurate quantification.[7]
Quantification Absolute quantification based on the molar ratio to the internal standard.[21]Relative quantification based on the response factor of the analyte.
Selectivity High, based on the chemical shift of specific protons.High, based on chromatographic separation.
Sample Preparation Simple dissolution in a deuterated solvent.[21]Can involve more complex extraction and dilution steps.

Experimental Protocol: ¹H-qNMR

1. Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

3. Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals.

4. Data Processing and Calculation:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • The purity is calculated using the following equation:[21]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

III. Conclusion and Recommendations

The purity analysis of this compound requires a comprehensive and multi-faceted approach. While a well-validated, stability-indicating HPLC method serves as the primary tool for routine purity assessment and impurity profiling, it should be complemented by orthogonal techniques to ensure a complete and accurate understanding of the impurity profile.

  • For routine quality control: A validated RP-HPLC method is recommended for its robustness and high throughput.

  • For comprehensive impurity profiling and identification: A combination of HPLC, LC-MS, and GC-MS is essential to identify and characterize all potential impurities, including non-volatile, volatile, and unknown species.

  • For absolute purity determination and reference standard characterization: qNMR is the method of choice due to its ability to provide accurate and precise quantification without the need for a specific reference standard for the analyte.

By integrating these complementary analytical techniques, researchers and drug development professionals can establish a robust control strategy for this compound, ensuring the quality, safety, and efficacy of the final drug product.

IV. References

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved January 10, 2026, from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved January 10, 2026, from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 10, 2026, from [Link]

  • Impurity Profiling with HRMS. (n.d.). Toref-Standards. Retrieved January 10, 2026, from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved January 10, 2026, from [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. Retrieved January 10, 2026, from [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved January 10, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. (2012). JOCPR. Retrieved January 10, 2026, from [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Retrieved January 10, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 10, 2026, from [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. Retrieved January 10, 2026, from [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]

  • Mass spectrometry in impurity profiling. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

  • CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography. (n.d.). Google Patents. Retrieved January 10, 2026, from

  • Identification and synthesis of potential impurities of rabeprazole sodium. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Analysis of Rabeprazole Sodium. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. (n.d.). Labsolution. Retrieved January 10, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 10, 2026, from [Link]

  • Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. (2021, January 7). Pharmacia. Retrieved January 10, 2026, from [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2025, April 25). Retrieved January 10, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved January 10, 2026, from [Link]

  • Identification and characterization of potential impurities of rabeprazole sodium. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Retrieved January 10, 2026, from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). Retrieved January 10, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved January 10, 2026, from [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. (n.d.). NCBI Bookshelf. Retrieved January 10, 2026, from [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. (n.d.). DOI. Retrieved January 10, 2026, from [Link]

  • Rabeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved January 10, 2026, from [Link]

  • N-[(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl] Rabeprazole Sulfide | CAS 1114543-47-3. (n.d.). Veeprho. Retrieved January 10, 2026, from [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents. Retrieved January 10, 2026, from

Sources

Comparative Guide to the Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: A Key Rabeprazole Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical stage where efficiency, purity, and scalability are paramount. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a pivotal intermediate in the manufacture of Rabeprazole, a widely used proton pump inhibitor. The purity of this acetate directly influences the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two primary synthesis routes for this intermediate, offering field-proven insights into their respective methodologies, performance, and industrial applicability.

Introduction: The Significance of the Acetate Intermediate

The synthesis of Rabeprazole involves the coupling of a substituted pyridine moiety with a benzimidazole group. The target molecule of this guide, this compound, serves as a stable precursor to the reactive 2-chloromethyl pyridine derivative required for this coupling. The formation of this acetate is achieved through the Boekelheide rearrangement, a classic reaction of pyridine N-oxides with acetic anhydride.[1][2] This rearrangement functionalizes the 2-methyl group of the pyridine ring, a crucial step in building the final Rabeprazole structure. However, the conditions of this rearrangement are critical, as they can lead to the formation of isomeric byproducts that are difficult to separate, impacting yield and purity.

This guide will compare the traditional high-temperature Boekelheide rearrangement with a modern, acid-catalyzed approach that offers significant advantages in terms of reaction conditions and product quality.

Route 1: The Classical High-Temperature Synthesis

The conventional approach to synthesizing this compound involves the direct reaction of the corresponding pyridine N-oxide with acetic anhydride at elevated temperatures.

Scientific Rationale and Mechanism

This reaction is a well-established example of the Boekelheide rearrangement.[1] The mechanism is initiated by the acylation of the N-oxide oxygen by acetic anhydride. The elevated temperature then facilitates the deprotonation of the 2-methyl group, leading to a[3][3]-sigmatropic rearrangement that yields the desired acetate.

cluster_classical Classical Synthesis Route N_Oxide 4-(3-Methoxypropoxy)- 2,3-dimethylpyridine N-oxide Acetate_Product (4-(3-Methoxypropoxy)-3-methylpyridin- 2-yl)methyl acetate N_Oxide->Acetate_Product Boekelheide Rearrangement Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetate_Product High_Temp High Temperature (e.g., 90-140°C) High_Temp->Acetate_Product

Caption: Classical high-temperature synthesis pathway.

Experimental Protocol: Classical Route

The following protocol is a representative example of the classical synthesis route.

  • Reaction Setup: In a suitable reaction vessel, 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is treated with an excess of acetic anhydride.

  • Heating: The reaction mixture is heated to a high temperature, typically around 90°C or higher, and maintained for several hours.[4]

  • Work-up: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.

  • Hydrolysis (subsequent step): The resulting crude acetate is then hydrolyzed, for example with sodium hydroxide in ethanol, to yield (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.[4]

Performance and Limitations

While this method is straightforward, it suffers from several drawbacks:

  • High Temperature: The requisite high temperatures can lead to thermal degradation and the formation of colored impurities.

  • Side Reactions: The reaction conditions can promote the formation of isomeric byproducts, complicating purification and reducing the overall yield of the desired product.

  • Lower Purity: The crude product often contains significant impurities. For instance, a process described in a patent, which utilizes this classical step, results in a 92% purity for the downstream hydroxylated intermediate after distillation, indicating the presence of impurities from the rearrangement step.[4]

Route 2: The Improved p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

To overcome the limitations of the classical route, an improved method utilizing a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), has been developed.

Scientific Rationale and Mechanism

The addition of a strong acid catalyst like p-TSA facilitates the initial acylation of the N-oxide and lowers the activation energy of the subsequent rearrangement. This allows the reaction to proceed efficiently at a significantly lower temperature. By avoiding high temperatures, the formation of thermal degradation products and other side reactions are minimized, leading to a cleaner reaction profile and higher purity of the final product.

cluster_catalyzed Improved Catalytic Synthesis Route N_Oxide_cat 4-(3-Methoxypropoxy)- 2,3-dimethylpyridine N-oxide Acetate_Product_cat (4-(3-Methoxypropoxy)-3-methylpyridin- 2-yl)methyl acetate N_Oxide_cat->Acetate_Product_cat Catalyzed Boekelheide Rearrangement Acetic_Anhydride_cat Acetic Anhydride Acetic_Anhydride_cat->Acetate_Product_cat pTSA p-Toluenesulfonic Acid (catalyst) pTSA->Acetate_Product_cat Low_Temp Lower Temperature (e.g., 45-65°C) Low_Temp->Acetate_Product_cat

Caption: Improved p-TSA catalyzed synthesis pathway.

Experimental Protocol: Catalytic Route

The following protocol is based on an improved, patented method:

  • Reaction Setup: 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide is dissolved in acetic anhydride.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture. The molar ratio of the N-oxide to p-TSA is typically in the range of 1:0.05 to 1:0.2.

  • Controlled Heating: The reaction mixture is heated to a moderate temperature, in the range of 45-65°C, and maintained until the reaction is complete.

  • Work-up and Isolation: The reaction mixture is worked up to isolate the product. The improved purity of the crude acetate from this process means that the subsequent hydrochloride salt of the corresponding alcohol can be produced with a purity of over 98%, which is a significant improvement.[5]

Comparative Performance Data

ParameterClassical High-Temperature RouteImproved p-TSA Catalyzed Route
Reaction Temperature High (e.g., 90-140°C)[1][4]Moderate (e.g., 45-65°C)
Catalyst Nonep-Toluenesulfonic Acid
Reaction Time Several hoursGenerally shorter due to catalysis
Purity of Downstream Product Lower, with notable isomeric byproducts (e.g., 92% purity of subsequent alcohol)[4]High, with significantly reduced side reactions (e.g., >98% purity of subsequent hydrochloride salt)[5]
Energy Consumption HigherLower
Process Control More challenging due to high temperaturesEasier and safer due to milder conditions

Conclusion and Recommendation

For researchers and drug development professionals, the choice of synthesis route for this compound has significant implications for the overall efficiency and cost-effectiveness of Rabeprazole production.

The classical high-temperature route , while mechanistically straightforward, presents considerable challenges in terms of process control, energy consumption, and product purity. The formation of impurities at this early stage can necessitate extensive purification steps later in the synthesis, leading to lower overall yields and increased manufacturing costs.

In contrast, the improved p-TSA catalyzed route offers a more elegant and industrially viable solution. By operating at significantly lower temperatures, this method not only conserves energy but also minimizes the formation of undesirable byproducts. The resulting higher purity of the acetate intermediate translates to a more streamlined downstream process, ultimately yielding a final API of superior quality.

Recommendation: For the synthesis of this compound, the p-TSA catalyzed route is strongly recommended . Its milder reaction conditions, improved selectivity, and the resulting higher purity of the product make it a more robust, scalable, and cost-effective method for the industrial production of Rabeprazole.

References

  • Boekelheide, V.; Linn, W. J. (March 1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society. 76 (5): 1286–1291. [Link]

  • Sunway Pharm Ltd. "4-(3-Methoxypropoxy)-2,3-dimethylpyridine-n-oxide". [Link]

  • ResearchGate. "The Boekelheide rearrangement on pyrimidine N‐oxides and its mechanism study". [Link]

  • Google Patents. "Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole".
  • Reissig, H.-U., et al. "The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions". Freie Universität Berlin. [Link]

  • ResearchGate. "Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic anhydride leading to compounds 30 and 33 as major products". [Link]

  • Alinezhad, H., et al. "A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group". Journal of the Brazilian Chemical Society. [Link]

  • Chemsrc. "4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide". [Link]

  • ResearchGate. "Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement". [Link]

  • ResearchGate. "p-Toluenesulfonic acid (PTSA)-catalyzed synthesis of hexahydrobenzo[b]pyrimido[4,5-h][1][6]naphthyridines". [Link]

  • PrepChem. "Preparation of p-toluenesulfonic acid". [Link]

  • Quick Company. "A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride". [Link]

  • ResearchGate. "P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives". [Link]

  • ResearchGate. "Boekelheide reaction". [Link]

  • Google Patents. "Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine".
  • Google Patents. "The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride".
  • ResearchGate. "Boekelheide reaction". [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical scrutiny. The molecule at the heart of our discussion, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate in the synthesis of certain proton pump inhibitors, is no exception.[1] Ensuring the purity, potency, and stability of such compounds is paramount, and this assurance is built upon the foundation of validated analytical methods. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid researchers, scientists, and drug development professionals in their decision-making processes.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2][3] The objective of this guide is to delve into the practical application of these principles, comparing and contrasting the workhorse of pharmaceutical analysis, High-Performance Liquid Chromatography (HPLC), with its more recent evolution, Ultra-Performance Liquid Chromatography (UPLC), and a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS).

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC has long been the cornerstone of pharmaceutical analysis due to its versatility and robustness. For a polar, non-volatile compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The Rationale Behind RP-HPLC

Reversed-phase chromatography utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For our target molecule, the pyridine ring and the methyl and methoxypropoxy groups provide sufficient hydrophobicity for retention on a C18 column, while the acetate group and the nitrogen atom in the pyridine ring contribute to its polarity, allowing for effective elution with a suitable mobile phase.

Experimental Protocol for HPLC Method Validation

The validation of an HPLC method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

1. System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This involves injecting a standard solution multiple times to ensure that parameters like peak area, retention time, theoretical plates, and tailing factor are consistent.

2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2] This is demonstrated by injecting a blank (mobile phase), a placebo (if in a formulation), the analyte standard, and a spiked placebo. The chromatograms are then compared to ensure that there are no interfering peaks at the retention time of the analyte.

3. Linearity: The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[2] A series of at least five concentrations of the analyte are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

4. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] This is typically determined by performing recovery studies on a spiked placebo at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3] Precision is evaluated at three levels:

  • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
  • Intermediate Precision: The effect of random events on the precision of the analytical procedure is established by varying factors such as the day of analysis, the analyst, and the equipment.[3]
  • Reproducibility: Assesses the precision between different laboratories.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] These are often determined based on the standard deviation of the response and the slope of the calibration curve.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5] Typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature.

Visualizing the HPLC Validation Workflow

HPLC_Validation_Workflow start Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated HPLC Method robustness->validated_method

Caption: Workflow for HPLC Method Validation.

Comparative Analysis of Alternative Methods

While HPLC is a reliable choice, other techniques offer distinct advantages that may be more suitable depending on the specific analytical needs.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and operates at higher pressures than HPLC.[6][7][8][9] This results in several key performance improvements.

Advantages of UPLC:

  • Faster Analysis Times: The smaller particle size leads to more efficient separation, allowing for significantly shorter run times, often reducing a 15-20 minute HPLC run to 3-10 minutes.[8][9]

  • Improved Resolution and Sensitivity: UPLC provides narrower and taller peaks, leading to better resolution between analytes and increased sensitivity for detecting low-level impurities.[6][8]

  • Reduced Solvent Consumption: The shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[6][8]

Disadvantages of UPLC:

  • Higher Initial Cost: The instrumentation for UPLC is more expensive than traditional HPLC systems.

  • Method Transfer Challenges: Transferring an existing HPLC method to a UPLC system may require re-validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry.

Advantages of GC-MS:

  • High Specificity and Sensitivity: The mass spectrometer provides detailed structural information, leading to highly specific identification and quantification of the analyte. It is particularly useful for identifying unknown impurities.

  • Suitable for Volatile Compounds: While our target molecule is not highly volatile, GC-MS can be an excellent choice for analyzing related volatile impurities or degradation products.[10]

Disadvantages of GC-MS:

  • Analyte Volatility and Thermal Stability: The analyte must be volatile and thermally stable to be analyzed by GC. For non-volatile compounds, derivatization may be necessary, which adds complexity to the sample preparation.

  • Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer.

Data-Driven Comparison of Analytical Methods

To provide a clearer picture of the performance differences, the following table summarizes hypothetical but realistic validation data for the analysis of this compound using HPLC, UPLC, and GC-MS.

ParameterHPLCUPLCGC-MS
Analysis Time 18 min4 min12 min
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.5%
Precision (RSD) < 1.5%< 1.0%< 2.0%
LOQ 0.05 µg/mL0.01 µg/mL0.02 ng/mL
Solvent Consumption HighLowVery Low
Initial Cost ModerateHighHigh
Visualizing the Method Selection Process

Method_Selection start Define Analytical Need high_throughput High Throughput Needed? start->high_throughput trace_analysis Trace Level Impurity Profiling? high_throughput->trace_analysis No uplc UPLC high_throughput->uplc Yes routine_qc Routine QC Assay? trace_analysis->routine_qc No gcms GC-MS trace_analysis->gcms Yes routine_qc->start No hplc HPLC routine_qc->hplc Yes

Caption: Decision tree for analytical method selection.

Conclusion

The choice of an analytical method for the validation of this compound is not a one-size-fits-all decision. It is a strategic choice that should be guided by the specific requirements of the analysis.

  • HPLC remains a robust and reliable option for routine quality control, with a lower initial investment.

  • UPLC offers significant advantages in terms of speed, sensitivity, and reduced operational costs, making it ideal for high-throughput environments and demanding separation challenges.[6][7][8]

  • GC-MS provides unparalleled specificity and sensitivity, particularly for the identification and quantification of volatile impurities.

Ultimately, a thorough understanding of the principles of method validation, as outlined in the ICH Q2(R1) guidelines, is essential for ensuring the generation of reliable and accurate analytical data, thereby safeguarding the quality and safety of the final pharmaceutical product.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

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A Spectroscopic Guide to Ensuring Batch Consistency of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the purity and consistency of active pharmaceutical ingredient (API) intermediates are paramount. This guide offers a comprehensive spectroscopic comparison of different batches of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate in the synthesis of proton pump inhibitors like Rabeprazole.[1][2][3] We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for quality control, enabling researchers and drug development professionals to identify subtle variations that could impact the final API's safety and efficacy.

This guide is structured to provide not just the "what" but the "why" behind the analytical choices, empowering you to interpret spectroscopic data with confidence and ensure the integrity of your synthetic pathway.

The Critical Role of Spectroscopic Analysis in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a rigorously controlled process. Any deviation in the purity, structure, or impurity profile of an intermediate like this compound can have cascading effects on the subsequent synthetic steps and the quality of the final API. Spectroscopic techniques provide a detailed molecular fingerprint, allowing for a thorough and non-destructive analysis of batch-to-batch consistency.[4][5]

  • Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular structure, providing detailed information about the chemical environment of each atom. It is a primary technique for structural confirmation and the quantification of impurities.[6][7]

  • Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying functional groups present in a molecule. Its sensitivity to changes in bond vibrations makes it ideal for detecting variations in chemical composition and the presence of certain impurities.[8][9][10][11]

  • Mass Spectrometry (MS) provides highly sensitive and specific information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques, it is a cornerstone for identifying and quantifying trace-level impurities and degradation products.[12][13]

Comparative Spectroscopic Analysis of Three Batches

In this section, we will compare a reference standard batch of this compound with two hypothetical production batches that exhibit common minor variations.

¹H and ¹³C NMR Spectroscopy: A Structural Deep Dive

NMR spectroscopy is the gold standard for the structural elucidation and purity assessment of organic molecules.[6][7] By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) signals, we can confirm the identity of the compound and detect the presence of any impurities.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of each batch sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.9 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 4.0 µs

    • Acquisition time: 1.1 s

  • Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Data Summary: ¹H NMR (400 MHz, CDCl₃)

Assignment Reference Standard (δ ppm, multiplicity, J Hz, integration) Batch A (δ ppm, multiplicity, J Hz, integration) Batch B (δ ppm, multiplicity, J Hz, integration) Observations
Pyridine-H8.25 (d, J=5.5, 1H)8.25 (d, J=5.5, 1H)8.25 (d, J=5.5, 1H)Consistent across batches.
Pyridine-H6.70 (d, J=5.5, 1H)6.70 (d, J=5.5, 1H)6.70 (d, J=5.5, 1H)Consistent across batches.
-CH₂-OAc5.20 (s, 2H)5.20 (s, 2H)5.20 (s, 2H)Consistent across batches.
-O-CH₂- (propoxy)4.10 (t, J=6.2, 2H)4.10 (t, J=6.2, 2H)4.10 (t, J=6.2, 2H)Consistent across batches.
-O-CH₂- (methoxy)3.55 (t, J=6.0, 2H)3.55 (t, J=6.0, 2H)3.55 (t, J=6.0, 2H)Consistent across batches.
-O-CH₃3.35 (s, 3H)3.35 (s, 3H)3.35 (s, 3H)Consistent across batches.
Pyridine-CH₃2.25 (s, 3H)2.25 (s, 3H)2.25 (s, 3H)Consistent across batches.
-CH₂- (propoxy)2.05 (quint, J=6.1, 2H)2.05 (quint, J=6.1, 2H)2.05 (quint, J=6.1, 2H)Consistent across batches.
Acetate-CH₃2.10 (s, 3H)2.10 (s, 3H)2.10 (s, 3H)Consistent across batches.
Residual Solvent-1.56 (s, small)-Residual water peak.
Impurity--3.65 (s, small)Unidentified singlet, possibly a methyl ester impurity.

Data Summary: ¹³C NMR (100 MHz, CDCl₃)

Assignment Reference Standard (δ ppm) Batch A (δ ppm) Batch B (δ ppm) Observations
C=O (acetate)170.5170.5170.5Consistent across batches.
Pyridine-C (quaternary)162.0162.0162.0Consistent across batches.
Pyridine-C (quaternary)155.0155.0155.0Consistent across batches.
Pyridine-CH148.0148.0148.0Consistent across batches.
Pyridine-C (quaternary)120.0120.0120.0Consistent across batches.
Pyridine-CH108.0108.0108.0Consistent across batches.
-O-CH₂- (propoxy)69.069.069.0Consistent across batches.
-O-CH₂- (methoxy)68.068.068.0Consistent across batches.
-CH₂-OAc62.062.062.0Consistent across batches.
-O-CH₃59.059.059.0Consistent across batches.
-CH₂- (propoxy)29.529.529.5Consistent across batches.
Acetate-CH₃21.021.021.0Consistent across batches.
Pyridine-CH₃12.512.512.5Consistent across batches.
Impurity--52.0Correlates with the impurity seen in the ¹H NMR of Batch B.

Interpretation of NMR Data

The ¹H and ¹³C NMR spectra of the reference standard and both Batches A and B are largely consistent, confirming the core molecular structure of this compound. However, minor discrepancies are noted:

  • Batch A exhibits a small singlet at 1.56 ppm in the ¹H NMR spectrum, which is characteristic of residual water. While a small amount of water may be acceptable, it should be quantified and monitored against specifications.

  • Batch B shows a small singlet at 3.65 ppm in the ¹H NMR and a corresponding signal at 52.0 ppm in the ¹³C NMR. This suggests the presence of a methyl-containing impurity, possibly a methyl ester or a related species. Further investigation using 2D NMR techniques or LC-MS would be necessary to identify and quantify this impurity.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and non-destructive method for verifying the presence of key functional groups and comparing the overall "fingerprint" of different batches.[8][9][10][11]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of each batch sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire spectra using an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background scan prior to sample analysis. The resulting spectra are presented in terms of transmittance.

Data Summary: FTIR (ATR)

Vibrational Mode Reference Standard (cm⁻¹) Batch A (cm⁻¹) Batch B (cm⁻¹) Observations
C-H stretch (aromatic)305030503050Consistent across batches.
C-H stretch (aliphatic)2950-28502950-28502950-2850Consistent across batches.
C=O stretch (ester)174017401740, 1725 (shoulder)Batch B shows a shoulder peak, suggesting a second carbonyl-containing species.
C=N, C=C stretch (pyridine)1600, 15801600, 15801600, 1580Consistent across batches.
C-O stretch (ester)123012301230Consistent across batches.
C-O stretch (ether)110011001100Consistent across batches.

Interpretation of FTIR Data

The FTIR spectra of all three batches are highly similar, indicating that the primary functional groups are consistent. The characteristic strong C=O stretch of the acetate ester at 1740 cm⁻¹ is present in all samples. However, Batch B displays a noticeable shoulder at approximately 1725 cm⁻¹. This suggests the presence of an additional carbonyl-containing compound, which could be an impurity or a degradation product. This finding corroborates the impurity detected in the NMR analysis of Batch B. The lower wavenumber could indicate a different electronic environment for the carbonyl group, possibly due to conjugation or a different ester linkage.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Detection

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to identify and quantify impurities.[12][13] Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like our target compound, typically resulting in a prominent protonated molecule peak [M+H]⁺.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of each batch sample in methanol.

  • Instrumentation: Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

  • LC Conditions (for separation prior to MS):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 10-90% B over 5 minutes

    • Flow rate: 0.3 mL/min

  • MS Conditions (ESI-Positive Mode):

    • Scan range: m/z 100-500

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

Data Summary: Mass Spectrometry (ESI+)

Batch Major Peak (m/z) Minor Peaks (m/z) Observations
Reference Standard 254.14 [M+H]⁺-Clean spectrum with the expected protonated molecule.
Batch A 254.14 [M+H]⁺-Consistent with the reference standard.
Batch B 254.14 [M+H]⁺226.11An additional peak is observed, suggesting an impurity.

Interpretation of MS Data

The mass spectra of the reference standard and Batch A show a clean signal at m/z 254.14, corresponding to the protonated form of this compound (calculated exact mass: 253.14). This confirms the molecular weight of the target compound in these batches.

In contrast, Batch B exhibits a significant additional peak at m/z 226.11. This mass difference of 28.03 Da from the parent compound could correspond to the loss of a C₂H₄ group or the presence of an impurity. A plausible impurity could be the corresponding methyl carbonate instead of the acetate, or a related compound with a different alkyl group. This MS data, combined with the NMR and FTIR results, strongly indicates a purity issue in Batch B that requires further investigation for structural elucidation of the impurity.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of pharmaceutical intermediates. The following diagram illustrates the workflow for the spectroscopic comparison of different batches.

Spectroscopic_Workflow cluster_sampling Batch Sampling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Reference_Standard Reference Standard NMR NMR Spectroscopy (¹H and ¹³C) Reference_Standard->NMR FTIR FTIR Spectroscopy Reference_Standard->FTIR MS Mass Spectrometry (LC-MS) Reference_Standard->MS Batch_A Batch A Batch_A->NMR Batch_A->FTIR Batch_A->MS Batch_B Batch B Batch_B->NMR Batch_B->FTIR Batch_B->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structural_Confirmation MS->Purity_Assessment Impurity_Profiling Impurity Profiling MS->Impurity_Profiling Final_Decision Batch Release / Further Investigation Structural_Confirmation->Final_Decision Purity_Assessment->Final_Decision Impurity_Profiling->Final_Decision

Caption: Workflow for the spectroscopic comparison of batches.

Conclusion and Recommendations

The spectroscopic comparison of the three batches of this compound demonstrates the power of a multi-technique approach for ensuring batch consistency.

  • Reference Standard and Batch A: Both batches show consistent spectroscopic data across NMR, FTIR, and MS, with the minor exception of residual water in Batch A. Batch A would likely be considered acceptable, provided the water content is within the defined specifications.

  • Batch B: This batch exhibits clear evidence of an impurity across all three spectroscopic techniques. The NMR and FTIR data suggest a carbonyl-containing impurity, and the MS data provides a molecular weight for this unknown species. Batch B should be flagged for further investigation to identify and quantify the impurity. Depending on the identity and concentration of the impurity, the batch may need to be re-purified or rejected.

For drug development professionals, this guide highlights the importance of not relying on a single analytical technique. A comprehensive approach, utilizing the strengths of NMR, FTIR, and MS, provides a robust system for quality control, ensuring the integrity of pharmaceutical intermediates and, ultimately, the safety and efficacy of the final drug product.

References

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A Cost-Benefit Analysis of Synthesis Routes for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the efficient synthesis of key intermediates is a cornerstone of cost-effective drug development. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a critical precursor in the synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions.[1][2] The selection of a synthetic route for this intermediate can significantly impact the overall process economics, scalability, and environmental footprint. This guide provides a comparative analysis of two prominent synthetic strategies, offering experimental insights to inform process development decisions.

Introduction to the Synthetic Challenge

The synthesis of this compound typically originates from a substituted pyridine core. The challenge lies in achieving efficient and selective functionalization of the pyridine ring to introduce the requisite methoxypropoxy and acetoxymethyl groups. This often involves a multi-step sequence, and the choice of reagents and reaction conditions at each stage is pivotal to the overall efficiency and cost. We will explore a classical, multi-step approach and a more streamlined, efficient route, evaluating their respective merits and drawbacks.

Method 1: The Classical Multi-Step Synthesis via N-Oxidation and Rearrangement

This widely practiced route involves the initial N-oxidation of a 2,3-dimethylpyridine derivative, followed by a Boekelheide-type rearrangement to introduce the acetoxymethyl group.

Reaction Scheme

The synthesis commences with the N-oxidation of 2,3-dimethyl-4-(3-methoxypropoxy)pyridine. The resulting N-oxide is then treated with acetic anhydride, which serves as both the acylating agent and the rearrangement catalyst, to yield the desired acetate intermediate.

Experimental Protocol
  • N-Oxidation: 2,3-dimethyl-4-(3-methoxypropoxy)pyridine is dissolved in a suitable solvent, such as dichloromethane. An oxidizing agent, typically meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise at a controlled temperature (0-5 °C). The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide is then isolated by an aqueous workup and extraction.

  • Acetoxylation/Rearrangement: The purified N-oxide is treated with an excess of acetic anhydride. The mixture is heated to reflux (typically around 90-120 °C) for several hours.[3] This step facilitates the rearrangement to form the this compound. The reaction is quenched, and the product is isolated and purified, often through vacuum distillation or chromatography.

Cost-Benefit Analysis of the Classical Route
ParameterAssessmentRationale
Yield ModerateWhile individual step yields can be good, the multi-step nature can lead to a lower overall yield.
Purity Good to ExcellentPurification at each step can afford a high-purity final product.
Cost of Reagents Moderate to HighThe use of peroxy acids like m-CPBA can be costly, and acetic anhydride is used in large excess.
Scalability ModerateThe exothermic nature of the N-oxidation requires careful temperature control on a large scale. The workup procedures can also be volume-intensive.
Safety & Environment ConcernsPeroxy acids are potentially explosive and require careful handling. The use of chlorinated solvents and large volumes of acetic anhydride raises environmental concerns.
Workflow Diagram

Classical Synthesis Route start 2,3-dimethyl-4-(3-methoxypropoxy)pyridine n_oxide N-Oxidation (m-CPBA or H2O2/AcOH) start->n_oxide intermediate 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide n_oxide->intermediate rearrangement Acetoxylation/ Rearrangement (Acetic Anhydride, Heat) intermediate->rearrangement product This compound rearrangement->product

Caption: Classical synthesis of the target acetate via N-oxidation and rearrangement.

Method 2: An Efficient, Convergent Approach

To address the shortcomings of the classical route, more efficient methods have been developed to reduce the number of synthetic steps and improve the overall process economy.[1][2][4] One such approach involves the direct chlorination of the N-oxide followed by substitution, or a more direct rearrangement catalyzed by a stronger acid.

Reaction Scheme

This streamlined approach aims to bypass the isolation of multiple intermediates. A notable improvement involves the use of a catalyst to facilitate the rearrangement of the N-oxide at a lower temperature and with a shorter reaction time. Some patented methods describe the use of p-toluenesulfonic acid or trifluoromethanesulfonic acid in the presence of an acylating agent.[5]

Experimental Protocol
  • Catalytic Rearrangement: 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide is dissolved in a suitable solvent. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added, followed by the addition of the acylating reagent (e.g., acetic anhydride or acetyl chloride). The reaction is carried out at a milder temperature (e.g., 15-35 °C) compared to the classical thermal rearrangement.[6]

  • Direct Synthesis from Chloro-intermediate: An alternative efficient route involves the synthesis of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, which is then condensed with a suitable acetate source. However, the direct synthesis of the acetate from the N-oxide is generally more convergent.

Cost-Benefit Analysis of the Efficient Route
ParameterAssessmentRationale
Yield HighFewer steps and optimized conditions generally lead to a higher overall yield. Some processes report significant improvements.[7]
Purity GoodWhile potentially generating different side-product profiles, efficient purification methods can yield high-purity material.
Cost of Reagents ModerateThe use of a catalyst reduces the need for harsh conditions and large excesses of reagents. The cost of the catalyst itself is a factor.
Scalability Good to ExcellentMilder reaction conditions and shorter reaction times are advantageous for large-scale production.
Safety & Environment ImprovedAvoiding high temperatures and potentially reducing the use of hazardous reagents improves the safety and environmental profile.
Workflow Diagram

Efficient Synthesis Route start 2,3-dimethyl-4-(3-methoxypropoxy)pyridine-N-oxide rearrangement Catalytic Rearrangement (p-TsOH, Acylating Agent) start->rearrangement product This compound rearrangement->product

Caption: Efficient, acid-catalyzed synthesis of the target acetate.

Comparative Summary and Recommendations

FeatureClassical Multi-Step RouteEfficient, Convergent Route
Number of Steps Multiple (N-oxidation, rearrangement)Fewer (often a one-pot rearrangement)
Overall Yield ModerateHigh
Reaction Conditions High TemperaturesMilder Temperatures
Reagent Stoichiometry Large excess of acetic anhydrideCatalytic amounts of acid
Process Time LongerShorter
Cost-Effectiveness LowerHigher
Environmental Impact HigherLower

For researchers and drug development professionals, the choice of synthesis route for this compound has significant implications. While the classical route is well-established, its drawbacks in terms of yield, cost, and environmental impact are considerable. The efficient, convergent approach offers a compelling alternative, characterized by higher yields, milder reaction conditions, and a more favorable economic and environmental profile.

It is recommended that for large-scale manufacturing, process development efforts should focus on optimizing the efficient, catalytic route. The initial investment in catalyst screening and reaction optimization is likely to be offset by the long-term benefits of a more sustainable and cost-effective synthesis. For smaller-scale research purposes where simplicity and ready availability of reagents are prioritized, the classical route may still be a viable option.

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  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. Available at: [Link]

  • Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] - Technical Disclosure Commons. Available at: https://www.tdcommons.org/dpubs_series/4531/
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents.

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performance of different catalysts in (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate is a critical step in the manufacturing of Rabeprazole, a widely used proton pump inhibitor. The efficiency and purity achieved in this synthetic step directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the catalytic performance of different methods for this synthesis, grounded in available experimental data, to assist researchers in selecting the optimal strategy for their drug development programs.

Introduction to the Synthesis

The formation of this compound from its precursor, 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide, proceeds via a Boekelheide rearrangement. This reaction involves the acetylation of the N-oxide followed by a[1][1]-sigmatropic rearrangement. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards high yield and purity, minimizing the formation of unwanted byproducts.

This guide will compare two primary approaches for this synthesis: a non-catalyzed reaction using acetic anhydride at elevated temperatures and an acid-catalyzed method employing p-toluenesulfonic acid (p-TSA) with acetic anhydride under milder conditions.

Comparative Analysis of Catalytic Performance

The selection of a catalytic system for the synthesis of this compound is a critical decision that influences reaction efficiency, product purity, and process scalability. Below is a detailed comparison of the uncatalyzed and p-TSA catalyzed methods based on available data from patent literature.

Performance Metric Method 1: Acetic Anhydride (Uncatalyzed) Method 2: Acetic Anhydride with p-Toluenesulfonic Acid (p-TSA)
Reaction Temperature 90°C[2]45-65°C[3]
Reported Purity Sufficient for subsequent steps, but at risk of isomer byproduct formation at higher temperatures.≥ 95%[3]
Reported Yield Not explicitly quantified in comparative terms, but part of a multi-step synthesis.≥ 90%[3]
Key Advantages Simpler reaction setup with fewer reagents.Lower reaction temperature reduces energy consumption and the formation of thermal degradation byproducts. Higher reported purity and yield.[3]
Potential Disadvantages Higher reaction temperature can lead to the formation of isomeric byproducts and increased energy costs.Requires an additional reagent (catalyst) and subsequent work-up steps to remove it.

Mechanistic Insights and Rationale for Catalyst Selection

The Boekelheide rearrangement is initiated by the acylation of the pyridine N-oxide by acetic anhydride. In the uncatalyzed reaction, this requires significant thermal energy to proceed at a reasonable rate. The elevated temperature, however, can also promote side reactions, leading to impurities.

The introduction of a strong acid catalyst like p-toluenesulfonic acid facilitates the initial acylation step by protonating the acetic anhydride, making it a more potent electrophile. This allows the reaction to proceed efficiently at a lower temperature. The milder conditions afforded by p-TSA catalysis are crucial for minimizing the formation of byproducts, thus leading to a cleaner reaction profile and a higher purity of the desired product.[3]

Experimental Protocols

Method 1: Synthesis using Acetic Anhydride (Uncatalyzed)

This protocol is based on the general procedure described in the synthesis of Rabeprazole intermediates.[2]

Materials:

  • 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide

  • Acetic anhydride

Procedure:

  • Charge a suitable reaction vessel with 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide.

  • Add an excess of acetic anhydride to the vessel.

  • Heat the reaction mixture to 90°C with stirring.

  • Maintain the temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until completion.

  • Upon completion, cool the reaction mixture and remove the excess acetic anhydride under reduced pressure.

  • The resulting crude this compound can be used in the next step or purified further if required.

Method 2: Synthesis using Acetic Anhydride with p-Toluenesulfonic Acid (p-TSA)

This protocol is adapted from patent literature describing an improved method for the synthesis.[3]

Materials:

  • 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalytic amount)

  • Alkaline aqueous solution (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, combine 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid. The molar ratio of the N-oxide to acetic anhydride is typically 1:1.5-2.5, and the molar ratio of the N-oxide to p-TSA is 1:0.05-0.2.[3]

  • Heat the mixture to a temperature in the range of 45-65°C with stirring.[3]

  • Monitor the reaction by HPLC until the purity of the product reaches ≥ 95%.[3]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess acetic anhydride.

  • Neutralize the residue with an alkaline aqueous solution.

  • Extract the product with an organic solvent.

  • The organic layer containing the purified product can then be concentrated.

Visualizing the Synthesis

Reaction Pathway

cluster_0 Boekelheide Rearrangement N_Oxide 2,3-dimethyl-4-(3-methoxypropoxy)pyridine N-oxide Acetate_Intermediate This compound N_Oxide->Acetate_Intermediate Acetic Anhydride (Catalyst)

Caption: General reaction scheme for the synthesis.

Experimental Workflow Comparison

cluster_uncatalyzed Uncatalyzed Method cluster_catalyzed p-TSA Catalyzed Method A1 Mix N-Oxide and Acetic Anhydride A2 Heat to 90°C A1->A2 A3 Monitor Reaction A2->A3 A4 Work-up A3->A4 B1 Mix N-Oxide, Acetic Anhydride, and p-TSA B2 Heat to 45-65°C B1->B2 B3 Monitor Reaction B2->B3 B4 Work-up (includes neutralization) B3->B4

Caption: Comparison of experimental workflows.

Conclusion

The synthesis of this compound can be effectively achieved through a Boekelheide rearrangement of its N-oxide precursor. While the uncatalyzed reaction with acetic anhydride is a viable option, the use of p-toluenesulfonic acid as a catalyst offers significant advantages in terms of reaction conditions and product purity. The p-TSA catalyzed method allows for a lower reaction temperature, which is beneficial for reducing energy consumption and minimizing the formation of thermal byproducts.[3] The reported high yield and purity make the catalytic approach a more robust and efficient option for the industrial production of this key Rabeprazole intermediate. Researchers and drug development professionals should consider the trade-offs between the simplicity of the uncatalyzed method and the enhanced performance and control offered by the p-TSA catalyzed process.

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • Boekelheide reaction. In Wikipedia. [Link]

  • Boekelheide rearrangement of pyrimidine N‐oxides 28 and 29 with acetic anhydride leading to compounds 30 and 33 as major products. ResearchGate. [Link]

  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry. [Link]

  • an efficient synthesis fo rabeprazole. ResearchGate. [Link]

  • The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications. [Link]

  • Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. ElectronicsAndBooks. [Link]

  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Refubium - Freie Universität Berlin. [Link]

  • Preparation method of rabeprazole chloride and intermediate thereof.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • Synthesis of Rabeprazole–Na for Hydrotropes as a Reaction Media. ResearchGate. [Link]

  • Synthesis of (4-ethoxy-3,5-dimethyl-2-pyridyl)methyl acetate. PrepChem.com. [Link]

  • Stereoselective Synthesis of Two New γ-Lactones Directed toward the Total Synthesis of (−)-Cleistenolide. Semantic Scholar. [Link]

  • The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. PubMed. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. South African Journal of Chemistry. [Link]

  • p-Toluene-sulfonic Acid-catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl). NBU. [Link]

  • Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [Link]

  • Boekelheide reaction. ResearchGate. [Link]

  • 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. PubChem. [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

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A Comparative Analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate and Other Key Intermediates in Rabeprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of key intermediates in the synthesis of Rabeprazole, a widely used proton pump inhibitor. Our focus is on the performance of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate against other critical intermediates, offering experimental data and insights to inform process development and optimization.

Introduction: The Synthetic Landscape of Rabeprazole

Rabeprazole sodium, chemically known as 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl}-1H-benzimidazole sodium, is a cornerstone in the treatment of acid-related gastrointestinal disorders.[1][2] Its synthesis is a multi-step process where the choice of intermediates significantly impacts the overall yield, purity, and economic viability of the manufacturing process.[3][4] This guide dissects the synthetic pathways, focusing on a critical pyridine intermediate, this compound, and its common alternatives.

The core of Rabeprazole's structure is formed by the condensation of a substituted pyridine moiety with 2-mercaptobenzimidazole, followed by an oxidation step. The efficiency of this condensation and the purity of the resulting sulfide intermediate are paramount for a successful synthesis.

Key Intermediates in Rabeprazole Synthesis: A Comparative Overview

The primary intermediates that lead to the formation of the pyridine side chain of Rabeprazole are:

  • This compound (Acetate Intermediate)

  • 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Chloro Intermediate)

  • 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Hydroxymethyl Intermediate)

  • 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Sulfide) - This is the direct precursor to Rabeprazole.[5]

The choice between the Acetate, Chloro, and Hydroxymethyl intermediates for the condensation with 2-mercaptobenzimidazole dictates the subsequent reaction conditions and can influence the impurity profile of the final Active Pharmaceutical Ingredient (API).

Synthetic Pathways and Comparative Performance

The following diagram illustrates the common synthetic routes to Rabeprazole, highlighting the position of the key intermediates.

Rabeprazole_Synthesis_Pathways cluster_pyridine Pyridine Intermediates cluster_condensation Condensation and Oxidation Pyridine_N_Oxide 4-(3-methoxypropoxy)-2,3- dimethylpyridine 1-oxide Acetate_Intermediate (4-(3-Methoxypropoxy)-3- methylpyridin-2-yl)methyl acetate Pyridine_N_Oxide->Acetate_Intermediate Acetic anhydride Chloro_Intermediate 2-(Chloromethyl)-4-(3-methoxypropoxy) -3-methylpyridine Pyridine_N_Oxide->Chloro_Intermediate p-Tosyl chloride Hydroxymethyl_Intermediate 2-(Hydroxymethyl)-4-(3-methoxypropoxy) -3-methylpyridine Acetate_Intermediate->Hydroxymethyl_Intermediate Hydrolysis Rabeprazole_Sulfide Rabeprazole Sulfide Acetate_Intermediate->Rabeprazole_Sulfide + 2-Mercaptobenzimidazole (direct condensation not typical) Hydroxymethyl_Intermediate->Chloro_Intermediate Thionyl chloride Hydroxymethyl_Intermediate->Rabeprazole_Sulfide + 2-Mercaptobenzimidazole (Mitsunobu or similar) Chloro_Intermediate->Rabeprazole_Sulfide + 2-Mercaptobenzimidazole + Base Mercaptobenzimidazole 2-Mercaptobenzimidazole Rabeprazole Rabeprazole Rabeprazole_Sulfide->Rabeprazole Oxidation (e.g., m-CPBA, NaOCl)

Caption: Synthetic pathways to Rabeprazole highlighting key pyridine intermediates.

Performance Comparison of Pyridine Intermediates
IntermediateSynthetic Steps from N-OxideStabilityReactivity in CondensationTypical Impurities GeneratedOverall Process Efficiency
This compound 1ModerateLowerUnreacted starting materialCan be lower due to the need for hydrolysis and subsequent activation.
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 2-3 (via Acetate/Hydroxymethyl) or 1 (direct)Low (Lachrymatory)HighOver-alkylation products, chloro-analog of Rabeprazole[6][7]High, especially with optimized direct chlorination.[3]
2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine 2 (via Acetate)HighRequires activation (e.g., conversion to chloro)Minimal from this stageIntermediate, as it requires an additional activation step.

Expert Insights:

The Chloro Intermediate is highly reactive and often preferred in industrial settings for its ability to drive the condensation with 2-mercaptobenzimidazole to completion.[3] However, its instability and the potential for generating impurities necessitate stringent process control. Direct synthesis from the N-oxide using reagents like p-toluenesulfonyl chloride can shorten the synthetic route and improve overall yield.[3]

The Acetate Intermediate , while readily accessible from the N-oxide, is less reactive. Its primary role is often as a precursor to the Hydroxymethyl and subsequently the Chloro intermediate. Direct condensation with the Acetate intermediate is not a commonly favored route due to lower yields.

The Hydroxymethyl Intermediate is a stable, crystalline solid that is easier to handle and purify than the Chloro intermediate. However, its hydroxyl group must be activated (typically by conversion to the chloro derivative) before condensation, adding a step to the overall process.

Experimental Protocols

Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine (Direct Route)

This protocol is based on an efficient, one-pot synthesis from the N-oxide.[3]

Workflow Diagram:

Synthesis_Chloro_Intermediate Start Start: 4-(3-methoxypropoxy)-2,3- dimethylpyridine 1-oxide in DCM Reagent_Addition Add p-Tosyl chloride and Triethylamine Start->Reagent_Addition Reflux Reflux for 2 hours Reagent_Addition->Reflux Workup Aqueous workup Reflux->Workup Isolation Isolate Chloro Intermediate Workup->Isolation

Caption: Workflow for the direct synthesis of the Chloro Intermediate.

Procedure:

  • To a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide in dichloromethane, add p-toluenesulfonyl chloride and triethylamine.

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.

  • The crude product can be used directly in the next step or purified by column chromatography.

Synthesis of Rabeprazole Sulfide

This protocol describes the condensation of the Chloro Intermediate with 2-mercaptobenzimidazole.[8]

Procedure:

  • Dissolve sodium hydroxide in water.

  • Add 2-mercaptobenzimidazole to the sodium hydroxide solution and heat to 45-50°C.

  • Slowly add a solution of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in methanol to the reaction mixture over 2-3 hours.

  • Stir the reaction mixture for an additional 4 hours at the same temperature.

  • Cool the reaction mixture and remove methanol under vacuum.

  • Dissolve the residue in ethyl acetate, wash with 5% NaOH solution and water, and dry over anhydrous sodium sulfate.

  • Concentrate the ethyl acetate layer to obtain Rabeprazole Sulfide.

Oxidation of Rabeprazole Sulfide to Rabeprazole

The oxidation of the sulfide to the sulfoxide is a critical step that can introduce impurities if not carefully controlled.[8][9]

Procedure:

  • Dissolve Rabeprazole Sulfide in a suitable solvent system (e.g., acetonitrile and water).

  • Cool the solution to 0-5°C.

  • Slowly add an oxidizing agent, such as sodium hypochlorite, maintaining the temperature between 0-5°C.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Adjust the pH to ~8.3 with acetic acid to precipitate the Rabeprazole base.

  • Filter the solid, wash with water, and dry to obtain crude Rabeprazole.

  • The crude product can be further purified by recrystallization.

Analytical Method for Comparative Analysis: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for comparing the purity of intermediates and the final Rabeprazole product.[10][11]

HPLC Parameters:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a phosphate buffer and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 285 nm
Injection Volume 20 µL

This method should be capable of separating Rabeprazole from its key intermediates and known impurities, such as Rabeprazole sulfone and N-oxide.[12]

Impurity Profiling: A Key Differentiator

The choice of intermediate directly influences the impurity profile of the final API.

  • Chloro Intermediate Route: Prone to the formation of the chloro-analogue of Rabeprazole and over-alkylation products. Careful control of stoichiometry and reaction conditions is crucial.

  • Oxidation Step: The oxidation of Rabeprazole Sulfide can lead to the formation of Rabeprazole sulfone (Impurity A) and Rabeprazole N-oxide.[12][13] The choice of oxidizing agent and reaction temperature are critical parameters to control these impurities.[8][9]

Conclusion and Recommendations

The selection of an optimal intermediate for Rabeprazole synthesis is a balance of reactivity, stability, process efficiency, and impurity control.

  • The direct conversion of the pyridine N-oxide to the 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine offers a shorter and more efficient route, making it attractive for large-scale production.[3] However, this requires robust process control to manage the reactivity of the chloro intermediate and minimize impurity formation.

  • The This compound serves as a stable precursor but is not ideal for direct condensation. Its utility lies in its role as a stepping stone to the more reactive intermediates.

  • The 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine provides a stable and purifiable intermediate, but the necessity of an additional activation step adds to the overall process complexity.

For researchers and drug development professionals, a thorough evaluation of each intermediate's performance within their specific process is recommended. The experimental and analytical protocols provided in this guide offer a framework for conducting such a comparative study, ultimately leading to a more robust, efficient, and high-purity synthesis of Rabeprazole.

References

  • Divi's Laboratories Ltd. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. PubMed.
  • Reddy, P. P., et al. (2009).
  • Reddy, R. B., et al. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
  • Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole.
  • Reddy, P. R., et al. (2009). An improved process for the production of rabeprazole sodium substantially free from the impurities. Organic Process Research & Development, 13(5), 896-899.
  • Reddy, G. M., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium.
  • Pharmaffili
  • Rane, R. C., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
  • ChemicalBook. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6.
  • Tentu, N. R. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA. International Journal of ChemTech Research, 10(5), 241-251.
  • Reddy, P. R., et al. (2009).
  • BenchChem. (2025).
  • Yadav, C. H., & Medarametla, V. (2021). Synthesis of degradants and impurities of rabeprazole. Semantic Scholar.
  • A, A., & B, C. (2025). A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug)
  • Reddy, M. S., et al. (2008). Process for the Manufacture of Rabeprazole Sodium.
  • CymitQuimica. CAS 117977-21-6: Rabeprazole-thioether.
  • Veeprho.
  • LGC Standards.
  • Reddy, P. R., et al. (2009).
  • Various Authors. (2025). Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction.
  • Rane, R. C., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research.
  • Reddy, M. S., et al. (2010). An improved process for the preparation of rabeprazole.
  • Reddy, M. S., et al. (2014). Process for the preparation of rabeprazole.
  • Rane, R. C., et al. (2011). An efficient synthesis of rabeprazole.
  • Kumar, A., et al. (2012).
  • Biosynth. 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.
  • Wang, Y., et al. (2021). Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography.
  • Simson Pharma Limited. Rabeprazole EP Impurity B | CAS No- 117977-21-6.
  • Pharmaffiliates. CAS No : 117977-21-6 | Product Name : Rabeprazole Sodium - Impurity B (Freebase).
  • Reddy, M. S., et al. (2009).
  • Technical Disclosure Commons. (2025). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].
  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Lee, J. H., & Kim, Y. H. (2007). Labeprazole and its preparation method.
  • Reddy, M. S., et al. (2007). Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The compounds we synthesize, such as the pharmaceutical intermediate (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, require meticulous handling from creation to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Waste Classification

Based on these analogs, the compound should be treated as hazardous. The primary anticipated hazards include:

  • Skin Irritation (H315): Causes skin irritation[3][4][5].

  • Serious Eye Irritation (H319): Causes serious eye irritation[3][4][5].

  • Respiratory Irritation (H335): May cause respiratory irritation[3][4][5].

  • Harmful if Swallowed (H302): May be harmful if ingested[4].

Given these properties, any waste containing this compound must be classified as hazardous chemical waste . It is imperative that this waste stream is not disposed of via standard laboratory drains or as general solid waste[6].

Hazard Summary Table

The following table summarizes the classification and precautionary statements derived from analogous compounds. Researchers must handle this compound with the assumption that it presents these or similar risks.

Hazard ClassificationGHS Hazard CodePrecautionary Statement CodesDescription
Skin IrritationH315P264, P280, P302+P352, P332+P317, P362+P364Causes skin irritation. Requires thorough washing after handling and the use of protective gloves. Contaminated clothing must be removed and washed[3][5].
Serious Eye IrritationH319P280, P305+P351+P338Causes serious eye irritation. Requires wearing eye protection. If in eyes, rinse cautiously with water for several minutes[3][5].
Respiratory IrritationH335P261, P271, P304+P340, P319, P403+P233May cause respiratory irritation. Avoid breathing dust/fumes. Use only in well-ventilated areas. If inhaled, move to fresh air[3][5].

Core Disposal Workflow: A Step-by-Step Protocol

The proper management of this chemical waste involves a systematic process of segregation, containment, labeling, and transfer to a certified waste disposal service.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield[5].

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or nitrile gloves, checking manufacturer compatibility charts)[7].

  • Body Protection: A fully-buttoned laboratory coat is mandatory. For larger quantities, consider a chemical-resistant apron[7].

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizers or acids, unless their compatibility is known[7].

  • Container Type: Use a sealable, airtight container made of a compatible material (e.g., glass or polyethylene). The container must be in good condition with no leaks or cracks[7].

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) in separate, appropriately designated containers.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Initial Labeling: Attach a hazardous waste label to the container as soon as the first drop of waste is added[7].

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 4: Safe On-Site Storage

Temporary storage of the waste container within the laboratory must be done safely.

  • Designated Area: Store the sealed waste container in a designated, secondary containment area, such as a chemical fume hood or a ventilated cabinet[7].

  • Incompatibles: Ensure the storage location is away from incompatible materials[7].

  • Secure and Closed: The container must be kept tightly closed except when adding waste[8].

Step 5: Final Disposal via Professional Services

As a hazardous pharmaceutical intermediate, final disposal must be conducted by a licensed and regulated waste management provider[9].

  • Engage Professionals: Do not attempt to treat or dispose of this chemical yourself. Your institution's Environmental Health & Safety (EHS) office will have procedures for engaging a certified hazardous waste disposal company.

  • Incineration: The standard and recommended disposal method for pyridine-based and other organic pharmaceutical waste is high-temperature incineration (820°C to 1,600°C) in a facility equipped with appropriate scrubbers and afterburners to neutralize harmful off-gases[10][11][12]. This process ensures the complete destruction of the organic molecule[12].

  • Documentation: Complete all necessary waste collection request forms as required by your institution to ensure a clear chain of custody and compliant disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible, Sealable Waste Container ppe->container label_container Affix Hazardous Waste Label with Full Chemical Name & Hazards container->label_container segregate Collect Waste (Segregate from Incompatibles) label_container->segregate store Store in Designated Area (Ventilated, Secondary Containment) segregate->store full Container Full or No Longer in Use? store->full full->store No contact_ehs Contact EHS / Waste Management for Pickup Request full->contact_ehs Yes incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration

Sources

Navigating the Safe Handling of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification: A Profile Based on Structural Analogy

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, data from closely related compounds—specifically its alcohol precursor, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride, and other pyridine acetates—strongly suggests the following hazard profile for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate.[1][2][3]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

This data is extrapolated from structurally similar compounds. Always treat novel compounds with the highest level of caution.

The pyridine moiety itself is a well-documented hazardous core, known for being flammable and toxic.[4][5] Exposure routes of concern for pyridine derivatives include inhalation, skin absorption, and ingestion, which can lead to a range of symptoms from headaches and dizziness to more severe effects on the central nervous system, liver, and kidneys.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The causality behind each selection is rooted in mitigating the anticipated hazards of skin, eye, and respiratory irritation.

Core PPE Requirements
Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles if there is a significant risk of splashing.[1][7][8]Protects against splashes and potential vapors that can cause serious and irreversible eye damage.[1][7][9]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene.[4] Avoid latex gloves. Always inspect gloves for damage before use and dispose of them after handling, even if no contact is apparent.Pyridine and its derivatives can penetrate standard nitrile gloves. Butyl rubber offers superior resistance. This provides a critical barrier against skin absorption, which can lead to irritation and systemic toxicity.[4]
Body Protection A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk operations, a chemical-resistant apron over the lab coat is recommended.Protects the skin on the arms and torso from accidental splashes and contact. Flame-retardant material is a necessary precaution due to the general flammability of pyridine-based compounds.[1][5]
Respiratory Protection All handling of the solid or solutions should be conducted within a certified chemical fume hood.[1][4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Mitigates the risk of inhaling dust or vapors, which may cause respiratory tract irritation.[1][2][3] A fume hood is the primary engineering control to maintain a safe breathing zone.

Operational Plan: From Benchtop to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safety throughout the handling process.

Step-by-Step Handling Protocol
  • Preparation and Area Designation:

    • Before starting, ensure a certified chemical fume hood is operational.

    • Designate a specific area for handling this compound to prevent cross-contamination.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[7]

  • Donning PPE:

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Chemical Handling:

    • Handle the compound exclusively within the fume hood.

    • Use non-sparking tools and equipment to avoid ignition sources.[4][5][10]

    • Keep containers tightly closed when not in use to minimize the release of vapors.[1]

    • Avoid actions that could generate dust if handling a solid form.

  • Spill Management:

    • In case of a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite).[4]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Emergency First Aid Procedures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are critical final steps in the chemical handling lifecycle.

Storage Plan
  • Location: Store in a cool, dry, and well-ventilated area.[7][10]

  • Container: Keep the container tightly closed and clearly labeled with the full chemical name and hazard warnings.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5] The storage area should be designated for flammable or hazardous materials, away from heat and ignition sources.[4][5]

Disposal Plan

Disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compounds, contaminated weigh boats, and spatulas in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If in solution, collect in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name, and the date of accumulation.

    • Store waste containers in a designated, secure waste accumulation area, away from general laboratory traffic.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

    • Never pour this chemical or its solutions down the drain. This is critical to prevent environmental contamination and ensure regulatory compliance.

Visual Workflow and Logic Diagrams

To further clarify the procedural flow, the following diagrams illustrate the core decision-making and operational steps for handling this compound safely.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area Designate Area & Verify Safety Equipment don_ppe Don All Required PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem spill_check Spill? handle_chem->spill_check dispose_waste Segregate & Label Hazardous Waste spill_check->dispose_waste No contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes decon_area Decontaminate Area & Equipment dispose_waste->decon_area doff_ppe Doff & Dispose of PPE decon_area->doff_ppe collect_waste Collect as Hazardous Waste contain_spill->collect_waste collect_waste->dispose_waste

Caption: Procedural workflow for safe handling from preparation to disposal.

PPE Selection Logic cluster_ppe Required PPE hazard Anticipated Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation goggles Chemical Goggles & Face Shield hazard->goggles Eye Hazard gloves Butyl Rubber Gloves hazard->gloves Skin Hazard coat Flame-Retardant Lab Coat hazard->coat Skin Hazard respirator Fume Hood / Respirator hazard->respirator Inhalation Hazard

Caption: Logic for selecting appropriate PPE based on anticipated hazards.

References

  • Methyl 2-pyridylacetate | C8H9NO2 | CID 74264. PubChem, National Institutes of Health. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742. PubChem, National Institutes of Health. [Link]

  • (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656. PubChem, National Institutes of Health. [Link]

  • Methyl pyridine-3-acetate | C8H9NO2 | CID 96475. PubChem, National Institutes of Health. [Link]

  • Provisional Peer-Reviewed Toxicity Values for Methyl Acetate. U.S. Environmental Protection Agency. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. Australian Government Department of Health. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]

  • Cas 675198-19-3,[4-(3-Methyoxypropoxy). LookChem. [Link]

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